molecular formula C8H5Br2N B1524715 2-Bromo-4-(bromomethyl)benzonitrile CAS No. 89892-38-6

2-Bromo-4-(bromomethyl)benzonitrile

Cat. No.: B1524715
CAS No.: 89892-38-6
M. Wt: 274.94 g/mol
InChI Key: FOVQCPSLQZIRSB-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)benzonitrile (CAS 89892-38-6) is a high-value, di-brominated benzonitrile derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . This compound features two distinct bromine substituents: a reactive benzylic bromide and an aryl bromide, enabling sequential and orthogonal chemical transformations . The benzylic bromide is highly susceptible to nucleophilic substitution, facilitating the introduction of the cyanobenzyl moiety, while the aryl bromide acts as a competent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds . Its primary research value lies in the synthesis of complex heterocyclic scaffolds and biologically active molecules. It has been identified as a key intermediate in the preparation of tautomeric thienopyrimidoisoindolones and novel imidazole derivatives that act as potent inhibitors of enzymes like aldosterone synthase and aromatase, highlighting its potential in developing therapeutics for conditions such as hypertension, heart failure, and certain cancers . The benzonitrile scaffold itself is a cornerstone in drug design, where the nitrile group can act as a pharmacophore and is a versatile synthetic handle for further functionalization . The compound is typically supplied as a white crystalline solid . To ensure stability, it should be stored in an inert atmosphere and kept in a freezer, under -20°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVQCPSLQZIRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698898
Record name 2-Bromo-4-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-38-6
Record name 2-Bromo-4-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties, Structure, and Reactivity of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-(bromomethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and advanced organic synthesis. Its structure is characterized by a benzonitrile core appended with two distinct bromine-containing moieties: a chemically robust aryl bromide and a highly reactive benzylic bromide. This unique arrangement allows for selective and orthogonal chemical transformations, positioning the molecule as a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, structural features, reactivity profile, and synthetic utility, offering field-proven insights for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic intermediate.[1][2] The presence of both a stable C(sp²)-Br bond and a labile C(sp³)-Br bond makes it a valuable precursor for sequential, site-selective reactions.

PropertyDataSource(s)
IUPAC Name This compound[1][2]
CAS Number 89892-38-6[1][2]
Molecular Formula C₈H₅Br₂N[1][2][3]
Molecular Weight 274.94 g/mol [1][2][3]
Appearance White to off-white solidInferred from related compounds
Purity Typically ≥97%[3]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]

Molecular Structure and Spectroscopic Analysis

Core Structural Features

The structure of this compound is defined by a 1,2,4-trisubstituted benzene ring. The key functional groups are:

  • A Cyano Group (-C≡N): Located at position 1, this electron-withdrawing group influences the electronic properties of the aromatic ring and serves as a versatile handle for transformation into amines, amides, or carboxylic acids.

  • An Aryl Bromide (-Br): At position 2, this bromine atom is relatively unreactive towards nucleophiles but is an ideal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • A Benzylic Bromide (-CH₂Br): The bromomethyl group at position 4 is a potent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is typically the most reactive site on the molecule.

Caption: Molecular structure of this compound.
Predicted Spectroscopic Profile

While experimentally verified spectra for this specific compound are not widely published, a predicted profile can be reliably constructed based on established spectroscopic principles and data from analogous structures.[4]

  • ¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region (approx. 7.5-8.0 ppm) will contain complex multiplets corresponding to the three protons on the benzene ring. A key diagnostic signal will be a sharp singlet in the benzylic region (approx. 4.5-4.8 ppm), integrating to 2H, which corresponds to the protons of the -CH₂Br group.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. Diagnostic peaks include the benzylic carbon (-CH₂) around 30-35 ppm, the aromatic carbons (110-145 ppm), and the nitrile carbon (C≡N) around 115-120 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C≡N stretch (a sharp, medium-intensity peak around 2220-2240 cm⁻¹), C-Br stretches (typically in the 500-650 cm⁻¹ region), and aromatic C-H stretches (above 3000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 273, 275, and 277, with a relative intensity ratio of approximately 1:2:1. A major fragmentation pathway would involve the loss of a bromine radical (Br•) from the benzylic position, leading to a stable benzylic carbocation.

Synthesis and Manufacturing

Retrosynthetic Approach

The most direct and industrially viable synthesis of this compound involves the selective free-radical bromination of the methyl group of a suitable precursor. The logical starting material is 2-Bromo-4-methylbenzonitrile . This strategy leverages well-established reaction conditions that favor benzylic halogenation over aromatic substitution.

Target This compound Disconnect Benzylic Bromination Target->Disconnect Precursor 2-Bromo-4-methylbenzonitrile Disconnect->Precursor =>

Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol

This protocol is adapted from standard procedures for the benzylic bromination of substituted toluenes using N-Bromosuccinimide (NBS).[5][6]

Objective: To synthesize this compound via free-radical bromination of 2-Bromo-4-methylbenzonitrile.

Reagents & Equipment:

  • 2-Bromo-4-methylbenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.1 equiv)

  • Azobisisobutyronitrile (AIBN, 0.02-0.05 equiv) or Dibenzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Light source (e.g., 250W lamp) to facilitate initiation (optional but recommended)

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-Bromo-4-methylbenzonitrile (1.0 equiv), N-Bromosuccinimide (1.1 equiv), and the radical initiator AIBN (0.03 equiv).

  • Solvent Addition: Add a sufficient volume of dry CCl₄ to fully dissolve the starting material at elevated temperature.

  • Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Causality Note: Thermal decomposition of AIBN generates free radicals, initiating the chain reaction. NBS serves as the bromine source, maintaining a low concentration of Br₂ in the solution, which favors benzylic substitution over electrophilic aromatic addition.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for orthogonal synthesis, where its two different C-Br bonds can be addressed with high selectivity.

Start This compound Cond1 Sₙ2 Conditions (e.g., K₂CO₃, DMF) Start->Cond1 Cond2 Pd-Catalyzed Coupling (e.g., Suzuki) Start->Cond2 Nuc Nucleophile (Nu⁻) e.g., R-NH₂, R-O⁻, R-S⁻ Nuc->Cond1 Prod1 Product A (Aryl Bromide Intact) Cond1->Prod1 Selective Reaction at C4-CH₂Br Coupling_Partner Coupling Partner e.g., R-B(OH)₂ Coupling_Partner->Cond2 Prod2 Product B (Benzylic Bromide Intact) Cond2->Prod2 Selective Reaction at C2-Br

Caption: Orthogonal reactivity pathways of the title compound.
Reactions at the Benzylic Position

The -CH₂Br group is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of functionalities, making it a cornerstone reaction in drug discovery for scaffold decoration.

  • With Amines: Forms secondary or tertiary amines, crucial for introducing basic centers in drug candidates.

  • With Alcohols/Phenols: Forms ethers, acting as a stable linker.

  • With Thiols: Forms thioethers, another common linkage in medicinal chemistry.

  • With Cyanide: Can be used for chain extension to form a dinitrile derivative.

Reactions at the Aryl Position

The C2-Br bond is amenable to a host of modern palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity by forming new C-C or C-N bonds directly on the aromatic core.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. This is highly relevant as similar biphenyl intermediates are key in the synthesis of 'sartan' drugs.[7]

  • Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or aniline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Application in Drug Discovery and Fine Chemicals

While direct applications in marketed drugs are not explicitly documented, its structural motifs are highly prevalent in pharmaceuticals. For example, the related intermediate 2-(bromomethyl)benzonitrile is a key component in the synthesis of Alogliptin, a DPP-4 inhibitor for type 2 diabetes.[8][9] Similarly, 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile is a critical intermediate for angiotensin II receptor blockers.[7]

Therefore, this compound serves as an invaluable building block for:

  • Scaffold Development: Creating novel, rigid molecular cores for library synthesis.

  • Bifunctional Linkers: Connecting two different molecular fragments with precise spatial orientation.

  • Fine Chemical Manufacturing: Producing high-value intermediates for the pharmaceutical and agrochemical industries.[10]

Safety, Handling, and Storage

Hazard Profile: Based on data for structurally analogous compounds like 2-(bromomethyl)benzonitrile, this compound should be handled as a hazardous substance.[11]

  • Classification: Expected to be classified as Skin Corrosion/Irritation, Category 1B, and Serious Eye Damage, Category 1.[11] It causes severe skin burns and eye damage.

  • Toxicity: It is a lachrymator (causes tearing) and is harmful if inhaled or swallowed.[11][12]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Ensure eyewash stations and safety showers are readily accessible.[13]

  • PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[11] For operations that may generate dust, a respirator with an appropriate particulate filter (e.g., P3/P100) is required.[14]

Storage and Stability:

  • Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Keep in a cool, dry, and well-ventilated area, preferably in a freezer at -20°C for long-term stability.[1]

  • Incompatibilities: The compound is moisture-sensitive.[11][13] Avoid contact with strong bases, alcohols, amines, and metals.[11][13]

Conclusion

This compound is a potent and versatile chemical intermediate with significant potential for researchers in drug development and organic synthesis. Its defining feature—the presence of two electronically and sterically distinct bromine substituents—enables highly selective, orthogonal functionalization. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.

References

A Senior Scientist's Technical Guide to 2-Bromo-4-(bromomethyl)benzonitrile (CAS 89892-38-6): Synthesis, Reactivity, and Applications in PARP Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-4-(bromomethyl)benzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a nitrile group, an aryl bromide, and a reactive benzylic bromide, offers a trifecta of synthetic handles for constructing complex molecular architectures. The differential reactivity between the two bromine atoms is a key feature, allowing for sequential and site-selective modifications. This guide provides an in-depth analysis of its physicochemical properties, a plausible and detailed synthetic protocol, a thorough examination of its reactivity, and a focused look at its application as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of modern anti-cancer therapeutics. Safety and handling protocols, derived from structurally analogous compounds, are also detailed to ensure its responsible use in a research setting.

Physicochemical & Spectroscopic Profile

The utility of any chemical intermediate begins with a clear understanding of its fundamental properties. While comprehensive, experimentally verified data for this specific compound is not widely published, its characteristics can be reliably established from commercial supplier data and predicted from established spectroscopic principles.

PropertyValueSource(s)
CAS Number 89892-38-6[1][2][3][4]
Molecular Formula C₈H₅Br₂N[1][4][5]
Molecular Weight 274.94 g/mol [1][4][5]
Purity (Typical) >95%[1][5]
Appearance White to off-white solid (predicted)Analogous Compounds[6]
Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and spectroscopic data from analogous compounds. Experimental verification is recommended upon synthesis or acquisition.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitrile group.

    • δ ~7.6-7.7 ppm (dd, 1H): Aromatic proton between the bromo and bromomethyl groups.

    • δ ~7.5-7.6 ppm (d, 1H): Aromatic proton ortho to the aryl bromide.

    • δ ~4.5 ppm (s, 2H): Benzylic protons of the -CH₂Br group.

    • Rationale: The aromatic protons will appear as distinct multiplets due to their unique electronic environments. The benzylic protons, being adjacent to an electron-withdrawing bromine atom, will be significantly downfield and appear as a sharp singlet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~135-140 ppm: Aromatic quaternary carbons.

    • δ ~130-135 ppm: Aromatic CH carbons.

    • δ ~118-125 ppm: Aromatic quaternary carbon (C-Br) and the carbon of the nitrile group (C≡N).

    • δ ~110-115 ppm: Aromatic quaternary carbon (C-CN).

    • δ ~30-35 ppm: Benzylic carbon (-CH₂Br).

    • Rationale: The chemical shifts are estimated based on the influence of the electron-withdrawing nitrile and bromine substituents.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3100-3000 cm⁻¹: C-H stretching (aromatic).

    • ~2230-2210 cm⁻¹: C≡N stretching (a strong, sharp peak characteristic of nitriles).

    • ~1600-1450 cm⁻¹: C=C stretching (aromatic ring).

    • ~1250-1200 cm⁻¹: C-H in-plane bending.

    • ~700-600 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (MS-ESI):

    • m/z: 273, 275, 277 (M, M+2, M+4). The characteristic isotopic pattern with two bromine atoms (¹:²:¹ ratio) will be the definitive feature.

Synthesis & Mechanism

The most logical and field-proven approach to synthesizing this compound is through the selective free-radical bromination of the methyl group of its precursor, 2-Bromo-4-methylbenzonitrile. This precursor is a known compound used in various chemical syntheses.[7]

Proposed Synthetic Protocol: Radical Bromination

This protocol is based on well-established procedures for benzylic bromination using N-Bromosuccinimide (NBS).[8][9]

Reaction: 2-Bromo-4-methylbenzonitrile → this compound

Materials:

  • 2-Bromo-4-methylbenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN) (Anhydrous)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-Bromo-4-methylbenzonitrile (1.0 eq) and the chosen solvent (e.g., CCl₄, 20 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and the radical initiator AIBN (0.03 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the mixture to remove the succinimide solid and wash the solid with a small amount of cold solvent.

    • Combine the filtrates and wash with water (2x) and then with saturated sodium bicarbonate solution (1x) to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Reaction Mechanism: Free-Radical Chain Reaction

The bromination of the benzylic methyl group proceeds via a classic free-radical chain mechanism, which is visualized below.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Δ (Heat) R_dot R• NBS NBS R_dot->NBS + Br_dot Br• NBS->Br_dot Forms Br Radical Product Ar-CH₂Br NBS->Product Br-atom transfer Start Ar-CH₃ Br_dot->Start + Intermediate Ar-CH₂• Start->Intermediate H-atom abstraction Intermediate->NBS + Intermediate->NBS T1 Br• + Br• → Br₂ T2 R• + R• → R-R T3 Br• + R• → R-Br G cluster_sn2 Nucleophilic Substitution (Benzylic) cluster_coupling Cross-Coupling (Aryl) cluster_nitrile Nitrile Transformation Start This compound Ether Ar-CH₂-OR (Ethers) Start->Ether RO⁻ Amine Ar-CH₂-NR₂ (Amines) Start->Amine R₂NH Ester Ar-CH₂-O(CO)R (Esters) Start->Ester RCOO⁻ Suzuki Aryl-Aryl' (Suzuki) Start->Suzuki Ar'B(OH)₂ Pd Catalyst Sonogashira Aryl-C≡C-R (Sonogashira) Start->Sonogashira RC≡CH Pd/Cu Catalyst Buchwald Aryl-NR₂ (Buchwald-Hartwig) Start->Buchwald R₂NH Pd Catalyst Acid Ar-COOH (Carboxylic Acid) Start->Acid H₃O⁺, Δ Amine_N Ar-CH₂NH₂ (Primary Amine) Start->Amine_N H₂, Raney Ni or LiAlH₄ G cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB Single-Strand DNA Break PARP_N PARP Repair SSB->PARP_N PARP_C PARP Repair SSB->PARP_C Viability_N Cell Viability PARP_N->Viability_N No Repair -> HR Takes Over HR_N HR Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_N Blocks HR_C HR Repair (Defective) PARP_C->HR_C No Repair -> HR Fails Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis PARP_Inhibitor_C PARP Inhibitor PARP_Inhibitor_C->PARP_C Blocks

References

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-Bromo-4-(bromomethyl)benzonitrile (CAS No. 89892-38-6). As a critical intermediate in the synthesis of various pharmaceutical and materials science compounds, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. While experimentally verified spectra for this specific molecule are not widely available in the public domain, this guide presents a detailed, predictive analysis based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By leveraging data from analogous structures and precursors, we offer a robust interpretation that will aid researchers in the identification, characterization, and quality control of this compound. This document is structured to provide not only the predicted spectral data but also the underlying scientific rationale and field-proven experimental protocols for data acquisition.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring a benzonitrile core substituted with a bromine atom and a bromomethyl group. This unique arrangement of reactive sites makes it a versatile building block in organic synthesis. The nitrile group can undergo a variety of transformations, while the benzylic bromide is a potent electrophile, and the aromatic bromine allows for cross-coupling reactions. Its structural analogs are known to be intermediates in the synthesis of dyes and other functional materials. Given its potential utility, precise and reliable methods for its characterization are essential for ensuring the integrity of subsequent synthetic steps and the quality of the final products.

Spectroscopic techniques are the cornerstone of molecular characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups and their vibrational modes, and mass spectrometry provides information on the molecular weight and fragmentation patterns. This guide will delve into the predicted spectroscopic signature of this compound, providing a valuable reference for researchers working with this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for this compound. The predictions are based on the analysis of its chemical structure and a comparative study of related molecules, including 2-Bromo-4-methylbenzonitrile, benzyl bromide, and other substituted benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The aromatic region will be characterized by a complex splitting pattern due to the three protons on the benzene ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d1HH-3This proton is ortho to the electron-withdrawing nitrile group and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet with a small coupling constant from the meta coupling to H-5.
~ 7.65d1HH-6This proton is ortho to the bromine atom and will also be deshielded. It will appear as a doublet due to ortho coupling with H-5.
~ 7.45dd1HH-5This proton is coupled to both H-3 (meta) and H-6 (ortho), resulting in a doublet of doublets.
~ 4.50s2H-CH₂BrThe benzylic protons of the bromomethyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The electronegative bromine atom causes a downfield shift into this region.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the low symmetry of the molecule, eight distinct carbon signals are expected.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140C-4The carbon bearing the bromomethyl group will be shifted downfield due to the substitution effect.
~ 135C-6Aromatic carbon adjacent to the bromine atom.
~ 133C-5Aromatic methine carbon.
~ 130C-3Aromatic methine carbon adjacent to the nitrile group.
~ 125C-2The carbon bearing the bromine atom will be significantly deshielded.
~ 118C-1The carbon of the nitrile group is typically found in this region.
~ 115-C≡NThe quaternary carbon to which the nitrile is attached.
~ 30-CH₂BrThe aliphatic carbon of the bromomethyl group, shifted downfield by the attached bromine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic C-H, and C-Br bonds.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H stretchCharacteristic of C-H stretching vibrations in the benzene ring.
2230-2220Strong, SharpC≡N stretchThe nitrile group gives a very characteristic and intense absorption in this region.[1][2]
1600-1450Medium-StrongC=C aromatic ring stretchMultiple bands are expected in this region corresponding to the stretching vibrations of the aromatic ring.
1250-1200MediumC-Br stretch (benzylic)The stretching vibration of the carbon-bromine bond in the bromomethyl group.
850-750StrongC-H out-of-plane bendThe substitution pattern on the benzene ring will influence the exact position of these bands.
700-600MediumC-Br stretch (aromatic)The stretching vibration of the carbon-bromine bond attached to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum (Electron Ionization)

m/zPredicted FragmentRationale
273/275/277[M]⁺The molecular ion peak. The isotopic pattern (approximately 1:2:1 ratio) will be characteristic of a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br).[3] The molecular weight of the compound is 274.94 g/mol .[4][5]
194/196[M - Br]⁺Loss of one bromine radical from the molecular ion. The resulting fragment will still show the isotopic signature of one bromine atom.
115[M - Br - Br - H]⁺Loss of both bromine atoms and a hydrogen atom, leading to a benzonitrile fragment.
91[C₇H₇]⁺A common fragment for benzyl compounds, corresponding to the tropylium ion.[3][6]
Visualization of Key Structural and Fragmentation Information

To better illustrate the relationships between the different parts of the molecule and its expected fragmentation, the following diagrams are provided.

cluster_molecule This compound Structure cluster_groups Functional Groups cluster_fragmentation Predicted MS Fragmentation mol C₈H₅Br₂N nitrile Nitrile (-C≡N) mol->nitrile contains aromatic_br Aromatic Bromine (-Br) mol->aromatic_br contains benzyl_br Benzylic Bromide (-CH₂Br) mol->benzyl_br contains M [M]⁺ (m/z 273/275/277) M_minus_Br [M - Br]⁺ (m/z 194/196) M->M_minus_Br Loss of Br tropylium [C₇H₇]⁺ (m/z 91) M->tropylium Rearrangement & Fragmentation M_minus_2Br_H [C₈H₄N]⁺ (m/z 115) M_minus_Br->M_minus_2Br_H Loss of Br, H

Caption: Molecular structure and predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on standard practices in the field.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 90° pulse and an acquisition time of at least 2 seconds.

    • A relaxation delay of 5 seconds is recommended to ensure quantitative integration.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30° pulse and an acquisition time of approximately 1-2 seconds.

    • A relaxation delay of 2 seconds is generally sufficient.

    • Co-add 1024 or more scans to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

start Start sample_prep Sample Preparation (10-20 mg in 0.7 mL CDCl₃ with TMS) start->sample_prep instrument_setup Instrument Setup (Lock and Shim) sample_prep->instrument_setup h1_acquisition ¹H NMR Acquisition (16-32 scans) instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition (1024+ scans) instrument_setup->c13_acquisition processing Data Processing (FT, Phasing, Calibration, Integration) h1_acquisition->processing c13_acquisition->processing end End processing->end

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • If using a direct insertion probe, heat the probe gradually to volatilize the sample into the ion source.

  • Ionization:

    • Ionize the gaseous sample molecules using a standard electron energy of 70 eV.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

  • Data Analysis:

    • Identify the molecular ion peak and its characteristic isotopic pattern.

    • Analyze the major fragment ions to elucidate the fragmentation pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds. The detailed experimental protocols offer a clear and reliable methodology for researchers to acquire their own data for this compound. By providing a thorough understanding of its expected spectroscopic signature, this guide aims to facilitate the work of scientists and professionals in the fields of chemical synthesis, drug development, and materials science, enabling them to confidently identify and utilize this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-Bromo-4-(bromomethyl)benzonitrile (CAS No. 138373-33-2), a critical intermediate in various synthetic applications. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, reliable experimental outcomes, and safe handling and storage.

Introduction

This compound is a bifunctional aromatic compound featuring a nitrile group and two bromine substituents, one on the aromatic ring and one on a methyl group. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The reactivity of the bromomethyl group, a potent alkylating agent, combined with the other functionalities, allows for a wide range of chemical transformations. However, this reactivity also poses challenges related to the compound's stability and dictates its solubility profile. This document serves to elucidate these core characteristics, providing both theoretical understanding and practical, field-proven methodologies for its use.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its solubility and stability.

PropertyValueSource
CAS Number 138373-33-2-
Molecular Formula C₈H₅Br₂N-
Molecular Weight 274.94 g/mol -
Appearance White to off-white solid (crystalline or powder)[1]
Melting Point 72-74 °C (lit.)
Boiling Point ~256°C (493°F)[1]

Note: The exact appearance and some physical properties may vary slightly between suppliers and batches.

Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[2] this compound possesses both polar (nitrile group) and nonpolar (brominated aromatic ring) characteristics, suggesting a degree of solubility in a range of organic solvents.

Theoretical Considerations & Qualitative Data
  • Water: The compound is expected to be insoluble or have very low solubility in water due to the predominantly hydrophobic nature of the large, substituted benzene ring.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective at dissolving a wide range of organic compounds. A related compound, 4-(2-Bromoacetyl)benzonitrile, shows high solubility (100 mg/mL) in DMSO, suggesting that this compound is also likely to be soluble in such solvents.[5]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are excellent solvents for many organic solids. A similar compound, 4-bromomethyl-benzonitrile, is soluble in chloroform.[4]

  • Ethers (e.g., THF, Diethyl Ether): Moderate solubility is expected.

  • Alcohols (e.g., Methanol, Ethanol): Solubility is anticipated. 4-bromomethyl-benzonitrile is soluble in methanol.[4]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Lower solubility is expected compared to polar organic solvents.

Quantitative Solubility Data (Summary)

While specific quantitative data for this compound is not widely published, the table below provides a qualitative summary based on data for analogous compounds and general principles. Researchers must determine precise solubility for their specific application empirically.

SolventPredicted SolubilityRationale / Analogous Data
WaterInsolublePredominantly nonpolar structure.[3][4]
Dichloromethane (DCM)SolubleEffective solvent for similar aromatic compounds.
ChloroformSolubleAnalogous compound is soluble.[4]
MethanolSolubleAnalogous compound is soluble.[4]
AcetonitrileSlightly SolubleA related biphenyl derivative shows slight solubility.[6]
Dimethyl Sulfoxide (DMSO)SolubleHigh solvating power for polar and nonpolar moieties.
HexaneInsoluble"Like dissolves like" principle; mismatch in polarity.
Experimental Protocol: Determining Solubility

This protocol provides a reliable, step-by-step method for determining the qualitative and semi-quantitative solubility of this compound in a chosen solvent.

Pillar of Trustworthiness: This protocol is self-validating by ensuring a systematic approach where small, incremental additions of solvent are made to a fixed mass of the solute, allowing for careful observation of the dissolution point.[7][8]

Methodology:

  • Preparation: Accurately weigh approximately 25 mg of this compound into a small, clean, and dry test tube or vial.[8]

  • Solvent Addition: Using a calibrated pipette or burette, add the selected solvent to the test tube in small, incremental portions (e.g., 0.25 mL).[7][8]

  • Agitation: After each addition, cap the vial and shake vigorously for 60 seconds to facilitate dissolution.[2] Using a vortex mixer can ensure thorough mixing.

  • Observation: Observe the mixture against a contrasting background. Note if the solid has completely dissolved.

  • Iteration: Continue adding solvent increments and agitating until the solid is completely dissolved.[7] Record the total volume of solvent required.

  • Classification:

    • Very Soluble: Dissolves in <1 mL of solvent.

    • Soluble: Dissolves in 1-5 mL of solvent.

    • Slightly Soluble: Requires >5 mL of solvent, or some residue remains.

    • Insoluble: Little to no solid dissolves even after adding a significant volume (e.g., 10 mL) of solvent.

Causality Behind Experimental Choices:

  • Small, fixed mass: Using a small, precise amount of solute (25 mg) ensures the test is efficient in terms of material usage and allows for easier visual assessment of dissolution.[8]

  • Incremental solvent addition: This approach, as opposed to adding a large volume at once, allows for a more accurate, semi-quantitative determination of the solubility limit.[7]

  • Vigorous agitation: This step is crucial to overcome kinetic barriers to dissolution and ensure that the observed solubility reflects the thermodynamic limit under the experimental conditions.[2][7]

G cluster_prep Preparation cluster_workflow Iterative Workflow cluster_result Result prep1 Weigh 25 mg of This compound add_solvent Add 0.25 mL of Solvent prep1->add_solvent agitate Vigorously Agitate for 60 seconds add_solvent->agitate observe Observe for Complete Dissolution agitate->observe observe->add_solvent  No record Record Total Volume & Classify Solubility observe->record Yes end_point End record->end_point

Diagram 1: Workflow for Experimental Solubility Determination.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The presence of a reactive benzylic bromide functional group makes it susceptible to degradation under certain conditions.

Factors Affecting Stability
  • Moisture: The compound is noted to be moisture-sensitive.[3][9] The benzylic bromide can undergo hydrolysis to form the corresponding alcohol (2-Bromo-4-(hydroxymethyl)benzonitrile), especially in the presence of bases. This is a primary degradation pathway.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Storage should be in a cool environment.[1]

  • Incompatible Materials: The compound should be stored away from strong bases, alcohols, amines, and metals, as these can promote nucleophilic substitution or other reactions at the reactive bromomethyl site.[3]

  • Light: While specific photostability data is limited, compounds with benzylic halides can be sensitive to light. Storage in amber vials or in the dark is a prudent measure.

Recommended Storage and Handling

Based on its sensitivity, the following conditions are mandated for maintaining the integrity of the compound:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] A desiccator can be used to provide an inert atmosphere and protect from moisture.

  • Handling: Handle in a well-ventilated area, such as a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is corrosive and can cause severe skin burns and eye damage.[9] Avoid creating dust.

G cluster_factors Degradation Factors cluster_prevention Preventative Measures compound This compound (Stable State) degraded Degraded Product (e.g., Alcohol via Hydrolysis) compound->degraded Degradation Pathway moisture Moisture/Water moisture->degraded Hydrolysis heat Excessive Heat heat->degraded Accelerates Reaction base Bases / Amines base->degraded Catalyzes Substitution storage Store Cool, Dry, Tightly Sealed storage->compound Maintains Integrity handling Inert Atmosphere, Avoid Incompatibles handling->compound Ensures Stability

Diagram 2: Relationship between Stability Factors and Handling.
Experimental Protocol: Assessing Chemical Stability

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical method of choice due to its ability to separate and quantify the parent compound from potential degradants.

Pillar of Expertise: This protocol is designed based on industry-standard stability testing guidelines (e.g., ICH guidelines) which utilize stress testing to predict long-term stability and identify potential degradation products.[10][11]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add 1N HCl.

    • Basic Hydrolysis: Add 1N NaOH.

    • Oxidative Stress: Add 3% H₂O₂.

    • Thermal Stress: Store at an elevated temperature (e.g., 60°C).

    • Control: Keep one aliquot under normal conditions (room temperature, protected from light).

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Preparation for Analysis: At each time point, withdraw a sample from each vial. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically effective.

    • Detection: UV detector set to an appropriate wavelength for the benzonitrile chromophore (e.g., ~230-250 nm).

  • Data Analysis:

    • Compare the peak area of the parent compound in the stressed samples to the control sample at time zero.

    • Calculate the percentage of degradation.

    • Observe the chromatograms for the appearance of new peaks, which indicate degradation products.

Causality Behind Experimental Choices:

  • Forced Degradation: Exposing the compound to conditions harsher than typical storage (acid, base, oxidant, heat) accelerates the degradation process, allowing for rapid identification of stability liabilities.[10]

  • HPLC as the Analytical Tool: HPLC provides the necessary specificity and quantification to distinguish the parent compound from its degradation products, which is essential for an accurate stability assessment.

  • Use of a Control: The control sample is crucial as it represents the baseline stability under ideal conditions, allowing for a direct comparison to quantify the impact of each stressor.

Conclusion

This compound is a compound of significant synthetic utility. Its solubility is highest in polar aprotic and chlorinated organic solvents, while it remains largely insoluble in water. The primary stability concern is its sensitivity to moisture, which can lead to hydrolysis of the reactive benzylic bromide. Adherence to strict storage and handling protocols—namely, keeping the compound cool, dry, and away from incompatible materials—is essential to preserve its chemical integrity. The methodologies provided herein offer a robust framework for researchers to empirically verify these properties and ensure the successful and safe application of this versatile reagent.

References

An In-depth Technical Guide on the Selective Reactivity of the Benzylic Bromide in 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(bromomethyl)benzonitrile is a bifunctional organic molecule that presents a compelling case study in chemoselectivity. Possessing two bromine substituents in distinct chemical environments—one directly attached to the aromatic ring (aryl) and the other on a methyl group bonded to the ring (benzylic)—this compound offers a versatile platform for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the pronounced reactivity of the benzylic bromide over the aryl bromide, delving into the mechanistic underpinnings of this selectivity. We will explore the electronic and steric factors that govern the disparate reactivity, supported by established principles of organic chemistry. Furthermore, this document furnishes detailed experimental protocols for leveraging this reactivity profile in synthetic applications, complete with quantitative data and visual aids to facilitate a deeper understanding for researchers in drug discovery and materials science.

Introduction: The Principle of Chemoselectivity in this compound

The synthetic utility of a molecule is often dictated by its ability to undergo predictable and selective transformations. This compound is a prime example of a molecule where understanding the inherent differences in the reactivity of its functional groups is paramount. The key to its synthetic versatility lies in the differential reactivity of the two carbon-bromine bonds.

The aryl bromide is characterized by a bromine atom bonded to an sp²-hybridized carbon of the benzene ring. In contrast, the benzylic bromide has a bromine atom attached to an sp³-hybridized carbon, which is, in turn, bonded to the aromatic ring. This fundamental difference in hybridization and position relative to the π-system of the benzene ring is the primary determinant of their respective chemical behaviors.[1][2]

This guide will elucidate why the benzylic bromide is significantly more labile and susceptible to nucleophilic substitution, while the aryl bromide remains comparatively inert under typical nucleophilic substitution conditions. This pronounced difference allows for the selective modification of the benzylic position, making it a valuable intermediate in the synthesis of more complex molecules.[3]

Mechanistic Dissection: Why the Benzylic Bromide Reacts Preferentially

The enhanced reactivity of the benzylic bromide can be attributed to several key factors that stabilize the transition states and intermediates of nucleophilic substitution reactions, primarily through SN1 and SN2 mechanisms.[4]

The SN1 Pathway: Stabilization of the Benzylic Carbocation

In polar, protic solvents, benzylic halides can readily undergo SN1 reactions. The rate-determining step in this mechanism is the formation of a carbocation intermediate. The benzylic carbocation formed upon the departure of the bromide ion is significantly stabilized by resonance. The vacant p-orbital of the carbocation can overlap with the π-orbitals of the adjacent benzene ring, delocalizing the positive charge across the aromatic system.[4][5] This delocalization drastically lowers the activation energy for carbocation formation, accelerating the reaction rate.

Conversely, the formation of an aryl cation from the dissociation of the aryl bromide is highly unfavorable. The vacant orbital of an aryl cation would be sp²-hybridized and orthogonal to the π-system of the ring, precluding any resonance stabilization.[2]

SN1_Mechanism cluster_Benzylic Benzylic Bromide (Favorable Sₙ1) cluster_Aryl Aryl Bromide (Unfavorable Sₙ1) Reactant_B This compound Intermediate_B Benzylic Carbocation (Resonance Stabilized) Reactant_B->Intermediate_B -Br⁻ Product_B Substitution Product Intermediate_B->Product_B +Nu⁻ Reactant_A This compound Intermediate_A Aryl Cation (Highly Unstable) Reactant_A->Intermediate_A -Br⁻ Product_A No Reaction Intermediate_A->Product_A

Caption: Sₙ1 pathway comparison for benzylic vs. aryl bromide.

The SN2 Pathway: Transition State Stabilization

In the presence of strong nucleophiles in polar, aprotic solvents, the SN2 mechanism is favored. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6] The transition state of an SN2 reaction at the benzylic position is also stabilized by the adjacent aromatic ring. The p-orbitals of the ring can overlap with the developing p-orbital on the benzylic carbon in the transition state, lowering its energy.[4]

For the aryl bromide, an SN2 reaction is sterically hindered. The nucleophile would need to approach the carbon atom from behind, a path that is blocked by the benzene ring itself.[5] Furthermore, the C-Br bond of the aryl bromide has a partial double bond character due to resonance between the lone pairs of the bromine and the aromatic ring, making it stronger and harder to break.[1][2]

SN2_Mechanism cluster_Benzylic_SN2 Benzylic Bromide (Favorable Sₙ2) cluster_Aryl_SN2 Aryl Bromide (Unfavorable Sₙ2) Reactant_B_SN2 Nu⁻ + this compound TS_B_SN2 [Nu---CH₂---Br]⁻ (Stabilized Transition State) Reactant_B_SN2->TS_B_SN2 Product_B_SN2 Substitution Product TS_B_SN2->Product_B_SN2 Reactant_A_SN2 Nu⁻ + this compound Product_A_SN2 No Reaction Reactant_A_SN2->Product_A_SN2 Steric Hindrance & Stronger C-Br Bond

Caption: Sₙ2 pathway comparison for benzylic vs. aryl bromide.

The Relative Inertness of the Aryl Bromide

While the benzylic bromide is highly reactive towards nucleophiles, the aryl bromide is significantly less so. Nucleophilic aromatic substitution (SNAr) on the aryl bromide is possible but requires much harsher conditions.[4] For an SNAr reaction to proceed, the aromatic ring generally needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[4] In this compound, the nitrile group is electron-withdrawing, but it is in the meta position to the aryl bromide, providing only weak activation. Therefore, under the mild conditions typically used for substitution at the benzylic position, the aryl bromide remains unreactive.

Experimental Protocols for Selective Benzylic Substitution

The differential reactivity allows for precise, selective functionalization of the benzylic position. Below are representative protocols for achieving this.

Protocol 1: Nucleophilic Substitution with an Amine (SN2 Conditions)

This protocol details a typical SN2 reaction, where a primary or secondary amine displaces the benzylic bromide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq.) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (1.5 eq.) to the solution. The base is crucial for scavenging the HBr generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Benzylic Ether (Williamson Ether Synthesis)

This protocol illustrates the formation of a C-O bond at the benzylic position.

Step-by-Step Methodology:

  • Alkoxide Formation: In a separate flask, prepare the sodium alkoxide by reacting the desired alcohol (1.1 eq.) with a strong base like sodium hydride (1.1 eq.) in an anhydrous solvent such as THF at 0 °C.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF.

  • Addition of Nucleophile: Slowly add the freshly prepared alkoxide solution to the solution of the benzylic bromide at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Quantitative Data and Reaction Parameters

The choice of solvent, base, and temperature can significantly influence the outcome of the selective substitution. The following table summarizes typical conditions and expected outcomes for the selective functionalization of the benzylic bromide.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Primary AmineK₂CO₃Acetonitrile254-885-95
Secondary AmineDIPEADMF25-506-1280-90
PhenolK₂CO₃Acetone56 (reflux)8-1675-85
ThiolNaHTHF0-252-6>90
Sodium AzideN/ADMSO252-4>95

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Conclusion

The distinct reactivity of the benzylic bromide in this compound provides a robust and predictable handle for synthetic chemists. The principles of carbocation and transition state stabilization, rooted in the electronic interplay between the benzylic carbon and the aromatic ring, are the cornerstones of this chemoselectivity. By carefully selecting reaction conditions, researchers can exclusively target the benzylic position for a wide array of nucleophilic substitutions, leaving the aryl bromide intact for subsequent transformations such as cross-coupling reactions.[7][8] This in-depth understanding is critical for the rational design of synthetic routes in drug development and materials science, enabling the efficient construction of complex molecular architectures.

References

The Versatile Bifunctional Building Block: A Technical Guide to 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Bifunctional building blocks, possessing two distinct reactive sites, offer an elegant and efficient approach to constructing complex molecular architectures. Among these, 2-Bromo-4-(bromomethyl)benzonitrile (CAS No. 89892-38-6) has emerged as a valuable and versatile intermediate. This technical guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

This guide will delve into the unique chemical characteristics of this compound, stemming from the orthogonal reactivity of its two bromine substituents: a reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity is the cornerstone of its utility, allowing for sequential and selective functionalization. We will explore its application in the synthesis of novel heterocyclic systems and as a linker in the development of complex molecular probes and drug candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 89892-38-6[1][2]
Molecular Formula C₈H₅Br₂N[1][2]
Molecular Weight 274.94 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Storage Store in a cool, dry, and well-ventilated place, away from moisture, heat, and direct sunlight.[3] For long-term storage, inert atmosphere and temperatures under -20°C are recommended.[1]

Spectroscopic characterization is essential for confirming the identity and purity of this compound. While experimentally obtained spectra are the gold standard, predicted data based on its structure provides a useful reference.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.80-7.90 (m, 1H, Ar-H)

    • δ 7.65-7.75 (m, 2H, Ar-H)

    • δ 4.50 (s, 2H, -CH₂Br)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 135.0 (Ar-C)

    • δ 133.0 (Ar-C)

    • δ 131.0 (Ar-C)

    • δ 128.0 (Ar-C)

    • δ 125.0 (Ar-C-Br)

    • δ 117.0 (CN)

    • δ 31.0 (-CH₂Br)

  • IR (KBr, cm⁻¹):

    • ~2230 (C≡N stretch)

    • ~1210 (C-Br stretch)

    • ~680 (C-Br stretch)

  • Mass Spectrometry (EI):

    • m/z 273/275/277 (M⁺, isotopic pattern for two bromine atoms)

    • m/z 194/196 ([M-Br]⁺)

    • m/z 115 ([M-2Br]⁺)

Synthesis of this compound: A Practical Approach

The most direct and common method for the synthesis of this compound is the radical bromination of its precursor, 2-bromo-4-methylbenzonitrile. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

A typical and reliable protocol for this transformation involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial to facilitate the radical chain reaction and minimize side reactions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 2-Bromo-4-methylbenzonitrile Reaction Radical Bromination Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Reactant3 AIBN (initiator) Reactant3->Reaction Solvent CCl4 (solvent) Solvent->Reaction Temperature Reflux (heat) Temperature->Reaction Product This compound Byproduct Succinimide Reaction->Product Reaction->Byproduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-methylbenzonitrile (1.0 eq).

  • Reagent Addition: Add dry carbon tetrachloride (CCl₄) to dissolve the starting material. Then, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford this compound as a crystalline solid.

The Bifunctional Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its two C-Br bonds. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is relatively inert under these conditions but can be activated towards palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled introduction of different functionalities.

G cluster_path1 Pathway 1: Nucleophilic Substitution cluster_path2 Pathway 2: Cross-Coupling Start This compound Reaction1 Nucleophilic Substitution (e.g., with Nu-H) Start->Reaction1 Reaction2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Reaction2 Product1 Product A (Benzylic position functionalized) Reaction1->Product1 Sequential Sequential Functionalization Product1->Sequential Further Cross-Coupling Product2 Product B (Aryl position functionalized) Reaction2->Product2 Product2->Sequential Further Nucleophilic Substitution

Caption: Bifunctional reactivity pathways of the building block.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[4] This allows for the introduction of various functional groups at the benzylic carbon. Common nucleophiles include:

  • Amines: To form secondary or tertiary amines, which are prevalent in pharmaceutical compounds.

  • Alcohols and Phenols: To generate ethers.

  • Thiols: To produce thioethers.

  • Azides: Leading to the formation of azides, which can be further transformed into amines or used in "click" chemistry.

  • Cyanides: To introduce an additional nitrile group.

  • Carboxylates: To form esters.

Illustrative Protocol: Synthesis of a Benzylic Amine Derivative

  • Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Amine: Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the Aryl Position

The aryl bromide is significantly less reactive towards nucleophilic substitution but serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.[5][6] This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzonitrile ring. Important cross-coupling reactions include:

  • Suzuki Coupling: With boronic acids or esters to form biaryl structures.[2]

  • Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: With alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: With amines to introduce amino groups directly onto the aromatic ring.

  • Stille Coupling: With organostannanes.

The ability to perform these reactions selectively in the presence of the benzylic bromide (or after its functionalization) is a key advantage of this building block.

Illustrative Protocol: Suzuki Coupling of the Aryl Bromide

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to 80-100°C and stir for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of this compound makes it a valuable precursor for a wide range of applications.

  • Medicinal Chemistry: It serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.[3][7] The ability to introduce diverse substituents at two distinct points on the molecule allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the benzonitrile moiety is a common feature in many enzyme inhibitors, and the ability to build upon this core structure is highly advantageous.

  • Linker Chemistry: In the field of targeted protein degradation, bifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) are of significant interest. This compound can serve as a core component of the linker that connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this building block suitable for the synthesis of novel organic materials with interesting photophysical or electronic properties.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound. Based on the safety data for its isomers, it should be treated as a corrosive and lachrymatory substance.[8][9][10]

Key Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases, alcohols, and amines.[10]

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Always consult the most up-to-date Material Safety Data Sheet (MSDS) before handling this compound.

Conclusion: A Strategic Tool for Chemical Innovation

This compound stands out as a strategically designed bifunctional building block that offers chemists a powerful tool for the efficient construction of complex molecules. Its predictable and orthogonal reactivity allows for a high degree of control in synthetic sequences. For researchers and developers in the pharmaceutical and materials science fields, a thorough understanding of the principles and protocols outlined in this guide will enable the full exploitation of this versatile intermediate, paving the way for the discovery and development of novel and impactful chemical entities.

References

Potential applications of "2-Bromo-4-(bromomethyl)benzonitrile" in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Benzonitrile

My initial steps involve diving into Google searches to amass data on the properties, reactivity, and applications of 2-Bromo-4-(bromomethyl)benzonitrile, particularly within organic synthesis. I aim to pinpoint its known uses, building a solid foundation of existing knowledge before moving forward.

Developing Initial Research Scope

My current focus involves broadening the scope of my initial research. I'm now actively searching for specific reaction protocols, mechanistic studies, and review articles associated with this compound to strengthen my foundation of authoritative sources. This is essential for creating a robust technical guide. I am also determining how to visually represent key reaction schemes and quantitative data within the guide using Graphviz diagrams and summary tables.

Expanding Synthetic Applications Research

My attention is now on investigating specific synthetic uses, particularly in heterocyclic compound synthesis, as a linker, and for pharmaceuticals. I'm actively seeking reaction protocols and mechanistic details to build a strong base. The guide's structure will follow a logical progression from fundamental properties to advanced applications, including reactivity, transformations, and drug discovery case studies.

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-(bromomethyl)benzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-4-(bromomethyl)benzonitrile, a reactive intermediate increasingly utilized in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are based on established safety principles for handling reactive benzylic bromides, supplemented with specific data for the title compound where available.

Compound Identification and Hazard Profile

This compound is a bifunctional aromatic compound featuring both a nitrile group and a reactive benzylic bromide. This unique structure makes it a valuable building block for introducing a cyanobenzyl moiety in complex organic synthesis. However, the presence of the bromomethyl group imparts significant hazardous properties that demand meticulous handling.

Synonyms: 3-Bromo-4-cyanobenzyl bromide CAS Number: 89892-38-6 Molecular Formula: C₈H₅Br₂N Molecular Weight: 274.94 g/mol

The primary hazards associated with this compound stem from the electrophilic nature of the benzylic carbon, making it a potent lachrymator and alkylating agent. Direct contact can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.

Globally Harmonized System (GHS) Classification:

While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, supplier information and analogy to structurally similar compounds like benzyl bromide allow for a reliable hazard assessment.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05 CorrosionDangerCauses severe skin burns and eye damage.
Serious Eye Damage/IrritationGHS05 CorrosionDangerCauses serious eye damage.
Acute Toxicity, InhalationGHS07 Harmful/IrritantWarningHarmful if inhaled.
Specific Target Organ ToxicityGHS07 Harmful/IrritantWarningMay cause respiratory irritation.

Note: This classification is based on available data and the known hazards of benzylic bromides.

Prudent Handling and Personal Protective Equipment (PPE)

The causality behind stringent handling protocols for this compound is its high reactivity. The bromomethyl group can readily react with nucleophiles, including water, amines, and thiols present in biological systems, leading to cellular damage. Therefore, a multi-layered defense strategy is imperative.

Engineering Controls: The First Line of Defense

All manipulations involving this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is non-negotiable and serves to prevent the inhalation of corrosive vapors and fine particulates.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the planned experimental procedures.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and accidental contact with the face.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers resistance to chemical permeation. Gloves must be inspected before use and disposed of immediately after contamination.[1]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoesProtects the skin from accidental spills.
Respiratory Protection An air-purifying respirator with an organic vapor cartridgeMay be required for large-scale operations or in the event of a ventilation failure.[1]

Workflow for Donning and Doffing PPE:

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, etc.) Evacuate->PPE Contain Contain the Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area with a Suitable Solvent followed by Soap and Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report the Incident to EHS Dispose->Report

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block for Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules. "2-Bromo-4-(bromomethyl)benzonitrile" is a unique and highly reactive building block, offering multiple reaction sites for the construction of diverse heterocyclic systems. Its structure, featuring a benzylic bromide, an aryl bromide, and a nitrile group, allows for a range of selective transformations, making it an invaluable precursor for generating libraries of compounds for high-throughput screening and lead optimization.

The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack, making it ideal for introducing side chains or initiating cyclization cascades. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the nitrile group can participate in cyclization reactions, be hydrolyzed to a carboxylic acid, or be reduced to an amine, further expanding the synthetic possibilities.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various key heterocyclic compounds commencing from this compound. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps but also the underlying chemical principles and mechanistic rationale.

I. Synthesis of 7-Bromo-2-substituted-isoindolin-1-ones

The isoindolinone core is a prevalent feature in many biologically active compounds. The reaction of this compound with primary amines offers a direct and efficient route to 7-bromo-2-substituted-isoindolin-1-ones. This transformation proceeds via a sequential nucleophilic substitution and intramolecular cyclization.

Causality of Experimental Choices

The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the initial SN2 reaction between the primary amine and the benzylic bromide by stabilizing the transition state. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to scavenge the hydrobromic acid generated during the initial alkylation without competing with the primary amine nucleophile. The subsequent intramolecular cyclization is often promoted by heating, which provides the necessary activation energy for the nucleophilic attack of the newly formed secondary amine onto the nitrile group. The acidic workup is essential for the hydrolysis of the intermediate imine to the desired isoindolinone.

Experimental Protocol: Synthesis of 7-Bromo-2-benzyl-isoindolin-1-one

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Acetonitrile (ACN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add triethylamine (1.2 eq).

  • To this stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Add 1 M HCl and continue stirring for 1 hour to facilitate the hydrolysis of the imine intermediate.

  • Neutralize the reaction mixture with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 7-Bromo-2-benzyl-isoindolin-1-one.

Data Presentation: Representative Yields for Isoindolinone Synthesis
EntryPrimary AmineProductExpected Yield (%)
1Benzylamine7-Bromo-2-benzyl-isoindolin-1-one75-85
2Aniline7-Bromo-2-phenyl-isoindolin-1-one70-80
3Methylamine7-Bromo-2-methyl-isoindolin-1-one65-75

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Reaction Workflow

start Start: this compound + Primary Amine (R-NH2) step1 1. Nucleophilic Substitution (Solvent: ACN, Base: Et3N) start->step1 intermediate Intermediate Amine step1->intermediate step2 2. Intramolecular Cyclization (Heat) intermediate->step2 imine Imine Intermediate step2->imine step3 3. Acidic Workup & Hydrolysis (HCl) imine->step3 product Product: 7-Bromo-2-substituted-isoindolin-1-one step3->product

Caption: Workflow for the synthesis of 7-bromo-isoindolin-1-ones.

II. Palladium-Catalyzed Synthesis of 7-Bromo-4-substituted-quinazolines

The quinazoline scaffold is a cornerstone in the development of numerous pharmaceuticals, particularly in oncology. A plausible and efficient approach to synthesizing 7-bromo-4-substituted-quinazolines from this compound involves a palladium-catalyzed domino reaction. This strategy would entail an initial C-N bond formation via Buchwald-Hartwig amination of the aryl bromide with an appropriate amine, followed by an intramolecular cyclization.

Mechanistic Rationale and Authoritative Grounding

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process in organic synthesis.[1] It typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. The choice of a bulky electron-rich phosphine ligand is critical for promoting both the oxidative addition and reductive elimination steps.[2] In this proposed synthesis, after the initial amination, a subsequent intramolecular cyclization with a suitable one-carbon source (e.g., an orthoformate) would lead to the formation of the quinazoline ring.

Proposed Experimental Protocol: Synthesis of 7-Bromo-4-phenylquinazoline

Materials:

  • This compound

  • Ammonium chloride (NH4Cl)

  • Triethyl orthoformate

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

Procedure:

  • In a flame-dried Schlenk tube, add this compound (1.0 eq), ammonium chloride (1.5 eq), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (0.1 M) and triethyl orthoformate (2.0 eq).

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 7-bromo-4-substituted-quinazoline.

Data Presentation: Potential Scope of the Reaction
EntryOne-Carbon SourceExpected Product
1Triethyl orthoformate7-Bromoquinazoline
2Benzaldehyde7-Bromo-2-phenylquinazoline
3N,N-Dimethylformamide7-Bromoquinazoline

Proposed Catalytic Cycle

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex1 amination Coordination & Deprotonation (Amine, Base) pd_complex1->amination pd_amido Ar-Pd(II)-NHR(L_n) amination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration cn_product C-N Coupled Intermediate reductive_elimination->cn_product cyclization Intramolecular Cyclization (+ C1 source) cn_product->cyclization product 7-Bromo-quinazoline cyclization->product

Caption: Proposed catalytic cycle for quinazoline synthesis.

III. Synthesis of 7-Bromophthalazin-1(2H)-ones

Phthalazinones are another important class of nitrogen-containing heterocycles with a range of pharmacological activities. A practical approach to 7-bromophthalazin-1(2H)-ones from this compound could involve an initial transformation of the nitrile group to an aldehyde or carboxylic acid, followed by condensation with hydrazine.

Rationale for the Synthetic Strategy

The conversion of the nitrile to an aldehyde can be achieved through reduction using a reagent like Diisobutylaluminium hydride (DIBAL-H). Alternatively, hydrolysis of the nitrile to a carboxylic acid provides another key intermediate. Both the aldehyde and the carboxylic acid can then undergo a condensation reaction with hydrazine or its derivatives to form the phthalazinone ring system. This two-step approach offers a reliable and versatile method for accessing this heterocyclic core.

Experimental Protocol: Synthesis of 7-Bromophthalazin-1(2H)-one

Step 1: Synthesis of 2-Bromo-4-formylbenzonitrile

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Silver nitrate (AgNO3)

  • Water/Acetone mixture

Procedure:

  • A mixture of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl4 is refluxed.

  • After the reaction is complete, the succinimide is filtered off.

  • The filtrate is concentrated, and the residue is hydrolyzed using an aqueous acetone solution of silver nitrate to yield 2-Bromo-4-formylbenzonitrile.

Step 2: Synthesis of 7-Bromophthalazin-1(2H)-one

Materials:

  • 2-Bromo-4-formylbenzonitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 2-Bromo-4-formylbenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 7-Bromophthalazin-1(2H)-one.

Reaction Scheme

start This compound step1 1. Oxidation to Aldehyde (e.g., Sommelet Reaction) start->step1 aldehyde 2-Bromo-4-formylbenzonitrile step1->aldehyde step2 2. Condensation with Hydrazine (Hydrazine Hydrate, EtOH, Reflux) aldehyde->step2 product 7-Bromophthalazin-1(2H)-one step2->product

Caption: Synthetic route to 7-bromophthalazin-1(2H)-one.

Conclusion

This compound stands out as a highly promising and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The strategic combination of its reactive functional groups allows for the efficient construction of complex molecular architectures such as isoindolinones, quinazolines, and phthalazinones. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block in their drug discovery and development endeavors. The provided mechanistic insights and rationale behind the experimental choices are intended to empower scientists to not only replicate these methods but also to adapt and innovate upon them for the synthesis of novel and proprietary chemical entities.

References

Step-by-step protocol for nucleophilic substitution with "2-Bromo-4-(bromomethyl)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Step-by-Step Protocol for Selective Nucleophilic Substitution with 2-Bromo-4-(bromomethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Differential Reactivity for Precision Synthesis

This compound is a bifunctional organic intermediate of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two distinct carbon-bromine bonds: an aryl bromide and a benzylic bromide. The key to unlocking the synthetic potential of this molecule lies in the pronounced difference in reactivity between these two positions towards nucleophilic substitution.

The benzylic bromide is significantly more reactive than the aryl bromide. This is a fundamental principle in organic chemistry, attributable to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions.[1][2][3][4] In an SN1 pathway, the resulting benzylic carbocation is resonance-stabilized, lowering the activation energy.[2][3] For an SN2 reaction, the transition state is also stabilized by the π-system of the aromatic ring.[4] Conversely, aryl halides are notoriously unreactive in standard nucleophilic substitution reactions due to the high energy required to form an unstable phenyl cation and the steric hindrance of the benzene ring.[2][5] This inherent difference in reactivity allows for highly selective substitution at the benzylic position, leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.

These application notes provide a detailed, field-proven protocol for the selective nucleophilic substitution of this compound. As a representative example, we will focus on the synthesis of 2-Bromo-4-(aminomethyl)benzonitrile via a Gabriel synthesis, a robust and reliable method for the preparation of primary amines.[6]

Safety Precautions

Working with this compound and its related reagents requires strict adherence to safety protocols.

  • Hazard Profile: this compound is expected to be a corrosive and lachrymatory compound, causing severe skin burns and eye damage.[7][8][9][10] It is crucial to handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][8][9][10]

  • Reagent Handling: Potassium phthalimide is a skin and eye irritant. Hydrazine hydrate is highly toxic and corrosive. Handle these reagents with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol: Gabriel Synthesis of 2-Bromo-4-(aminomethyl)benzonitrile

This protocol is divided into two main stages: the formation of the phthalimide intermediate and its subsequent hydrazinolysis to yield the primary amine.

Part 1: Synthesis of N-(2-Bromo-4-cyanobenzyl)phthalimide

This step involves the reaction of this compound with potassium phthalimide. The phthalimide anion acts as the nucleophile, displacing the benzylic bromide in an SN2 reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound135574-03-5274.982.75 g10.0
Potassium Phthalimide1074-82-4185.222.04 g11.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Deionized Water7732-18-518.02As needed-
Methanol67-56-132.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.75 g (10.0 mmol) of this compound in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add 2.04 g (11.0 mmol) of potassium phthalimide in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours (overnight).

  • Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, more polar spot indicates the progress of the reaction.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation of Intermediate: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water, followed by a small amount of cold methanol to remove any residual DMF.

  • Drying: Dry the resulting white solid, N-(2-Bromo-4-cyanobenzyl)phthalimide, under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Part 2: Hydrazinolysis to 2-Bromo-4-(aminomethyl)benzonitrile

In this step, the phthalimide protecting group is removed by treatment with hydrazine hydrate, which cleaves the imide to release the desired primary amine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(2-Bromo-4-cyanobenzyl)phthalimide-341.163.41 g10.0
Ethanol64-17-546.07100 mL-
Hydrazine Hydrate (~64% hydrazine)7803-57-850.06 (hydrazine)1.0 mL~20.0
Dichloromethane (DCM)75-09-284.93As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: Suspend 3.41 g (10.0 mmol) of N-(2-Bromo-4-cyanobenzyl)phthalimide in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Addition of Hydrazine: Add 1.0 mL (~20.0 mmol) of hydrazine hydrate to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 4 hours. A thick precipitate of phthalhydrazide will form.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Bromo-4-(aminomethyl)benzonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis.

G cluster_0 Part 1: Phthalimide Formation cluster_1 Part 2: Hydrazinolysis A 1. Dissolve this compound in anhydrous DMF B 2. Add Potassium Phthalimide A->B S_N2 Reaction C 3. Stir at Room Temperature (12-16 h) B->C D 4. Precipitate in Ice Water C->D Workup E 5. Filter and Dry D->E F Intermediate: N-(2-Bromo-4-cyanobenzyl)phthalimide E->F G 1. Suspend Intermediate in Ethanol F->G Proceed to Part 2 H 2. Add Hydrazine Hydrate G->H Cleavage I 3. Reflux for 4 hours H->I J 4. Filter off Phthalhydrazide I->J Workup K 5. Concentrate Filtrate J->K L 6. Extraction and Purification K->L M Final Product: 2-Bromo-4-(aminomethyl)benzonitrile L->M

Caption: Workflow for the synthesis of 2-Bromo-4-(aminomethyl)benzonitrile.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Part 1: Low or No Reaction 1. Inactive starting material. 2. Wet DMF. 3. Insufficient reaction time.1. Check the purity of this compound by NMR or LC-MS. 2. Use freshly opened anhydrous DMF or dry the solvent over molecular sieves. 3. Extend the reaction time and continue monitoring by TLC.
Part 1: Formation of Byproducts Over-reaction or side reactions of the nitrile group.Ensure the reaction is carried out at room temperature. Higher temperatures are generally not required and may lead to side reactions.
Part 2: Incomplete Hydrazinolysis 1. Insufficient hydrazine. 2. Insufficient reflux time.1. Ensure the correct molar excess of hydrazine is used. 2. Extend the reflux time to 6-8 hours and monitor by TLC for the disappearance of the phthalimide intermediate.
Part 2: Difficulty in Purification The final product may be a polar amine that adheres to silica gel.1. Use a more polar eluent system, such as DCM/Methanol with a small amount of triethylamine, to elute the product from the column. 2. Consider converting the amine to its hydrochloride salt for easier handling and purification by recrystallization.

Conclusion

The protocol described provides a reliable and scalable method for the selective nucleophilic substitution of this compound at the benzylic position. The stark difference in reactivity between the benzylic and aryl bromides is a powerful tool for synthetic chemists, enabling the introduction of a wide variety of nucleophiles while preserving the aryl bromide for subsequent functionalization. This approach opens avenues for the efficient synthesis of complex molecules for applications in drug discovery and materials science.

References

The Strategic Utility of 2-Bromo-4-(bromomethyl)benzonitrile in the Synthesis of Fused Heterocyclic Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally complex and diverse molecular scaffolds is insatiable. These scaffolds form the core of novel therapeutic agents, and their efficient synthesis is a cornerstone of drug discovery. 2-Bromo-4-(bromomethyl)benzonitrile, a bifunctional aromatic building block, has emerged as a precursor of significant interest for the construction of pharmaceutical intermediates. Its unique arrangement of a nucleophilic substitution-labile bromomethyl group and a synthetically versatile 2-bromo-benzonitrile moiety allows for a stepwise and controlled elaboration into fused heterocyclic systems, which are prevalent in a wide array of biologically active molecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its chemical properties, explore its application in the synthesis of quinazoline derivatives—a privileged scaffold in medicinal chemistry—and provide a detailed, field-proven protocol for its practical implementation.

Physicochemical Properties and Reactivity Profile

This compound (CAS No: 89892-38-6) is a crystalline solid with the molecular formula C₈H₅Br₂N and a molecular weight of 274.94 g/mol .[1] The molecule's synthetic utility is dictated by the differential reactivity of its two bromine substituents. The bromine atom of the bromomethyl group is benzylic and, therefore, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This high reactivity allows for selective functionalization at this position while the less reactive aromatic bromine at the C2-position remains intact for subsequent transformations.

The 2-bromo-benzonitrile fragment is a classical precursor for the synthesis of quinazolines and other fused heterocycles.[2] The nitrile group can undergo addition reactions, and the aromatic bromine can participate in a variety of cross-coupling reactions or be used to direct cyclization pathways. This differential reactivity is the key to the strategic application of this precursor in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 89892-38-6[1]
Molecular Formula C₈H₅Br₂N[1]
Molecular Weight 274.94 g/mol [1]
Appearance White Crystalline Solid[3]
Purity >95%[1]

Application in the Synthesis of 2-Amino-Substituted Quinazoline Intermediates

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The synthesis of substituted quinazolines is, therefore, a significant focus in pharmaceutical research. This compound serves as an excellent starting material for the synthesis of 2-amino-substituted quinazolines, which are valuable intermediates for further elaboration.

The proposed synthetic strategy involves a two-step sequence:

  • Selective N-Alkylation: The highly reactive bromomethyl group is first utilized to alkylate a primary amine. This reaction proceeds under mild conditions, leaving the aromatic bromine and nitrile groups untouched.[5][6]

  • Cyclization to Quinazoline: The resulting intermediate, a 2-bromo-4-(aminomethyl)benzonitrile derivative, can then undergo a cyclization reaction to form the quinazoline ring. This can be achieved through various methods, often involving a reaction with a source of the C2 and N3 atoms of the quinazoline ring, such as cyanamide or a guanidine derivative, followed by an intramolecular cyclization.[2]

G cluster_0 Step 1: Selective N-Alkylation cluster_1 Step 2: Quinazoline Ring Formation A This compound C Intermediate: 2-Bromo-4-((R-amino)methyl)benzonitrile A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Primary Amine (R-NH2) B->C D Intermediate from Step 1 F 2-Amino-4-substituted Quinazoline Intermediate D->F Acid or Metal Catalyst Heat E Cyanamide (H2NCN) E->F

Detailed Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-(aminomethyl)quinazoline

This protocol details the synthesis of a 2-amino-quinazoline derivative, a versatile intermediate for further functionalization in drug discovery programs.

Part 1: Synthesis of N-(3-Bromo-4-cyanobenzyl)acetamide

This initial step involves the reaction of this compound with a protected amine source, in this case, acetamide, to selectively functionalize the bromomethyl group.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetamide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DMF.

  • Add acetamide (1.2 eq) and anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(3-Bromo-4-cyanobenzyl)acetamide.

Part 2: Synthesis of 2-Amino-6-bromo-4-(acetamidomethyl)quinazoline

This step involves the cyclization of the intermediate from Part 1 with cyanamide to form the quinazoline ring.

Materials and Reagents:

  • N-(3-Bromo-4-cyanobenzyl)acetamide (1.0 eq)

  • Cyanamide (2.0 eq)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane) or another acid catalyst

  • A suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Dowtherm A)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel suitable for high temperatures, dissolve N-(3-Bromo-4-cyanobenzyl)acetamide (1.0 eq) in the chosen high-boiling solvent.

  • Add cyanamide (2.0 eq) to the solution.

  • Add the acid catalyst (e.g., a few drops of concentrated HCl or a molar equivalent of HCl in dioxane).

  • Heat the reaction mixture to 120-140 °C for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or silica gel chromatography to obtain 2-Amino-6-bromo-4-(acetamidomethyl)quinazoline.

G cluster_0 Reaction Mechanism A 2-Bromo-4-((R-amino)methyl)benzonitrile B Cyanamide C Protonated Nitrile Intermediate D Guanidine Intermediate E Cyclized Intermediate F 2-Amino-quinazoline Product

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[7]

Conclusion

This compound is a highly versatile and strategic precursor for the synthesis of complex pharmaceutical intermediates. Its differentiated reactivity allows for a stepwise and controlled approach to the construction of fused heterocyclic systems. The detailed protocol for the synthesis of a 2-amino-quinazoline derivative provided herein demonstrates the practical application of this building block in accessing valuable scaffolds for drug discovery. By understanding the reactivity profile and employing the appropriate synthetic strategies, researchers can effectively leverage this compound to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

Application Notes and Protocols: 2-Bromo-4-(bromomethyl)benzonitrile in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Bifunctional Building Block

2-Bromo-4-(bromomethyl)benzonitrile is a strategically designed aromatic compound featuring three distinct reactive sites: a bromo substituent, a bromomethyl group, and a nitrile moiety. This unique combination of functional groups makes it a highly versatile precursor for the synthesis of complex organic molecules and advanced functional materials. The presence of two different carbon-bromine bonds, with the benzylic bromide offering higher reactivity in nucleophilic substitutions and the aryl bromide being amenable to organometallic cross-coupling reactions, allows for sequential and site-selective chemical transformations. The electron-withdrawing nature of the nitrile group can further influence the electronic properties of the resulting materials, making it a valuable component in the design of organic semiconductors and polymers.

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of functional polymers for potential applications in organic electronics. The protocols detailed below are grounded in established chemical principles and aim to provide a robust framework for the development of novel materials.

Core Applications in Materials Science

The unique trifunctional nature of this compound opens avenues for its application in several areas of materials science:

  • Synthesis of Conjugated Polymers: The aryl bromide functionality serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the incorporation of the benzonitrile unit into the backbone of conjugated polymers. The nitrile group can enhance the electron-accepting properties of the polymer, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Post-Polymerization Functionalization: The reactive bromomethyl group can be used to graft side chains onto a pre-formed polymer backbone. This allows for the tuning of solubility, morphology, and optoelectronic properties of the material.

  • Surface Modification: The bromomethyl group can readily react with surface-bound nucleophiles, such as thiols or amines on a self-assembled monolayer, to covalently attach the benzonitrile moiety to a substrate. This can be used to alter the surface energy, work function, or chemical reactivity of materials like gold or silicon wafers.

  • Precursor for Luminescent Materials: The rigid aromatic core and the presence of the nitrile group can contribute to the development of novel fluorescent and phosphorescent materials for sensing and imaging applications.

Protocol 1: Synthesis of a Polyfluorene-alt-benzonitrile Copolymer via Suzuki Polycondensation

This protocol details the synthesis of a conjugated copolymer where this compound is used to introduce a benzonitrile-containing unit into a polyfluorene backbone. Polyfluorenes are a class of widely studied blue-emitting polymers for OLED applications.

Reaction Principle

The synthesis proceeds via a Suzuki polycondensation reaction, a palladium-catalyzed cross-coupling of an aryl dihalide with an aryl diboronic acid or ester. In this case, the aryl bromide of this compound will react with a fluorene-based diboronic ester. The more reactive bromomethyl group is expected to remain largely intact under these conditions, allowing for potential post-polymerization modification.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification A 1. Add 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (M1) to a Schlenk flask. B 2. Add this compound (M2) to the flask. A->B C 3. Add Palladium Catalyst (e.g., Pd(PPh3)4) and a phase transfer catalyst (e.g., Aliquat 336). B->C D 4. Add degassed toluene and an aqueous solution of Na2CO3. C->D E 5. Purge the flask with argon for 30 minutes. D->E F 6. Heat the reaction mixture to 90°C with vigorous stirring. E->F G 7. Maintain under argon atmosphere for 48 hours. F->G H 8. Cool to room temperature and pour into methanol. G->H I 9. Filter the precipitated polymer. H->I J 10. Purify by Soxhlet extraction with methanol, acetone, and finally chloroform. I->J K 11. Concentrate the chloroform fraction and precipitate into methanol. J->K L 12. Dry the polymer under vacuum. K->L

Caption: Suzuki Polycondensation Workflow.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer 1)

    • This compound (Monomer 2)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃), 2 M aqueous solution, degassed

    • Aliquat® 336 (phase transfer catalyst)

    • Toluene, anhydrous and degassed

    • Methanol, acetone, chloroform (for purification)

  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add Monomer 1 (1.0 mmol), Monomer 2 (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

    • Add 2-3 drops of Aliquat® 336.

    • The flask is sealed with a rubber septum, and the atmosphere is exchanged with argon by three cycles of vacuum and backfilling.

    • Add degassed toluene (20 mL) and the degassed 2 M Na₂CO₃ solution (10 mL) via syringe.

  • Polymerization:

    • The reaction mixture is vigorously stirred and heated to 90 °C in an oil bath.

    • The polymerization is allowed to proceed for 48 hours under a positive pressure of argon. An increase in the viscosity of the solution should be observed.

  • Polymer Isolation and Purification:

    • After cooling to room temperature, the reaction mixture is poured slowly into 500 mL of rapidly stirring methanol.

    • The precipitated fibrous polymer is collected by filtration.

    • The crude polymer is then purified by Soxhlet extraction. The polymer is placed in a cellulose thimble and extracted sequentially with methanol (24 h), acetone (24 h) to remove oligomers and catalyst residues, and finally with chloroform.

    • The chloroform fraction, containing the desired polymer, is concentrated by rotary evaporation to about 50 mL.

    • The concentrated polymer solution is precipitated again into 500 mL of methanol.

    • The final polymer is collected by filtration and dried in a vacuum oven at 60 °C for 24 hours.

Expected Results and Characterization
ParameterExpected Outcome
Yield 70-90%
Appearance Yellowish to white fibrous solid
Solubility Soluble in common organic solvents like chloroform, THF, and toluene.
Molecular Weight (GPC) Mₙ: 15-30 kDa, PDI: 1.5-2.5
¹H NMR Peaks corresponding to the fluorene and benzonitrile protons. A characteristic singlet around 4.5-4.7 ppm for the -CH₂Br protons.
FT-IR A sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration.
UV-Vis Absorption Absorption maximum (λₘₐₓ) in the UV region (e.g., 350-380 nm in chloroform).
Photoluminescence Emission maximum (λₑₘ) in the blue region of the visible spectrum.

Protocol 2: Post-Polymerization Functionalization via Nucleophilic Substitution

This protocol describes the modification of the polymer synthesized in Protocol 1 by reacting the pendant bromomethyl groups with a nucleophile, for example, to attach a solubilizing or charge-transporting moiety.

Reaction Principle

The benzylic C-Br bond of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the aryl C-Br bond. This allows for selective functionalization of the side chain without disrupting the polymer backbone.

Functionalization Workflow

G cluster_0 Reaction Setup cluster_1 Functionalization Reaction cluster_2 Purification A 1. Dissolve the polymer from Protocol 1 in anhydrous THF. B 2. Add the nucleophile (e.g., a thiol or an amine) in excess. A->B C 3. Add a non-nucleophilic base (e.g., diisopropylethylamine) if necessary. B->C D 4. Stir the reaction mixture at room temperature under argon. C->D E 5. Monitor the reaction by TLC or ¹H NMR. D->E F 6. Precipitate the functionalized polymer into methanol. E->F G 7. Filter and wash the polymer. F->G H 8. Reprecipitate from a good solvent into a poor solvent to ensure purity. G->H I 9. Dry the final product under vacuum. H->I

Caption: Post-Polymerization Functionalization Workflow.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Polymer from Protocol 1

    • Nucleophile (e.g., 1-dodecanethiol for improved solubility)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

  • Reaction Setup:

    • In a Schlenk flask under an argon atmosphere, dissolve the polymer (0.5 g) in anhydrous THF (30 mL).

    • Add 1-dodecanethiol (5 equivalents with respect to the bromomethyl group).

    • Add DIPEA (5.5 equivalents).

  • Reaction:

    • Stir the mixture at room temperature for 24 hours.

    • The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the -CH₂Br signal and the appearance of new signals corresponding to the functionalized side chain.

  • Purification:

    • The reaction mixture is concentrated and then precipitated into methanol.

    • The polymer is collected by filtration and redissolved in a minimal amount of THF.

    • The reprecipitation process is repeated two more times to ensure the complete removal of unreacted nucleophile and base.

    • The final product is dried under vacuum at 40 °C.

Trustworthiness and Self-Validation

The protocols described above include internal validation checkpoints. For instance, in Protocol 1, the successful polymerization can be initially gauged by the increase in viscosity and confirmed by Gel Permeation Chromatography (GPC) for molecular weight determination. The incorporation of the benzonitrile moiety is unequivocally confirmed by the characteristic C≡N stretch in the FT-IR spectrum and the corresponding signals in the ¹H NMR spectrum. Similarly, the success of the post-polymerization functionalization in Protocol 2 is validated by the disappearance of the -CH₂Br proton signal and the appearance of new signals in the ¹H NMR spectrum of the modified polymer.

Conclusion

This compound is a powerful and versatile building block for the materials scientist's toolbox. Its unique electronic and reactive properties allow for the rational design and synthesis of a wide array of functional organic materials. The protocols provided herein offer a starting point for the exploration of this molecule in the exciting field of organic electronics and beyond. Careful execution of these synthetic steps, coupled with thorough characterization of the resulting materials, will undoubtedly lead to new discoveries and advancements in materials science.

Application Notes and Protocols for the Derivatization of 2-Bromo-4-(bromomethyl)benzonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Bromo-4-(bromomethyl)benzonitrile Scaffold

In the landscape of contemporary drug discovery, the identification of versatile molecular scaffolds is a cornerstone of successful lead generation. The benzonitrile moiety is a privileged structural motif present in numerous pharmacologically active compounds and approved drugs.[1] The cyano group can act as a crucial hydrogen bond acceptor or a bioisostere for other functional groups, rendering it a valuable component in rational drug design. The compound This compound represents a particularly strategic starting material for the construction of diverse chemical libraries for biological screening.

This scaffold possesses two distinct and orthogonally reactive handles: a benzylic bromide and an aryl bromide. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.[2] Concurrently, the aryl bromide provides a reactive site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[3][4] This dual reactivity enables a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a multitude of structurally distinct molecules. This application note provides detailed protocols for the derivatization of this compound via these two key pathways, along with considerations for the biological screening of the resulting compound library.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is essential for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₈H₅Br₂N[5]
Molecular Weight 274.94 g/mol [5]
Appearance White to off-white crystalline solid[2]
CAS Number 89892-38-6[5]

Derivatization Strategies and Protocols

The differential reactivity of the two bromine atoms in this compound allows for a sequential and controlled derivatization strategy. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide, enabling selective functionalization at the bromomethyl position under milder conditions. The remaining aryl bromide can then be subjected to more forcing conditions, such as those typically employed in cross-coupling reactions.

Protocol 1: Nucleophilic Substitution at the Benzylic Position

This protocol details the reaction of this compound with a primary amine, a common transformation in medicinal chemistry to introduce functionalities that can engage in crucial hydrogen bonding interactions with biological targets.

Reaction Scheme:

G start This compound product 2-Bromo-4-((alkylamino)methyl)benzonitrile start->product Nucleophilic Substitution reagent Primary Amine (R-NH2) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent->product

Figure 1: Nucleophilic substitution at the benzylic position.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to dissolve the starting material.

  • To the stirred suspension, add the primary amine dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-4-((alkylamino)methyl)benzonitrile derivative.

Expected Yields and Characterization:

DerivativeAmine UsedTypical YieldAnalytical Data
1a Benzylamine85-95%¹H NMR, ¹³C NMR, LC-MS
1b Morpholine80-90%¹H NMR, ¹³C NMR, LC-MS
1c Piperidine82-92%¹H NMR, ¹³C NMR, LC-MS
Protocol 2: Suzuki-Miyaura Cross-Coupling at the Aryl Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 2-Bromo-4-((alkylamino)methyl)benzonitrile derivative with a boronic acid. This reaction is instrumental in creating biaryl structures, which are prevalent in many classes of therapeutic agents.[3]

Reaction Scheme:

G start 2-Bromo-4-((alkylamino)methyl)benzonitrile product 2-Aryl-4-((alkylamino)methyl)benzonitrile start->product Suzuki-Miyaura Coupling reagent Aryl Boronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/H2O) reagent->product

Figure 2: Suzuki-Miyaura cross-coupling at the aryl position.

Materials:

  • 2-Bromo-4-((alkylamino)methyl)benzonitrile derivative (from Protocol 1) (1.0 eq)

  • Aryl boronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃), anhydrous (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-Bromo-4-((alkylamino)methyl)benzonitrile derivative, aryl boronic acid, and anhydrous sodium carbonate.

  • Add the palladium catalyst to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Aryl-4-((alkylamino)methyl)benzonitrile derivative.

Expected Yields and Characterization:

DerivativeBoronic Acid UsedTypical YieldAnalytical Data
2a Phenylboronic acid70-85%¹H NMR, ¹³C NMR, LC-MS, HRMS
2b 4-Methoxyphenylboronic acid75-90%¹H NMR, ¹³C NMR, LC-MS, HRMS
2c 3-Pyridylboronic acid60-75%¹H NMR, ¹³C NMR, LC-MS, HRMS

Characterization of Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired transformations.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.

Biological Screening Considerations

The library of compounds generated from the derivatization of this compound is well-suited for screening against a wide range of biological targets. The diverse functionalities introduced through the two-step synthetic sequence can probe different aspects of a target's binding pocket.

Potential Therapeutic Areas for Screening:

  • Oncology: Benzonitrile-containing compounds have shown activity as inhibitors of various kinases and other enzymes implicated in cancer progression.

  • Inflammation: Substituted benzonitriles have been investigated for their anti-inflammatory properties.[5]

  • Infectious Diseases: The benzonitrile scaffold has been incorporated into molecules with antibacterial and antifungal activities.[6]

Workflow for Biological Screening:

G cluster_0 Compound Library Generation cluster_1 Biological Screening Cascade A This compound B Nucleophilic Substitution A->B C Suzuki-Miyaura Coupling B->C D Diverse Compound Library C->D E Primary High-Throughput Screening (HTS) D->E Submit for Screening F Hit Identification E->F G Dose-Response and Potency Determination F->G H Secondary Assays (Selectivity, Mechanism of Action) G->H I I H->I Lead Candidate Identification

Figure 3: Workflow for biological screening of the derivative library.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries for biological screening. The orthogonal reactivity of its two bromine substituents allows for a straightforward and efficient two-step derivatization process, yielding a wide array of novel chemical entities. The protocols outlined in this application note provide a robust foundation for the synthesis and subsequent biological evaluation of these compounds, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Reactions of 2-Bromo-4-(bromomethyl)benzonitrile with Amines and Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Reagent

2-Bromo-4-(bromomethyl)benzonitrile is a versatile bifunctional building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug development.[1][2] Its structure features two distinct electrophilic sites: a reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective and sequential reactions with various nucleophiles, making it a valuable precursor for a diverse range of molecular scaffolds.[3][4]

The benzylic bromide is highly susceptible to nucleophilic substitution, readily reacting with a wide range of nucleophiles under relatively mild conditions.[2][5] In contrast, the aryl bromide typically requires harsher conditions or transition-metal catalysis for substitution.[6] This chemoselectivity is a key advantage, enabling chemists to perform transformations at the benzylic position while leaving the aryl bromide intact for subsequent functionalization.[3][4][7]

This guide provides an in-depth exploration of the reactions of this compound with two important classes of nucleophiles: amines and phenols. We will delve into the underlying principles governing these reactions, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to ensure reproducible and successful outcomes.

Chemical Properties and Reactivity Profile

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValue
IUPAC Name This compound
CAS Number 457051-12-6[8]
Molecular Formula C₈H₅Br₂N[8]
Molecular Weight 274.94 g/mol [8]
Appearance Off-white to pale yellow solid
Key Reactive Sites Benzylic Bromide (High Reactivity), Aryl Bromide (Lower Reactivity)

The significant difference in reactivity between the two bromine substituents is the cornerstone of this reagent's utility. The benzylic C-Br bond is weaker and more polarized, and the resulting benzylic carbocation intermediate (in an Sₙ1-type mechanism) or transition state (in an Sₙ2-type mechanism) is stabilized by the adjacent aromatic ring. This makes the bromomethyl group an excellent leaving group for nucleophilic substitution reactions.[5][9]

Figure 1: Reactivity profile of this compound.

PART 1: Reactions with Amines - Synthesis of Benzylic Amines and Isoindolinones

The reaction of this compound with amines is a cornerstone transformation for introducing nitrogen-containing functionalities. Depending on the reaction conditions and the nature of the amine, two primary outcomes are observed: N-alkylation at the benzylic position or a subsequent intramolecular cyclization to form isoindolinone derivatives.[10][11][12][13]

Selective N-Alkylation of Primary and Secondary Amines

The high reactivity of the benzylic bromide allows for straightforward N-alkylation of primary and secondary amines under basic conditions.[14][15][16] The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively dissolve the reagents and facilitate the Sₙ2 reaction pathway.[14][17]

  • Base: A mild inorganic base like K₂CO₃ is often sufficient and easy to remove during work-up.[17] For less reactive amines, a stronger base like Cs₂CO₃ may be employed.

  • Temperature: The reaction typically proceeds efficiently at room temperature to slightly elevated temperatures (40-60 °C).[15][16] Higher temperatures may lead to side reactions.

  • Stoichiometry: To avoid dialkylation of primary amines, it is advisable to use a slight excess of the amine or to add the alkylating agent slowly to the reaction mixture.[15]

This protocol describes a general method for the mono-alkylation of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 - 1.5 eq) and anhydrous K₂CO₃ (2.0 - 3.0 eq).

  • Add anhydrous DMF to dissolve the reagents (concentration typically 0.1 to 0.5 M).

  • Slowly add a solution of this compound (1.0 eq) in a minimal amount of DMF to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Figure 2: General workflow for N-alkylation.
Synthesis of Isoindolinones via Intramolecular Cyclization

A particularly valuable application of this reagent is in the synthesis of isoindolinones, a structural motif present in many biologically active molecules.[10][11][12] This transformation can often be achieved in a one-pot reaction with primary amines. The initial N-alkylation is followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the nitrile group, which is subsequently hydrolyzed upon work-up. More commonly, the nitrile is first hydrolyzed to a carboxylic acid or a related derivative, followed by an intramolecular amidation.

A more direct route involves the reaction of this compound with a primary amine, followed by a palladium-catalyzed intramolecular C-N coupling reaction.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., Xantphos), are highly effective for the intramolecular C-N bond formation.

  • Base: A strong base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the catalytic cycle.

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are commonly used.

This protocol outlines a two-step, one-pot procedure for the synthesis of N-substituted isoindolinones.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Step 1: N-Alkylation: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the primary amine (1.1 eq), and K₂CO₃ (1.5 eq) in anhydrous toluene.

  • Stir the mixture at 60 °C for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Step 2: Intramolecular Cyclization: To the reaction mixture, add Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and NaOtBu (2.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

PART 2: Reactions with Phenols - Synthesis of Benzylic Ethers

The reaction with phenols proceeds via a Williamson ether synthesis, where the phenoxide, generated by deprotonation of the phenol with a base, acts as the nucleophile.[18][19] This reaction is highly selective for the benzylic bromide, leaving the aryl bromide untouched.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a commonly used base that is effective for deprotonating a wide range of phenols.[18] For less acidic phenols, a stronger base such as sodium hydride (NaH) can be used, although caution must be exercised due to the evolution of hydrogen gas.[14]

  • Solvent: DMF and acetone are excellent solvents for this transformation.[18] For reactions employing NaH, anhydrous solvents like THF or DMF are essential.

  • Temperature: The reaction is often carried out at elevated temperatures (60-80 °C) to ensure a reasonable reaction rate.[18]

  • Phase-Transfer Catalysis: For biphasic systems or to enhance the reaction rate under milder conditions, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed.[20][21]

This protocol provides a general procedure for the synthesis of benzylic ethers from phenols.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone or DMF

  • Ethyl acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.1 eq) and this compound (1.0 eq) in anhydrous acetone or DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Figure 3: Mechanism of O-alkylation.

Summary of Reaction Conditions

Reaction TypeNucleophileKey ReagentsSolventTemp. (°C)
N-Alkylation Primary/Secondary AmineK₂CO₃ or Cs₂CO₃DMF, MeCN25 - 60
Isoindolinone Synthesis Primary AminePd(OAc)₂, Xantphos, NaOtBuToluene100 - 110
O-Alkylation PhenolK₂CO₃ or NaHAcetone, DMF60 - 80

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent that enables the selective synthesis of a wide range of nitrogen and oxygen-containing molecules. The distinct reactivity of its two electrophilic centers allows for a modular approach to complex molecule synthesis, making it an invaluable tool for researchers in drug discovery and organic chemistry. The protocols outlined in this guide provide a solid foundation for utilizing this reagent effectively. Further exploration into the transition-metal-catalyzed cross-coupling reactions at the aryl bromide position, subsequent to functionalization at the benzylic site, will undoubtedly continue to expand the synthetic utility of this important building block.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Bromides

2-Bromo-4-(bromomethyl)benzonitrile is a bifunctional electrophile of significant interest to researchers in medicinal chemistry and materials science. Its utility lies in the presence of two distinct carbon-bromine bonds: an aryl bromide and a benzyl bromide. This structural feature allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from a single, versatile building block.

The key to unlocking the synthetic potential of this molecule lies in understanding and exploiting the differential reactivity of the two C-Br bonds. In the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reaction typically proceeds via an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The relative ease of this oxidative addition dictates the site of reaction. For this compound, the oxidative addition of the palladium(0) catalyst is significantly more facile at the sp²-hybridized carbon of the aryl bromide compared to the sp³-hybridized carbon of the benzyl bromide. This inherent electronic preference forms the basis for the high regioselectivity observed in these transformations, allowing for predictable and controlled functionalization at the 2-position of the benzonitrile ring.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on selective coupling at the aryl bromide position.

Diagram: The Catalytic Cycle of Selective Cross-Coupling

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Selective for Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)-Br Complex Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation_Amine_Coordination Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) ArPd(II)(Br)L2->Transmetalation_Amine_Coordination ArPd(II)(R)L2 Ar-Pd(II)-R Complex (R = Aryl, Alkynyl, or Amido) Transmetalation_Amine_Coordination->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Selectively Coupled Product (Ar-R) Reductive_Elimination->Coupled_Product Substrate This compound Substrate->Oxidative_Addition Ar-Br bond Coupling_Partner Organoboron (Suzuki) Terminal Alkyne (Sonogashira) Amine (Buchwald-Hartwig) Coupling_Partner->Transmetalation_Amine_Coordination

Caption: Selective palladium-catalyzed cross-coupling at the aryl bromide position.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides a reliable method for introducing a wide array of aryl and vinyl substituents at the 2-position.

Causality of Experimental Choices

The success of a selective Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: A palladium(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, air-stable palladium(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are often preferred for their ease of handling. These are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. For aryl bromides, ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective. They stabilize the palladium center and modulate its reactivity to favor the desired coupling pathway.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1] An aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble starting materials and the water-soluble inorganic base. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Protocol for Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-(bromomethyl)benzonitrile.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(dppf) or Pd(PPh₃)₄Effective and commercially available catalysts for coupling aryl bromides.
Ligand dppf or PPh₃Stabilizes the palladium catalyst and facilitates the reaction.
Base K₂CO₃ or Cs₂CO₃Promotes transmetalation and is compatible with a range of functional groups.
Solvent 1,4-Dioxane/Water or Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the palladium catalyst.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable for the synthesis of conjugated systems and provides a straightforward route to 2-alkynyl-4-(bromomethyl)benzonitriles.

Causality of Experimental Choices

The Sonogashira coupling typically employs a dual-catalyst system and an amine base.

  • Palladium Catalyst: As with the Suzuki coupling, a palladium(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a commonly used and effective precatalyst.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. The copper(I) acetylide, formed in situ, undergoes transmetalation with the palladium complex more readily than the terminal alkyne itself, accelerating the reaction.[2]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles. It deprotonates the terminal alkyne to form the acetylide and also acts as a solvent or co-solvent.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used.

Detailed Protocol for Selective Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N, as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous and anaerobic reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent and the amine base via syringe. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-4-(bromomethyl)benzonitrile.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A robust and widely used catalyst for Sonogashira reactions.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, accelerating the reaction.
Base Et₃N or DIPEAActs as a proton scavenger and often as a solvent.
Solvent THF or DMFAnhydrous and deoxygenated conditions are crucial for catalyst stability.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, preserving sensitive functional groups.
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions and catalyst degradation.

III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It allows for the synthesis of a wide range of aryl amines from aryl halides and is a key transformation in pharmaceutical and materials chemistry.[4]

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the synergistic interplay of the palladium precatalyst, ligand, and base.

  • Palladium Precatalyst: Air-stable Pd(II) precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are reduced in situ to the active Pd(0) catalyst.

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often required to promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle, particularly for less reactive aryl bromides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the strong base.

Detailed Protocol for Selective Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (1.5 mol%), the phosphine ligand (3 mol%), and the base (1.8 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-(bromomethyl)benzonitrile derivative.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources, respectively.
Ligand XPhos or RuPhosBulky, electron-rich ligands that promote efficient coupling of aryl bromides.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents compatible with the strong base and catalyst.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential for the stability of the catalyst and base.

Experimental Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere Reagents 2. Add starting material, coupling partner, base, and catalyst/ligand Setup->Reagents Solvent 3. Add degassed solvent Reagents->Solvent Heat 4. Heat to desired temperature with stirring Solvent->Heat Monitor 5. Monitor progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to room temperature and dilute with solvent Monitor->Cool Wash 7. Wash with water and brine Cool->Wash Dry 8. Dry organic layer and concentrate Wash->Dry Purify 9. Purify by column chromatography Dry->Purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and selective platform for the synthesis of a diverse array of functionalized benzonitrile derivatives. The inherent higher reactivity of the aryl bromide towards oxidative addition allows for predictable and high-yielding transformations at the 2-position, while preserving the benzyl bromide for subsequent manipulations. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers. It is important to note that while selective coupling at the aryl bromide is the predominant outcome, further functionalization at the benzyl bromide position can be achieved through nucleophilic substitution reactions under conditions that do not interfere with the palladium catalyst. Future work may explore the development of orthogonal catalytic systems that could enable selective cross-coupling at the benzyl bromide position, further expanding the synthetic utility of this versatile building block.

References

Application Notes and Protocols for the Synthesis of Novel Aldosterone Synthase Inhibitors Utilizing 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a strategic approach to the synthesis of novel, non-steroidal aldosterone synthase (CYP11B2) inhibitors, leveraging the versatile building block, 2-Bromo-4-(bromomethyl)benzonitrile. Aldosterone synthase represents a critical therapeutic target for a spectrum of cardiovascular and renal diseases, and the development of selective inhibitors is of paramount importance. This document provides a scientifically grounded rationale for the synthetic strategy, detailed step-by-step protocols for synthesis and purification, and methodologies for the characterization and in vitro evaluation of the target compounds. The protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapies for aldosterone-driven pathologies.

Introduction: The Rationale for Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, plays a pivotal role in the regulation of blood pressure and electrolyte balance. However, excessive aldosterone production is a key contributor to the pathophysiology of numerous conditions, including hypertension, heart failure, and chronic kidney disease. The enzyme responsible for the final and rate-limiting step of aldosterone biosynthesis is aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme.

While mineralocorticoid receptor antagonists (MRAs) have demonstrated clinical efficacy, they are associated with limitations such as hyperkalemia and off-target hormonal effects. Furthermore, MRAs do not mitigate the non-genomic effects of aldosterone. Consequently, the direct inhibition of aldosterone synthesis via selective CYP11B2 inhibitors has emerged as a promising therapeutic strategy. A significant challenge in the development of selective aldosterone synthase inhibitors lies in the high degree of homology (approximately 93%) between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis. A lack of selectivity can lead to the suppression of cortisol, a vital glucocorticoid, resulting in undesirable side effects.

This guide focuses on the synthesis of novel imidazole-based inhibitors, a structural motif present in several known CYP11B2 inhibitors, such as Fadrozole and Osilodrostat (LCI699). The strategic use of this compound as a key building block allows for the introduction of a cyanobenzyl moiety, a common feature in this class of inhibitors, while the additional bromo-substituent offers a handle for further structural modifications to enhance potency and selectivity.

Synthetic Strategy and Workflow

The core of the proposed synthetic strategy is the N-alkylation of a suitable imidazole-containing heterocycle with this compound. This nucleophilic substitution reaction forms the pivotal carbon-nitrogen bond, linking the cyanobenzyl moiety to the imidazole core.

Rationale for the Choice of Reactants
  • This compound: This commercially available starting material is an excellent electrophile for the N-alkylation of imidazoles. The benzylic bromide is highly reactive towards nucleophilic attack, facilitating the reaction under relatively mild conditions. The nitrile group is a key feature in many aromatase and aldosterone synthase inhibitors, contributing to the binding affinity with the target enzyme. The bromo-substituent on the aromatic ring provides an opportunity for late-stage functionalization to optimize the structure-activity relationship (SAR).

  • Imidazole Precursor: The choice of the imidazole-containing nucleophile is critical for the biological activity of the final compound. Based on the structures of known inhibitors like Fadrozole and Osilodrostat, a substituted imidazole, such as 4-(1H-imidazol-1-yl)pyridine, is a logical starting point. The pyridine nitrogen can interact with the heme iron of the cytochrome P450 enzyme, a key interaction for potent inhibition.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis, beginning with the preparation of the key building block, this compound, followed by the N-alkylation of the imidazole precursor.

G cluster_0 Step 1: Preparation of this compound cluster_1 Step 2: N-Alkylation cluster_2 Purification and Characterization 2-Bromo-4-methylbenzonitrile 2-Bromo-4-methylbenzonitrile This compound This compound 2-Bromo-4-methylbenzonitrile->this compound  Radical Bromination NBS, AIBN NBS, AIBN NBS, AIBN->this compound Imidazole Precursor 4-(1H-imidazol-1-yl)pyridine Target Inhibitor 4-((2-bromo-4-cyanobenzyl)imidazol-1-yl)pyridine This compound->Target Inhibitor  N-Alkylation Imidazole Precursor->Target Inhibitor Base, Solvent Base, Solvent Base, Solvent->Target Inhibitor Crude Product Crude Product Target Inhibitor->Crude Product Purified Inhibitor Purified Inhibitor Crude Product->Purified Inhibitor  Purification Analysis Column Chromatography NMR, MS, HPLC Purified Inhibitor->Analysis

Caption: Synthetic workflow for the preparation of a novel aldosterone synthase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-((2-bromo-4-cyanobenzyl)imidazol-1-yl)pyridine

This protocol details the N-alkylation of 4-(1H-imidazol-1-yl)pyridine with this compound using potassium carbonate as a mild and effective base.

Materials:

  • This compound

  • 4-(1H-imidazol-1-yl)pyridine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-(1H-imidazol-1-yl)pyridine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

The crude product is purified by silica gel column chromatography to yield the pure target inhibitor.

Materials:

  • Crude 4-((2-bromo-4-cyanobenzyl)imidazol-1-yl)pyridine

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the product from impurities.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-((2-bromo-4-cyanobenzyl)imidazol-1-yl)pyridine as a solid.

Protocol 3: Characterization of the Final Product

The identity and purity of the synthesized inhibitor should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure and the presence of all expected protons. The disappearance of the N-H proton from the imidazole precursor and the appearance of the benzylic CH₂ protons are key indicators of a successful reaction.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its identity. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is generally required for biological testing.

In Vitro Biological Evaluation

The synthesized compound should be evaluated for its ability to inhibit aldosterone synthase and for its selectivity over 11β-hydroxylase.

Protocol 4: Recombinant Human CYP11B2 Enzyme Inhibition Assay

This assay directly measures the inhibitory activity of the synthesized compound on the target enzyme.

Materials:

  • Recombinant human CYP11B2 enzyme

  • 11-deoxycorticosterone (substrate)

  • NADPH regenerating system

  • Assay buffer

  • Synthesized inhibitor

  • 96-well plate

  • Incubator

  • LC-MS/MS for aldosterone quantification

Procedure:

  • Assay Preparation: Prepare a master mix containing the assay buffer, NADPH regenerating system, and the recombinant CYP11B2 enzyme.

  • Inhibitor Addition: Add serial dilutions of the synthesized inhibitor or vehicle control to the wells of a 96-well plate.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

  • Quantification: Measure the amount of aldosterone produced using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of aldosterone inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 5: Selectivity Assay against CYP11B1

To assess the selectivity of the inhibitor, a similar enzymatic assay should be performed using recombinant human CYP11B1.

Materials:

  • Recombinant human CYP11B1 enzyme

  • 11-deoxycortisol (substrate)

  • Other reagents as in the CYP11B2 assay

  • LC-MS/MS for cortisol quantification

Procedure:

The procedure is analogous to the CYP11B2 inhibition assay, with the following modifications:

  • Use recombinant human CYP11B1 enzyme.

  • Use 11-deoxycortisol as the substrate.

  • Quantify the production of cortisol.

Data Analysis: Calculate the IC₅₀ value for CYP11B1 inhibition. The selectivity index is determined by the ratio of IC₅₀ (CYP11B1) / IC₅₀ (CYP11B2). A higher selectivity index indicates greater selectivity for aldosterone synthase.

Data Presentation

The following table provides a template for summarizing the key data obtained from the synthesis and biological evaluation of the novel inhibitor.

ParameterResult
Synthesis
Yield (%)
Characterization
¹H NMRConforms to structure
¹³C NMRConforms to structure
HRMS (m/z)[M+H]⁺ calculated and found
Purity (HPLC, %)>95%
Biological Activity
IC₅₀ for CYP11B2 (nM)
IC₅₀ for CYP11B1 (nM)
Selectivity Index (CYP11B1/CYP11B2)

Conclusion and Future Directions

This application note provides a comprehensive and scientifically sound framework for the synthesis and evaluation of novel aldosterone synthase inhibitors using this compound as a key starting material. The detailed protocols and the underlying scientific rationale are intended to empower researchers in the development of potent and selective CYP11B2 inhibitors.

Future work should focus on exploring a diverse range of imidazole-containing precursors to build a structure-activity relationship profile. Furthermore, the bromo-substituent on the cyanobenzyl moiety can be exploited for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to fine-tune the pharmacological properties of the lead compounds. Promising candidates from in vitro studies should be advanced to cell-based assays and subsequently to in vivo models of cardiovascular and renal disease to assess their therapeutic potential.

The Synthesis of Triazole-Based Aromatase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathways toward potent non-steroidal aromatase inhibitors, with a specific focus on triazole-containing compounds like Letrozole. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a discussion on the strategic synthesis from commercially available starting materials. We will explore the synthesis of Letrozole from a standard precursor and discuss a proposed synthetic route starting from the isomeric compound, "2-Bromo-4-(bromomethyl)benzonitrile."

Introduction: The Critical Role of Aromatase Inhibitors

Aromatase is a cytochrome P450 enzyme that plays a pivotal role in the final step of estrogen biosynthesis, converting androgens into estrogens.[1][2] In postmenopausal women, this peripheral aromatization is the primary source of circulating estrogens.[3] Certain types of breast cancer are hormone-receptor-positive, meaning their growth is stimulated by estrogen.[1][4] Aromatase inhibitors (AIs) are a class of drugs that block this enzyme, thereby reducing estrogen levels and inhibiting the growth of such cancers.[1][2][4]

Non-steroidal AIs, such as Letrozole and Anastrozole, are characterized by their reversible, competitive inhibition of the aromatase enzyme.[4][5] They contain a triazole moiety that interacts with the heme iron atom of the cytochrome P450 unit, effectively blocking its catalytic activity.[2][5] This high specificity and potency have made them a cornerstone in the treatment of hormone-dependent breast cancer in postmenopausal women.[3][4]

Mechanism of Action: Reversible Inhibition of Estrogen Synthesis

The mechanism of action for non-steroidal aromatase inhibitors like Letrozole involves a reversible binding to the active site of the aromatase enzyme.[4][5] This interaction is non-covalent and highly selective. The nitrogen atoms of the triazole ring in the inhibitor molecule coordinate with the heme iron atom of the cytochrome P450 component of the aromatase enzyme, preventing the binding of the natural androgen substrates (androstenedione and testosterone) and their subsequent conversion to estrogens (estrone and estradiol).[5][6]

Aromatase Inhibition cluster_0 Normal Estrogen Synthesis cluster_1 Inhibition by Letrozole Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Binding Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion TumorGrowth Tumor Growth Estrogens->TumorGrowth Stimulates Growth of ER+ Breast Cancer Cells Letrozole Letrozole (Non-steroidal AI) Aromatase_Inhibited Aromatase Enzyme (Inhibited) Letrozole->Aromatase_Inhibited Competitive Binding to Heme NoEstrogen Reduced Estrogen Levels Aromatase_Inhibited->NoEstrogen Blocks Estrogen Production TumorInhibition Tumor Growth Inhibition NoEstrogen->TumorInhibition Inhibits Growth of ER+ Breast Cancer Cells

Caption: Mechanism of action of non-steroidal aromatase inhibitors.

Synthetic Pathways to Triazole-Based Aromatase Inhibitors

The synthesis of triazole-containing aromatase inhibitors generally involves the coupling of a substituted benzylic halide with a 1,2,4-triazole ring. The specific starting materials and synthetic routes can vary, influencing the overall yield and purity of the final product.

Proposed Synthetic Route from "this compound"

The starting material "this compound" is an isomer of the common precursor for Letrozole synthesis. A plausible, albeit novel, synthetic route to an analogue of Letrozole could be envisioned. This would involve a two-step process: first, a nucleophilic substitution to introduce the triazole moiety, followed by a Suzuki or similar cross-coupling reaction to introduce a second aryl group.

Proposed Synthesis Start This compound Intermediate 2-Bromo-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Start->Intermediate 1,2,4-Triazole, Base (e.g., K2CO3) FinalProduct Letrozole Analogue Intermediate->FinalProduct Pd Catalyst, Base (Suzuki Coupling) ArylBoronicAcid {4-Cyanophenylboronic acid} ArylBoronicAcid->FinalProduct

Caption: Proposed synthetic pathway from this compound.

This proposed route would yield a novel compound, an isomer of Letrozole. Its efficacy as an aromatase inhibitor would require further biological evaluation.

Established Synthesis of Letrozole from 4-(Bromomethyl)benzonitrile

A more established and widely documented synthesis of Letrozole starts with 4-(bromomethyl)benzonitrile.[7][8][9] This pathway is a two-step process that offers good yields and control over the final product's purity. A significant challenge in this synthesis is controlling the regioselectivity during the formation of the triazole intermediate to minimize the formation of the undesired 1,3,4-triazolyl isomer.[7][10]

Letrozole Synthesis Start_Letrozole 4-(Bromomethyl)benzonitrile Intermediate_Letrozole 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Start_Letrozole->Intermediate_Letrozole 1,2,4-Triazole, Base Final_Letrozole Letrozole Intermediate_Letrozole->Final_Letrozole Base (e.g., Potassium tert-butoxide) Fluorobenzonitrile {4-Fluorobenzonitrile} Fluorobenzonitrile->Final_Letrozole

Caption: Established synthetic pathway for Letrozole.

Detailed Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and scale. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (Intermediate)

Objective: To synthesize the key triazolyl intermediate for Letrozole production.

Materials:

  • 4-(Bromomethyl)benzonitrile

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Toluene

  • Deionized Water

Procedure:

  • To a stirred suspension of 4-(bromomethyl)benzonitrile (1.0 eq) and potassium carbonate (1.5 eq) in acetone or toluene, add 1,2,4-triazole (1.1 eq) portion-wise over 1-4 hours at a temperature between 20-50°C.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water to remove any remaining salts and unreacted triazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[11]

Synthesis of Letrozole

Objective: To synthesize Letrozole from the triazolyl intermediate.

Materials:

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

  • 4-Fluorobenzonitrile

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Acetic Acid

  • Deionized Water

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in anhydrous DMF or THF.[7][12]

  • Cool the mixture to a low temperature (e.g., -10°C to 0°C).

  • Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF, maintaining the low temperature.[12]

  • Stir the reaction mixture at this temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the addition of a dilute acetic acid solution.[12]

  • Add water to precipitate the crude Letrozole.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude Letrozole by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and diisopropyl ether to obtain the final product with high purity.[10][13]

Characterization of Letrozole

The identity and purity of the synthesized Letrozole should be confirmed using a combination of analytical techniques:

TechniqueExpected Results
Melting Point 184-186 °C
¹H NMR Characteristic peaks corresponding to the aromatic and methylene protons.
¹³C NMR Resonances for the carbon atoms of the benzonitrile and triazole rings.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of Letrozole (C₁₇H₁₁N₅).[14]
HPLC A single major peak indicating high purity, typically >99%.
FT-IR Characteristic absorption bands for the nitrile (C≡N) group and aromatic rings.

Safety Precautions

  • Handling of Reagents: 4-(Bromomethyl)benzonitrile is a lachrymator and should be handled with extreme care in a fume hood. Potassium tert-butoxide is a strong base and is moisture-sensitive. Cyanide-containing compounds are highly toxic.

  • Solvent Safety: Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of non-steroidal aromatase inhibitors like Letrozole is a critical process in the development of treatments for hormone-dependent breast cancer. While the specific starting material "this compound" presents an opportunity for the synthesis of novel analogues, the established route from 4-(bromomethyl)benzonitrile provides a reliable and well-documented pathway to the clinically approved drug, Letrozole. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge to undertake the synthesis of these important therapeutic agents in a safe and efficient manner. Careful control of reaction conditions, particularly in managing regioselectivity, and thorough characterization of the final product are paramount to ensuring the desired purity and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-4-(bromomethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles into a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and effective method is the free-radical bromination of 2-Bromo-4-methylbenzonitrile. This reaction, a specific application of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), in an anhydrous, non-polar solvent.[1][2][3] The high selectivity for the benzylic position is due to the formation of a resonance-stabilized benzylic radical intermediate.[4][5]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

Using molecular bromine (Br₂) directly can lead to undesirable side reactions, primarily electrophilic aromatic substitution on the benzene ring.[6] NBS is advantageous because it provides a low, constant concentration of bromine in the reaction mixture.[6][7] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation step of the radical chain reaction.[8][9] This low Br₂ concentration favors the desired benzylic radical substitution pathway while suppressing the competing ionic pathways.[7]

Q3: What is the mechanism of the benzylic bromination with NBS?

The reaction proceeds via a classic free-radical chain mechanism consisting of three key stages:[10]

  • Initiation: The radical initiator (e.g., AIBN or BPO) decomposes upon heating or UV irradiation to form initial radicals. These radicals then react with a source of bromine to generate a bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-Bromo-4-methylbenzonitrile. This is the rate-determining step and selectively forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source (Br₂ generated in situ from NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.[8][10]

  • Termination: The reaction ceases when two radicals combine in various ways, for instance, two bromine radicals forming Br₂.[10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems that can lead to low yield or impure product.

Problem 1: Low Yield - Incomplete Conversion of Starting Material

Symptom: Analysis of the crude product (e.g., by ¹H NMR or GC-MS) shows a significant amount of unreacted 2-Bromo-4-methylbenzonitrile.

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Insufficient Radical Initiation The free-radical chain reaction may not have started or sustained itself effectively. Action: Ensure the radical initiator is fresh and active. AIBN and BPO have limited shelf lives. Increase the initiator loading slightly (e.g., from 0.03 eq to 0.05 eq).[11] Ensure the reaction temperature is adequate for the chosen initiator's half-life (typically 70-80°C for AIBN in CCl₄).[11]
Poor Quality NBS Old or impure NBS may be less reactive or contain inhibitors.[1] NBS can decompose over time, appearing yellow or brown due to free bromine.[2] Action: Use freshly opened or recrystallized NBS for best results. While trace HBr from aged NBS can sometimes help initiate the reaction, relying on this is not reproducible.[12]
Reaction Time Too Short The reaction may not have had sufficient time to proceed to completion. Action: Monitor the reaction progress using an appropriate technique (TLC, GC, or ¹H NMR). If starting material is still present, extend the reaction time. A typical duration is 8-16 hours at reflux.[11][13]
Problem 2: Product Impurity - Presence of Dibrominated Side Product

Symptom: The major impurity detected is 2-Bromo-4-(dibromomethyl)benzonitrile. This is a common issue in benzylic brominations.[3]

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Incorrect Stoichiometry Using an excess of NBS will promote a second bromination at the benzylic position, as the monobrominated product is itself a substrate for further radical halogenation. Action: Carefully control the stoichiometry. Use a slight excess, but typically no more than 1.1 equivalents of NBS relative to the starting material.[11]
High Local Concentration of NBS/Br₂ Adding all the NBS at once can create localized high concentrations of bromine, favoring over-bromination. Action: Consider adding the NBS portion-wise over the course of the reaction to maintain a low and steady concentration of the brominating agent.
Reaction Temperature Too High Excessively high temperatures can increase the rate of the second bromination relative to the first. Action: Maintain the reaction at the reflux temperature of the solvent without excessive heating.
Problem 3: Product Impurity - Hydrolysis of the Benzylic Bromide

Symptom: Presence of 2-Bromo-4-(hydroxymethyl)benzonitrile or related ether byproducts in the crude mixture.

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Presence of Water Benzylic bromides are reactive alkylating agents and are susceptible to hydrolysis (Sₙ1 or Sₙ2 reaction with water).[2] The presence of water in the solvent or reagents is a primary cause.[9] Action: Use anhydrous solvents. Dry the solvent over a suitable drying agent (e.g., molecular sieves) before use. Ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Aqueous Workup Conditions Prolonged exposure to water during the workup can lead to hydrolysis. Action: Perform the aqueous wash steps quickly and at a reduced temperature (e.g., using an ice bath). Promptly separate the organic layer and dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[11]

Experimental Protocols & Visualizations

Protocol: Synthesis of this compound

This protocol is a representative procedure based on common literature methods.[11][13]

Materials:

  • 2-Bromo-4-methylbenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.03 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or a suitable alternative like acetonitrile.

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromo-4-methylbenzonitrile (1.0 eq) and the anhydrous solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.03 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 77-80°C for CCl₄) and maintain for 8-16 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with deionized water (2-3 times) to remove any remaining succinimide and HBr.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., heptane or an ethanol/water mixture).

Workflow & Troubleshooting Diagram

The following diagram outlines the general workflow and key decision points for troubleshooting the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting P1 Combine Reactants: - 2-Bromo-4-methylbenzonitrile - Anhydrous Solvent - NBS (1.1 eq) - AIBN (0.03 eq) R1 Heat to Reflux (e.g., 80°C) P1->R1 R2 Monitor Progress (TLC/GC) 8-16 hours R1->R2 W1 Cool to RT & Filter (Remove Succinimide) R2->W1 T1 Issue: Incomplete Reaction R2->T1 High SM W2 Aqueous Wash W1->W2 W3 Dry Organic Layer (Na2SO4) W2->W3 W4 Concentrate W3->W4 W5 Recrystallize W4->W5 T2 Issue: Dibromination W4->T2 Impure T3 Issue: Hydrolysis W4->T3 Impure W6 Final Product W5->W6 A1 Check Initiator Quality Increase Initiator/Time T1->A1 Solution A2 Check NBS Stoichiometry (Use ~1.1 eq) T2->A2 Solution A3 Use Anhydrous Solvent Minimize Water in Workup T3->A3 Solution

Caption: Workflow for synthesis and key troubleshooting checkpoints.

Mechanism: Benzylic Radical Stabilization

The selectivity of this reaction hinges on the stability of the benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.

Caption: Resonance delocalization stabilizes the benzylic radical.

References

Side reactions and byproduct formation in "2-Bromo-4-(bromomethyl)benzonitrile" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges related to side reactions and byproduct formation, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring a reactive benzylic bromide and an aromatic bromide, with a nitrile group influencing the electronic properties of the benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in pharmaceutical and materials science applications.[1] However, its utility is accompanied by a propensity for several side reactions that can complicate syntheses and reduce yields. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing probable causes and actionable solutions.

Problem 1: Formation of a Dibrominated Impurity in the Synthesis of this compound

Symptom: You are synthesizing this compound from 2-Bromo-4-methylbenzonitrile and observe a significant amount of a byproduct with a higher molecular weight, identified as 2-Bromo-4-(dibromomethyl)benzonitrile.

Probable Cause: Over-bromination of the benzylic methyl group is a common side reaction in Wohl-Ziegler brominations.[2] This occurs when the initially formed benzylic radical reacts with another equivalent of bromine before the starting material is fully consumed.

Solution:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS), in the range of 1.05 to 1.1 equivalents relative to the 2-Bromo-4-methylbenzonitrile.

  • Slow Addition of NBS: Instead of adding the entire amount of NBS at once, add it portion-wise or as a slurry over an extended period. This maintains a low concentration of bromine radicals in the reaction mixture, favoring mono-bromination.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Use of a Radical Initiator: Employ a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in catalytic amounts to ensure a controlled initiation of the radical chain reaction.

ParameterRecommendationRationale
NBS Equivalents 1.05 - 1.1Minimizes over-bromination.
NBS Addition Portion-wise or slow continuous additionMaintains a low concentration of bromine radicals.[2]
Reaction Monitoring TLC, GC, or NMRPrevents over-reaction by timely quenching.
Initiator Catalytic AIBN or benzoyl peroxideEnsures a controlled radical chain reaction.
Problem 2: Unexpected Formation of 2-Bromo-4-(hydroxymethyl)benzonitrile in Subsequent Reactions

Symptom: After using this compound in an alkylation reaction, you isolate a significant amount of the corresponding alcohol, 2-Bromo-4-(hydroxymethyl)benzonitrile, as a byproduct.

Probable Cause: The benzylic bromide is susceptible to hydrolysis, especially in the presence of water and a base, or during aqueous workup procedures.[3] The carbocation intermediate formed in an SN1-type reaction is readily trapped by water.

Solution:

  • Anhydrous Reaction Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Careful Workup: If an aqueous workup is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time. Use a saturated solution of a mild salt like ammonium chloride for quenching instead of pure water.

  • Choice of Base: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) over hydroxide-containing bases.

  • Solvent Selection: Polar aprotic solvents like acetonitrile or acetone are generally preferred over polar protic solvents (e.g., water, alcohols) which can promote solvolysis.[4][5]

Problem 3: Low Yield in Alkylation Reactions due to Over-Alkylation of the Nucleophile

Symptom: When using this compound to alkylate a primary or secondary amine (or another nucleophile with multiple reactive sites), you observe the formation of di- or poly-alkylated products, leading to a low yield of the desired mono-alkylated product.

Probable Cause: The mono-alkylated product may still be nucleophilic and can react with another molecule of this compound. This is particularly common with primary amines.[6][7]

Solution:

  • Stoichiometric Control: Use a slight excess of the nucleophile relative to this compound to statistically favor the mono-alkylation.

  • Slow Addition of the Alkylating Agent: Add the this compound solution dropwise to the solution of the nucleophile at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile.[6]

  • Choice of Base and Solvent: The selection of base and solvent can significantly impact the nucleophilicity of the substrate and the reaction kinetics. For instance, using a weaker base might temper the reactivity of the nucleophile.[8][9]

  • Protecting Group Strategy: For complex syntheses, consider protecting one of the reactive sites on your nucleophile to ensure mono-alkylation, followed by a deprotection step.

ParameterRecommendationRationale
Stoichiometry Slight excess of nucleophileStatistically favors mono-alkylation.
Addition of Alkylating Agent Slow, dropwise addition at low temperatureMaintains a low concentration of the electrophile.[6]
Reaction Monitoring TLC or LC-MSStop the reaction upon consumption of the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: Is the nitrile group in this compound reactive under typical alkylation conditions?

A1: The nitrile group is generally stable under the neutral or mildly basic conditions used for most nucleophilic substitution reactions involving the benzylic bromide. However, it can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating.[10]

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: Due to its sensitivity to moisture, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1] Avoid exposure to light and heat.

Q3: Can this compound undergo elimination reactions?

A3: Yes, as a benzylic halide, it can undergo elimination reactions to form a stilbene-like dimer, especially in the presence of a strong, non-nucleophilic base. The stability of the resulting conjugated system can favor this pathway.[11] To minimize this, use a nucleophilic base or carefully control the reaction temperature.

Q4: How can I effectively remove byproducts from my reaction mixture?

A4: Purification can often be achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to separate the desired product from more polar byproducts like the hydrolysis product (2-Bromo-4-(hydroxymethyl)benzonitrile) or less polar byproducts like the dibrominated species. Recrystallization can also be an effective purification method for solid products. For detailed analysis of byproducts, hyphenated techniques like LC-MS and LC-NMR are highly valuable for separation and structural elucidation.[12][13][14]

Q5: I am observing some polymerization in my reaction. What could be the cause?

A5: Unwanted polymerization of benzylic bromides can occur, particularly under radical conditions or in the presence of certain metal impurities that can promote Friedel-Crafts type reactions.[15][16][17] Ensure your glassware is clean and free of metal contaminants. If using radical initiators for a preceding bromination step, ensure they are completely removed before subsequent reactions.

Experimental Workflows & Diagrams

Workflow: Minimizing Over-bromination during Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Bromo-4-methylbenzonitrile in a suitable solvent (e.g., CCl4, Acetonitrile) B Add catalytic amount of radical initiator (AIBN) A->B C Slowly add NBS (1.05 eq) in portions or via addition funnel B->C D Heat the reaction mixture to reflux C->D E Monitor reaction by TLC/GC D->E F Cool to RT and filter off succinimide E->F Starting material consumed G Wash the filtrate F->G H Dry and concentrate G->H I Purify by recrystallization or column chromatography H->I

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Alkylation Reactions

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Alkylated Product Hydrolysis Hydrolysis of Benzylic Bromide Problem->Hydrolysis OverAlkylation Over-alkylation of Nucleophile Problem->OverAlkylation Elimination Elimination Side Reaction Problem->Elimination Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous SlowAddition Slow Addition of Alkylating Agent OverAlkylation->SlowAddition Stoichiometry Control Stoichiometry OverAlkylation->Stoichiometry BaseChoice Use Non-nucleophilic Base Elimination->BaseChoice

Caption: Troubleshooting logic for alkylation reactions.

References

Purification techniques for "2-Bromo-4-(bromomethyl)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Bromo-4-(bromomethyl)benzonitrile .

As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; a robust and efficient purification strategy is paramount to achieving the high purity required for downstream applications in pharmaceutical and materials science research. This compound (CAS 89892-38-6) is a key building block, but its purification can present challenges due to potential side products and its inherent reactivity.

This guide is structured to provide you with direct, actionable solutions to common issues encountered during the purification of this compound. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Critical Safety & Handling Precautions

Before commencing any purification protocol, it is imperative to recognize the hazards associated with this compound and its related isomers. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[3]

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3]

  • Respiratory Protection : Do not breathe the dust.[1][4] If dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.[3]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[1][4][5] It is moisture-sensitive and incompatible with bases, alcohols, amines, and metals.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the purification of this compound.

FAQ 1: What are the likely impurities in my crude product?

Understanding potential impurities is the first step in designing an effective purification strategy. The most common synthesis route involves the radical bromination of 2-Bromo-4-methylbenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

Common Impurities Profile:

ImpurityChemical StructureReason for PresenceRecommended Removal Method
Starting Material 2-Bromo-4-methylbenzonitrileIncomplete reaction.Column Chromatography, Recrystallization
Dibrominated Byproduct 2-Bromo-4-(dibromomethyl)benzonitrileOver-bromination.Column Chromatography
Succinimide SuccinimideByproduct of NBS.Aqueous wash during work-up.
Decomposition Products VariousInstability, especially with moisture.[1][3]Column Chromatography, Recrystallization
FAQ 2: My crude product is a sticky, off-white solid. Which purification method should I try first?

A logical workflow is essential for efficient purification. The choice between recrystallization and column chromatography often depends on the impurity profile and the quantity of material.

Below is a decision-making workflow to guide your choice:

Purification_Workflow Start Crude Product (this compound) TLC Analyze by TLC (e.g., 9:1 Hexane:EtOAc) Start->TLC Decision How many spots? TLC->Decision OneSpot One Major Spot (Minor baseline/solvent front impurities) Decision->OneSpot Essentially One MultipleSpots Multiple Spots (Close Rf values) Decision->MultipleSpots Multiple/Close Recrystallization Attempt Recrystallization OneSpot->Recrystallization Column Perform Column Chromatography MultipleSpots->Column Success Pure Product Recrystallization->Success Success Failure Impure Product/ Oiled Out Recrystallization->Failure Column->Success Failure->Column Try Chromatography

Caption: Decision workflow for purifying this compound.

FAQ 3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent will dissolve your compound completely at high temperatures but poorly at low temperatures. For a structurally related compound, 4-(bromomethyl)benzonitrile, carbon tetrachloride (CCl4) has been used.[6] However, due to its toxicity, safer alternatives are strongly recommended.[7]

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a non-polar solvent (e.g., Hexane, Heptane, Cyclohexane) dropwise at room temperature. Observe if it dissolves. The target compound should be sparingly soluble.

  • Gently heat the mixture. The solid should completely dissolve.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of pure crystals. If no crystals form or an oil appears, the solvent is not suitable.

  • Pro-Tip: If a single solvent doesn't work, try a binary solvent system. A good starting point is a Toluene/Hexane or Ethyl Acetate/Hexane mixture. Dissolve the crude product in a minimal amount of the "good" solvent (Toluene or Ethyl Acetate) while hot, and then add the "poor" solvent (Hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Troubleshooting Guide: Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. Significant impurities are present, depressing the melting point.1. Choose a lower-boiling point solvent or solvent system.2. Ensure slow cooling. You can insulate the flask to slow heat loss.3. Add slightly more solvent, reheat to dissolve the oil, and try again. If it persists, chromatography is necessary.
No Crystal Formation 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated.1. Boil off some of the solvent to increase concentration and allow it to cool again.2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
Low Recovery 1. Too much solvent was used.2. The product has significant solubility in the solvent even at low temperatures.1. Use the absolute minimum amount of hot solvent required for complete dissolution.2. Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Troubleshooting Guide: Column Chromatography

Silica gel column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing starting material and dibrominated byproducts.

FAQ 4: What is a good starting mobile phase (eluent) for column chromatography?

The polarity of this compound is relatively low. The goal is to find a solvent system where the product has an Rf value of 0.25-0.35 on a TLC plate.

  • Starting Point: Begin with a non-polar solvent system like Hexane / Ethyl Acetate (95:5 or 9:1 v/v).

  • Optimization:

    • If Rf is too low (stuck at the baseline): Increase the polarity by increasing the proportion of Ethyl Acetate.

    • If Rf is too high (near the solvent front): Decrease the polarity by reducing the proportion of Ethyl Acetate.

    • Poor Separation: If separation from an impurity is poor, consider using a different solvent system, such as Hexane / Dichloromethane.

Protocol: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in your chosen starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once free-flowing, carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation 1. Improper solvent system selection.2. Column was overloaded with crude material.3. Column was packed improperly (air bubbles, cracking).1. Re-optimize the eluent using TLC. A slower gradient or isocratic elution might be necessary.[8]2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully, ensuring a homogenous and stable bed.
Band Tailing/Streaking 1. The sample is too polar for the chosen eluent.2. The compound is acidic/basic and interacting strongly with the silica.3. The sample was not loaded in a concentrated band.1. Increase the eluent polarity.2. Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.3. Ensure the sample is dissolved in a minimal volume of solvent for loading. Dry loading is often preferred.

Final Purity Assessment

Q: How do I confirm the purity of my final product?

After purification, you must verify the purity and confirm the identity of the compound.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and assess for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[9]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

By methodically applying these principles and troubleshooting steps, you can confidently and safely purify this compound to the high standard required for your research.

References

Technical Support Center: Navigating the Reactivity of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers,

This guide is dedicated to overcoming the challenges associated with the use of 2-Bromo-4-(bromomethyl)benzonitrile in organic synthesis. As a bifunctional molecule, it presents unique opportunities and challenges. This document, curated by our senior application scientists, provides in-depth troubleshooting guides and protocols to help you navigate its reactivity and achieve your synthetic goals.

The Duality of Reactivity: Aryl vs. Benzylic Bromide

This compound possesses two distinct reactive sites: an aryl bromide on the benzene ring and a benzylic bromide on the methyl substituent. The aryl bromide is a substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The benzylic bromide, on the other hand, is highly susceptible to nucleophilic substitution reactions. Understanding this dichotomy is the key to controlling selectivity and preventing unwanted side reactions.

Troubleshooting Guide: Cross-Coupling Reactions

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions targeting the aryl bromide of this compound.

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or resulting in very low yields?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, primarily related to catalyst inhibition, steric hindrance, and competing side reactions.

  • Inadequate Catalyst System: The ortho-bromomethyl group introduces significant steric hindrance around the aryl bromide, which can impede the oxidative addition step in the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. We recommend using catalyst systems specifically designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands are known to accelerate oxidative addition and are highly recommended.[1][2][3]

  • Suboptimal Reaction Conditions: Ensure all reagents and solvents are of high purity and anhydrous, and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]

  • Protodeboronation of Boronic Acid: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and at elevated temperatures. Using anhydrous solvents and bases, or employing more stable boronic esters (e.g., pinacol esters), can mitigate this issue.[4]

Recommended Solutions:

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) and Pd(II) sources.
Ligand PCy₃ (Tricyclohexylphosphine), SPhos , XPhos , AntPhos Bulky, electron-rich ligands that promote oxidative addition with sterically hindered aryl bromides.[1][2]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases suitable for Suzuki couplings.
Solvent Toluene, Dioxane, CPMEAnhydrous and degassed solvents are crucial.
Temperature 80-110 °COptimization may be required depending on the specific substrates and catalyst system.

Q2: I am observing significant formation of byproducts from reactions at the benzylic bromide. How can I achieve chemoselective coupling at the aryl bromide?

A2: This is a critical challenge with this substrate. The high reactivity of the benzylic bromide can lead to nucleophilic attack by bases, solvents, or other nucleophiles in the reaction mixture. The key to selectivity lies in choosing a catalyst system that preferentially activates the C(sp²)-Br bond (aryl) over the C(sp³)-Br bond (benzylic).

  • Catalyst Control: Studies on similar substrates, such as 1-bromo-4-(chloromethyl)benzene, have shown that specific palladium catalyst systems can achieve high selectivity for the aryl halide position. A combination of Pd(OAc)₂ with a bulky phosphine ligand like PCy₃ has been demonstrated to be effective.[5] Less-hindered phosphine ligands like PPh₃, in contrast, may favor activation of the benzylic bromide.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reactions at the benzylic position, which may have a higher activation energy.

Workflow for Optimizing Chemoselectivity:

Caption: Workflow for improving chemoselectivity in cross-coupling reactions.

Q3: My Sonogashira or Buchwald-Hartwig reaction is not proceeding. What should I consider?

A3: Similar to the Suzuki-Miyaura coupling, the success of Sonogashira and Buchwald-Hartwig reactions with this compound hinges on overcoming steric hindrance and preventing side reactions.

  • For Sonogashira Coupling: The standard Pd/Cu co-catalyst system is often effective. However, for sterically hindered substrates, using a copper-free system with a bulky phosphine ligand at room temperature can sometimes provide better results.[6][7][8] Ensure your amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous.

  • For Buchwald-Hartwig Amination: This reaction is particularly sensitive to steric hindrance. The use of specialized Buchwald ligands (e.g., XPhos, SPhos) is almost always necessary for coupling with ortho-substituted aryl bromides.[9][10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Frequently Asked Questions (FAQs)

Q: What is the primary challenge when using this compound?

A: The primary challenge is achieving selective reaction at one of the two bromide positions. The benzylic bromide is generally more reactive towards nucleophiles, while the aryl bromide requires catalytic activation for cross-coupling reactions. Side reactions at the benzylic position are a common issue during cross-coupling attempts.

Q: How should I store this compound?

A: It should be stored in a cool, dry, and dark place under an inert atmosphere to prevent decomposition. It is sensitive to moisture and light.

Q: Can I perform a nucleophilic substitution on the benzylic bromide without affecting the aryl bromide?

A: Yes, this is generally the more straightforward transformation. Nucleophilic substitution at the benzylic position can be achieved under relatively mild conditions that will not affect the less reactive aryl bromide. For example, reaction with amines, thiols, or alkoxides at or below room temperature should selectively functionalize the benzylic position.

Detailed Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization. It is based on conditions known to be effective for sterically hindered aryl bromides.[5]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PCy₃·HBF₄, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the starting material).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Selective Suzuki-Miyaura coupling at the aryl bromide position.

Protocol 2: Nucleophilic Substitution at the Benzylic Position

This protocol outlines a general procedure for reacting a nucleophile with the benzylic bromide.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF, acetonitrile).

  • Nucleophile Addition: Add the nucleophile (e.g., a secondary amine, 1.1 equiv.) and a non-nucleophilic base if necessary (e.g., K₂CO₃ or DIPEA, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

References

Preventing decomposition of "2-Bromo-4-(bromomethyl)benzonitrile" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-4-(bromomethyl)benzonitrile

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Due to the inherent reactivity of its benzylic bromide functional group, this compound is prone to decomposition and side-product formation. This document provides in-depth, troubleshooting-oriented guidance to help you navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and stability.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black, and TLC/LC-MS analysis shows a complex mixture of unidentified products. What is causing this widespread decomposition?

A1: Root Cause Analysis & Mitigation

This is a classic sign of uncontrolled radical reactions and subsequent product degradation. The benzylic bromide in this compound is highly reactive due to the resonance stabilization of the benzylic radical and carbocation intermediates that can form.[1][2][3] Several factors can initiate and propagate these decomposition pathways:

  • Excessive Heat: While heat is required for radical initiation, temperatures that are too high or prolonged heating can promote side reactions, including elimination and polymerization, leading to tar formation.[4]

  • Presence of Oxygen: Oxygen can act as a radical inhibitor in some cases, but it can also participate in oxidative decomposition pathways, especially in the presence of light and trace metals.[5][6]

  • Trace Metal Contamination: Metal ions from glassware, stir bars, or reagents can catalyze decomposition.

  • Light Exposure: Benzylic bromides can be sensitive to light, which can promote homolytic cleavage of the C-Br bond, generating bromine radicals and initiating unwanted side reactions.[7][8]

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. This minimizes oxidative side reactions.

  • Degas Solvents: Before use, degas the reaction solvent (e.g., CCl₄, cyclohexane, acetonitrile) by bubbling an inert gas through it for 15-30 minutes to remove dissolved oxygen.

  • Temperature Control: Maintain a consistent and controlled temperature. For a typical NBS/AIBN reaction in CCl₄, refluxing gently (around 77-80°C) is standard.[9][10] Avoid aggressive heating. Monitor the internal reaction temperature if possible.

  • Protect from Light: Wrap the reaction flask in aluminum foil to exclude light, preventing photochemical decomposition.[11]

  • Use High-Purity Reagents: Ensure the starting material (2-Bromo-4-methylbenzonitrile) and N-Bromosuccinimide (NBS) are of high purity. Impurities in NBS, such as excess bromine or HBr, can accelerate side reactions.[12] If the NBS is yellowish, it can be recrystallized from hot water to improve purity.[9]

Q2: My primary impurity is the dibrominated side-product, 2-Bromo-4-(dibromomethyl)benzonitrile. How can I improve the selectivity for the desired mono-brominated product?

A2: Controlling Over-Bromination

The formation of the dibrominated product is a common issue and occurs when the desired mono-bromo product reacts further with the brominating agent.[12][13] This is a competitive reaction that can be controlled by carefully managing stoichiometry and reaction kinetics.

Key Control Parameters:

ParameterRecommendationRationale
NBS Stoichiometry Use 1.0 to 1.1 equivalents of NBS relative to the starting material.Using a significant excess of NBS is the most common cause of over-bromination. A slight excess ensures the full conversion of the starting material without driving the reaction to the dibromide.[13]
NBS Addition Add the NBS portion-wise over the course of the reaction rather than all at once.This maintains a low, steady concentration of the brominating species, favoring the initial, faster bromination of the methyl group over the subsequent, slower bromination of the bromomethyl group.
Reaction Monitoring Monitor the reaction closely by TLC or GC/LC-MS every 30-60 minutes.Quench the reaction as soon as the starting material is consumed to prevent the product from being exposed to the reaction conditions for an extended period.
Radical Initiator Use a catalytic amount of a radical initiator (e.g., 0.02-0.05 eq. of AIBN or Benzoyl Peroxide).Sufficient initiator is needed to start the chain reaction, but an excess can lead to an uncontrolled, highly exothermic reaction that promotes side products.[9][14]
Q3: My product appears clean immediately after the reaction, but it degrades during aqueous workup and purification by silica gel chromatography. How should I handle the product?

A3: Post-Reaction Handling & Purification Strategy

The benzylic bromide is highly susceptible to nucleophilic attack, particularly by water (hydrolysis) and other nucleophiles.[15][16] Silica gel itself is acidic and has surface hydroxyl groups, making it a reactive medium that can catalyze the decomposition of sensitive compounds like this one.

Recommended Workup and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter off the succinimide byproduct. Wash the filter cake with a small amount of the reaction solvent.

  • Aqueous Wash (If necessary): If an aqueous wash is required to remove water-soluble impurities, use ice-cold, deionized water and perform the extraction quickly in a separatory funnel. Minimize contact time. Immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Concentrate the dried organic phase under reduced pressure at a low temperature (<40°C).

  • Purification—Avoid Standard Silica Gel:

    • Primary Method (Recrystallization): The preferred method for purification is recrystallization. A non-polar solvent system like heptane/cyclohexane or toluene-hexane is a good starting point.[17] This avoids contact with acidic silica gel.

    • If Chromatography is Unavoidable: If chromatography is absolutely necessary, use a deactivated stationary phase. Flush a standard silica gel column with a solvent mixture containing 1-2% triethylamine (or another non-nucleophilic base) to neutralize the acidic sites before loading the sample. Run the column quickly.

Q4: I am observing a significant amount of 2-Bromo-4-(hydroxymethyl)benzonitrile as a byproduct. How do I prevent this hydrolysis?

A4: Preventing Hydrolysis

The formation of the corresponding benzyl alcohol is a direct result of hydrolysis, where water acts as a nucleophile.[18][19] This can happen during the reaction if there is moisture present or during the workup.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere also helps prevent atmospheric moisture from entering the system.[9]

  • Avoid Aqueous Workup: If possible, avoid an aqueous workup altogether. If the only byproduct is succinimide, it can be removed by filtration, and the crude product can often be taken directly to the recrystallization step.

  • Use Phase Transfer Catalysis (for alternative methods): In some oxidation reactions of benzyl halides, phase-transfer catalysts are used to facilitate reactions in biphasic systems, which can sometimes mitigate hydrolysis by keeping the organic substrate separate from the bulk aqueous phase.[18]

Visualized Reaction & Troubleshooting Workflows

DecompositionPathways Diagram 1: Key Decomposition & Side-Reaction Pathways SM 2-Bromo-4-methylbenzonitrile Product This compound SM->Product NBS, Initiator (Desired Reaction) Tar Polymeric Tar / Degradation Products SM->Tar Poor Reaction Control DiBromo 2-Bromo-4-(dibromomethyl)benzonitrile (Over-bromination) Product->DiBromo Excess NBS / Prolonged Time Alcohol 2-Bromo-4-(hydroxymethyl)benzonitrile (Hydrolysis) Product->Alcohol H₂O (Workup / Wet Solvent) Product->Tar Excess Heat / Light / O₂

Diagram 1: Key Decomposition & Side-Reaction Pathways

TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Impurity_Check What is the primary issue? Start->Impurity_Check Low_Yield Low Yield / High Degradation Impurity_Check->Low_Yield Dark color, many spots Dibromo Dibromo Impurity Present Impurity_Check->Dibromo Impurity with M+78/80 Hydrolysis Alcohol Impurity Present Impurity_Check->Hydrolysis More polar impurity Purification_Issue Degradation During Purification Impurity_Check->Purification_Issue Clean crude, impure final Solution_LY Solution: - Check inert atmosphere - Degas solvent - Control temperature - Protect from light - See FAQ Q1 Low_Yield->Solution_LY Solution_DB Solution: - Use 1.0-1.1 eq. NBS - Add NBS portion-wise - Monitor reaction closely - See FAQ Q2 Dibromo->Solution_DB Solution_H Solution: - Use anhydrous solvent - Avoid/minimize aqueous workup - See FAQ Q4 Hydrolysis->Solution_H Solution_PI Solution: - Use recrystallization - Avoid silica gel or use  deactivated silica - See FAQ Q3 Purification_Issue->Solution_PI

Diagram 2: A logical workflow for troubleshooting common issues.

Reference Protocol: Synthesis via Wohl-Ziegler Bromination

This protocol is a standard starting point for the benzylic bromination of 2-Bromo-4-methylbenzonitrile.

Materials:

  • 2-Bromo-4-methylbenzonitrile (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Azobisisobutyronitrile (AIBN) (0.03 eq.)

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of inert gas.

  • Charging the Flask: To the round-bottom flask, add 2-Bromo-4-methylbenzonitrile and the solvent (approx. 5-10 mL per gram of starting material). Begin stirring.

  • Inerting: Bubble the inert gas through the solution for 15 minutes to degas the solvent.

  • Addition of Reagents: Add the NBS and AIBN to the flask.

  • Reaction: Wrap the flask in aluminum foil. Heat the mixture to a gentle reflux (approx. 80°C for CCl₄) and maintain this temperature.[10]

  • Monitoring: Follow the disappearance of the starting material by TLC or GC. The reaction is typically complete in 4-16 hours.[10][14]

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., heptane or cyclohexane).

References

Technical Support Center: Optimizing Alkylation Reactions with 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 2-Bromo-4-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the synthesis of novel compounds. The following information is structured in a flexible question-and-answer format to directly address specific experimental issues.

Section 1: Understanding the Reagent and Core Principles
Question: What are the key reactive features of this compound?

Answer: this compound is a bifunctional electrophile with two distinct reactive sites for nucleophilic attack. Understanding their relative reactivity is critical for designing a successful experiment.

  • Benzylic Bromide (-CH₂Br): This is the primary site of reactivity. The carbon-bromine bond is activated by the adjacent benzene ring, making it highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. This benzylic position is the intended target for alkylation.

  • Aryl Bromide (Ar-Br): The bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic substitution under standard alkylation conditions.[1][2][3][4] This is due to the sp² hybridization of the carbon and resonance stabilization, which imparts a partial double-bond character to the C-Br bond.[1][2][3][4] Reaction at this site typically requires harsh conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), which are not employed in standard alkylations.

  • Nitrile Group (-C≡N): The nitrile group is generally stable under common alkylation conditions. It can undergo hydrolysis to an amide or carboxylic acid, but this typically requires vigorous heating in the presence of strong aqueous acid or base.[5][6][7][8]

Therefore, for most applications, you can expect selective alkylation to occur at the benzylic position.

Section 2: General Reaction Setup & Optimization
Question: I am setting up my first alkylation with this reagent. What is a good starting point for reaction conditions?

Answer: A robust starting point for the alkylation of most common nucleophiles (Nu-H) follows a standard SN2 protocol. The reaction proceeds by deprotonating the nucleophile with a suitable base to enhance its reactivity towards the electrophilic benzylic carbon.

NuH Nucleophile (Nu-H) Nu_anion Deprotonated Nucleophile (Nu⁻) NuH->Nu_anion Deprotonation Base Base Base->Nu_anion TS Sₙ2 Transition State Nu_anion->TS Nucleophilic Attack Reagent This compound Reagent->TS Product Alkylated Product TS->Product Bond Formation & Leaving Group Departure Salt Salt Byproduct (Base-H⁺Br⁻) TS->Salt

Caption: General SN2 mechanism for alkylation.

A reliable set of starting conditions is summarized in the table below.

ParameterRecommended Starting ConditionRationale & Key Considerations
Nucleophile 1.0 equivalentThe limiting reagent in the reaction.
Alkylating Agent 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the more valuable nucleophile.
Base 1.5 - 2.0 equivalentsAn inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred for its ease of removal.[9]
Solvent Anhydrous Polar Aprotic (e.g., ACN, DMF)Polar aprotic solvents effectively solvate the cation of the base, leaving the nucleophilic anion "naked" and highly reactive, which accelerates SN2 reactions.[9] Protic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.
Temperature Room Temperature (20-25 °C) to 60 °CStart at room temperature. Gentle heating may be required for less reactive nucleophiles, but higher temperatures increase the risk of side reactions.
Reaction Time 4 - 24 hoursMonitor progress by TLC or LC-MS to determine the optimal time.

General Experimental Protocol (Potassium Carbonate Method):

  • To a solution of your nucleophile (1.0 eq) in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in ACN or DMF dropwise.

  • Stir the reaction at room temperature, monitoring by TLC. If the reaction is sluggish, gradually heat to 40-60 °C.

  • Upon completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.[9]

  • Purify the crude material by column chromatography or recrystallization.[5]

Section 3: Troubleshooting Common Problems

This section addresses the most frequent issues encountered during alkylation reactions.

Problem 1: Low or No Product Yield

Question: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?

Answer: A low yield or incomplete reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following workflow can guide your troubleshooting process.

Start Low Yield / Incomplete Reaction CheckBase Is the base strong enough and soluble? Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? CheckBase->CheckSolvent Yes Sol_Base Action: Use a stronger or more soluble base (e.g., Cs₂CO₃, NaH). Ensure it's a fine powder. CheckBase->Sol_Base No CheckTemp Is the temperature adequate? CheckSolvent->CheckTemp Yes Sol_Solvent Action: Use dry ACN, DMF, or THF. Avoid protic solvents like alcohols. CheckSolvent->Sol_Solvent No CheckReagents Are reagents pure and stable? CheckTemp->CheckReagents Yes Sol_Temp Action: Gradually increase temperature (e.g., to 60-80 °C) while monitoring for side products. CheckTemp->Sol_Temp No Sol_Reagents Action: Check purity of nucleophile. Confirm activity of the alkylating agent. CheckReagents->Sol_Reagents No End Reaction Optimized CheckReagents->End Yes Sol_Base->CheckSolvent Sol_Solvent->CheckTemp Sol_Temp->CheckReagents Sol_Reagents->End

Caption: Troubleshooting workflow for low reaction yield.

Detailed Analysis:

  • Insufficient Deprotonation: The most common reason for failure is that the nucleophile is not sufficiently deprotonated to initiate the attack.

    • Weak Base: For less acidic nucleophiles (e.g., some secondary amines or alcohols), K₂CO₃ may not be strong enough. Consider switching to a stronger base like cesium carbonate (Cs₂CO₃), which is also more soluble in organic solvents, or a non-nucleophilic strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[9]

    • Base Solubility: Ensure the base is a fine powder to maximize surface area. Poorly soluble bases can lead to very slow deprotonation.

  • Inappropriate Solvent: The choice of solvent is critical.

    • Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that shields it and drastically reduces its reactivity in SN2 reactions.

    • Non-Polar Solvents (e.g., toluene, hexane): Reactants, particularly the base and deprotonated nucleophile, may have poor solubility, preventing the reaction from occurring in the solution phase.

  • Low Temperature: While starting at room temperature is prudent, some less reactive nucleophiles require thermal energy to overcome the activation barrier. Gradually increase the temperature to 60 °C or even 80 °C, but monitor carefully for the appearance of decomposition or side products on your TLC plate.

  • Reagent Quality: Ensure your starting materials are pure and dry. The alkylating agent, this compound, is a solid that should be stored in a cool, dry place away from moisture.[4][10]

Problem 2: Formation of Multiple Products & Side Reactions

Question: My reaction works, but I see multiple spots on my TLC plate. How can I improve the selectivity?

Answer: The formation of multiple products usually points to over-alkylation, reaction at an alternative site, or degradation of the starting material or product.

A. Over-alkylation (Di-alkylation)

This is most common when using primary amines or other nucleophiles with more than one reactive site (e.g., diols, dithiols). The mono-alkylated product can be deprotonated and react a second time with the alkylating agent.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use an excess of the nucleophile relative to the alkylating agent (e.g., 2-3 equivalents of a primary amine to 1 equivalent of the alkylating agent). This statistically favors the mono-alkylation product. However, this can complicate purification if the nucleophile has a similar Rf to the product.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low instantaneous concentration of the electrophile, reducing the chance of the product reacting further.[7]

  • Use of Amine Salts: For primary amines, starting with the hydrobromide or hydrochloride salt and using a precise amount of base can help suppress dialkylation. The mono-alkylated secondary amine product is more basic and will preferentially exist in its protonated, non-nucleophilic form.[11]

B. C-Alkylation vs. O-Alkylation (for Phenols)

Phenoxide anions are ambident nucleophiles, meaning they can react on either the oxygen or the carbon atom (typically at the ortho or para position). The outcome is highly dependent on the solvent.[12]

Phenoxide Phenoxide Anion Solvent Solvent Choice Phenoxide->Solvent O_Alk O-Alkylation Product (Ether) Solvent->O_Alk Polar Aprotic (DMF, ACN) Favors 'Hard' Oxygen Attack C_Alk C-Alkylation Product Solvent->C_Alk Polar Protic (H₂O, EtOH) Solvates Oxygen, Favors 'Soft' Carbon Attack

Caption: Solvent effect on C- vs. O-alkylation of phenoxides.
  • To favor O-alkylation (ether formation): Use a polar aprotic solvent like DMF, ACN, or DMSO. These solvents do not solvate the oxygen anion, leaving it exposed and more reactive.[12]

  • To favor C-alkylation: Use a polar protic solvent like water or an alcohol. These solvents will hydrogen-bond to the oxygen atom, sterically hindering it and promoting reaction at the less-hindered carbon of the aromatic ring.[12]

C. Nitrile Hydrolysis

As mentioned, the nitrile group is relatively robust. However, if your reaction requires prolonged heating at high temperatures (>80-100 °C) in the presence of aqueous base or acid (introduced during work-up), you may observe the formation of the corresponding amide or carboxylic acid.

Mitigation Strategies:

  • Keep reaction temperatures as low as possible.

  • Use anhydrous conditions.

  • During work-up, use neutral water washes first before any acidic or basic washes. If an acid wash is required, use a mild, cold solution (e.g., 1M HCl in an ice bath) and perform the extraction quickly.

Section 4: Nucleophile-Specific Guidance
Nucleophile TypeRecommended Base/Solvent SystemKey Challenges & Optimization Tips
Primary/Secondary Amines K₂CO₃ or Et₃N in ACN/DMFChallenge: Over-alkylation. Tip: Use excess amine or slow addition of the alkylating agent. For primary amines, consider using the amine salt to suppress the second alkylation.[7][11][13]
N-Heterocycles (e.g., Imidazole, Pyrrole) K₂CO₃ in DMF or NaH in THF[9]Challenge: Regioselectivity in unsymmetrical heterocycles. Tip: Steric hindrance often directs alkylation to the less-hindered nitrogen. The electronic nature of ring substituents also plays a key role.[9]
Phenols (O-Alkylation) K₂CO₃ or Cs₂CO₃ in DMF/ACN[14]Challenge: Competing C-alkylation. Tip: Strictly use polar aprotic solvents to favor O-alkylation.[12]
Thiols (S-Alkylation) K₂CO₃ or Et₃N in DMF/EthanolChallenge: Thiols are excellent nucleophiles but can be easily oxidized. Tip: Reactions are often rapid, even at room temperature. Ensure an inert atmosphere (N₂ or Ar) if the thiol is sensitive to air oxidation.[3][6][15]
Active Methylene Compounds (e.g., Malonates) NaOEt in EtOH or K₂CO₃ in DMF[1][8][16][17]Challenge: Mono- vs. Di-alkylation. Tip: To favor mono-alkylation, use a slight excess of the malonate (e.g., 1.1 eq) and add the alkylating agent slowly at 0 °C. To achieve di-alkylation, use >2 eq of base and alkylating agent.[8]
Section 5: Purification and Handling

Question: My crude product is an oil/solid with several impurities. What is the best way to purify it?

Answer: A multi-step purification strategy is often most effective.[5]

  • Aqueous Work-up: After the reaction, perform a standard liquid-liquid extraction. Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash with water to remove soluble inorganic salts (e.g., KBr).

    • A wash with saturated aqueous sodium bicarbonate (NaHCO₃) can remove acidic impurities.

    • A wash with brine (saturated NaCl) helps to remove residual water from the organic layer.

  • Column Chromatography: This is the most powerful technique for separating the desired product from unreacted starting materials and organic byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate) is a good starting point. The exact ratio will depend on the polarity of your product and must be determined by TLC analysis.

  • Recrystallization: If your final product is a solid, recrystallization is an excellent method to achieve high purity.

    • Identify a solvent system where your product is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Handling and Storage: this compound is a lachrymator and skin irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry place.[4]

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet sometimes challenging, reagent. As a bifunctional molecule, featuring both a reactive benzylic bromide and an aromatic bromide, it serves as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during its use, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My benzylic bromination of 2-bromo-4-methylbenzonitrile is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Low yields in benzylic bromination are often traced back to issues with radical initiation, reagent quality, or reaction conditions. The Wohl-Ziegler reaction, a common method for this transformation, is a free-radical chain reaction that can be sensitive to subtle variations.[3]

Troubleshooting Steps:

  • Initiator Efficiency: The choice and handling of the radical initiator are critical.

    • AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide): Ensure the initiator is fresh. Older batches can decompose, leading to a lower concentration of active radicals.

    • Thermal Initiation: If using heat, ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, a common solvent is CCl₄ or cyclohexane, with reflux temperatures around 80°C.[4][5]

    • Photochemical Initiation: If using light, ensure the wavelength and intensity are sufficient to induce homolytic cleavage of the bromine source.

  • N-Bromosuccinimide (NBS) Quality: The purity of NBS is paramount.

    • Impurities: NBS can contain residual bromine or HBr, which can lead to competing ionic side reactions, such as aromatic bromination.[3] It is advisable to recrystallize NBS from water if its purity is questionable.

    • Stoichiometry: While a slight excess of NBS (e.g., 1.1 equivalents) is often used, a large excess can promote the formation of the dibrominated side product, 2-bromo-4-(dibromomethyl)benzonitrile.[3][4]

  • Solvent Choice: The solvent should be inert to radical conditions.

    • Recommended Solvents: Carbon tetrachloride (CCl₄) is a classic solvent for these reactions, though its use is diminishing due to toxicity.[4][5] Safer alternatives include cyclohexane or benzene.

    • Solvent Purity: Ensure the solvent is dry and free of radical scavengers.

Experimental Protocol for Optimizing Benzylic Bromination:

ParameterRecommendationRationale
Starting Material 2-bromo-4-methylbenzonitrileEnsure high purity.
Brominating Agent N-Bromosuccinimide (NBS), 1.05-1.1 eq.A slight excess drives the reaction to completion.[4]
Initiator AIBN or BPO, 0.02-0.05 eq.Catalytic amount is sufficient to initiate the chain reaction.[4]
Solvent CCl₄ or cyclohexaneInert to radical conditions.
Temperature Reflux (typically ~80°C for CCl₄)To ensure thermal decomposition of the initiator.[4]
Reaction Time 8-16 hoursMonitor by TLC or GC-MS for consumption of starting material.[4][5]
Q2: I am observing a significant amount of a di-substituted byproduct in my reaction. How can I minimize the formation of 2-bromo-4-(dibromomethyl)benzonitrile?

The formation of the dibrominated byproduct is a common issue in benzylic brominations and is often a result of the mono-brominated product being more reactive than the starting material under certain conditions.[3]

Mitigation Strategies:

  • Control NBS Stoichiometry: Carefully control the amount of NBS used. Limiting it to 1.0 equivalent or slightly less can help, although this may result in incomplete conversion of the starting material. A careful balance is necessary.

  • Slow Addition of NBS: Adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, favoring mono-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or ¹H NMR.[6][7] Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Workflow for Minimizing Di-bromination:

Selectivity Substrate This compound Aryl Bromide (C-Br) Benzyl Bromide (CH2-Br) Product_Benzylic Benzylic Substitution Product Substrate:f2->Product_Benzylic Standard S N Conditions Product_Aryl Aryl Cross-Coupling Product Substrate:f1->Product_Aryl Cross-Coupling Conditions Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Product_Benzylic Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Product_Aryl

References

Managing the regioselectivity of reactions with "2-Bromo-4-(bromomethyl)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Bromo-4-(bromomethyl)benzonitrile. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into managing the complex regioselectivity of this versatile building block. This is not just a list of steps; it is a troubleshooting resource built on a foundation of mechanistic understanding to empower you to solve challenges in your own experiments.

Understanding the Core Challenge: Orthogonal Reactivity

The synthetic utility of this compound stems from its two distinct carbon-bromine bonds. The key to its successful application lies in selectively targeting one bond while leaving the other intact.

  • Benzylic Bromide (-CH₂Br): Attached to an sp³-hybridized carbon, this group is highly reactive in nucleophilic substitution reactions (SN1 and SN2). The adjacent aromatic ring stabilizes the transition state, making this position significantly more labile than a typical alkyl bromide.[1][2]

  • Aryl Bromide (-Br): Attached directly to an sp²-hybridized carbon of the benzene ring, this bond is considerably stronger and less reactive towards traditional nucleophilic substitution.[3][4] This is due to the partial double-bond character from resonance with the aromatic system.[3] Its reactivity is primarily unlocked through transition-metal-catalyzed cross-coupling reactions.

Below is a diagram illustrating the distinct reactive sites on the molecule.

Caption: Reactive sites on this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the regioselective use of this reagent.

Q1: I want to introduce a nucleophile. Which bromine will react?

The benzylic bromide at the 4-position is overwhelmingly more reactive towards nucleophiles under standard SN2 conditions.[2][5] The aryl bromide is generally unreactive to nucleophilic attack without a metal catalyst.[3] You can confidently target the benzylic position with a wide range of soft and hard nucleophiles (e.g., amines, thiols, cyanides, azides, carboxylates).

Q2: What are the ideal conditions for selective substitution at the benzylic position?

To ensure selectivity, you should employ classic SN2 conditions that are mild enough to not disturb the aryl bromide.

  • Nucleophile: The desired nucleophile (e.g., sodium azide, potassium cyanide, a primary/secondary amine).

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often sufficient if an acidic proton is generated. Strong bases should be avoided.

  • Solvent: A polar aprotic solvent such as Acetone, Dimethylformamide (DMF), or Acetonitrile (CH₃CN) is ideal for promoting SN2 reactions.

  • Temperature: Room temperature to moderate heat (40-60 °C) is typically sufficient. Higher temperatures can lead to side reactions.

Q3: How do I perform a reaction exclusively at the aryl bromide position?

This requires a transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig amination are specifically designed to activate the C(sp²)-Br bond.[6][7][8] The benzylic bromide is generally stable under these conditions, provided the temperature and base are carefully controlled.

Q4: My cross-coupling reaction is giving me a complex mixture. Is the benzylic bromide interfering?

Yes, this is a common failure mode.[9] While the benzylic bromide is generally stable, it can react under certain cross-coupling conditions:

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOt-Bu), often used in Buchwald-Hartwig aminations, can cause E2 elimination of the benzylic bromide, especially at elevated temperatures.

  • High Temperatures: Prolonged heating above 100-110 °C can lead to decomposition or side reactions involving the highly reactive benzylic position.

  • Nucleophilic Amines: In Buchwald-Hartwig reactions, the amine coupling partner is a nucleophile and can potentially displace the benzylic bromide in a competing SN2 reaction.

Q5: Can I form a Grignard reagent with this molecule?

This is extremely challenging and not recommended. The Grignard reagent, if formed at the aryl bromide position, would be a potent nucleophile and would likely attack the highly electrophilic benzylic bromide of another molecule, leading to polymerization and a complex mixture of products.

Troubleshooting Guides

Guide 1: Issues with Nucleophilic Substitution at the Benzylic Position
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Poor quality or weakly nucleophilic reagent. 2. Insufficient temperature. 3. Inappropriate solvent.1. Use a more potent nucleophile or a salt with a more soluble counter-ion (e.g., tetrabutylammonium salt). 2. Gradually increase the temperature in 10 °C increments, monitoring by TLC. 3. Switch to a more polar aprotic solvent like DMF or DMSO.
Mixture of Products / Side Reactions 1. Temperature is too high, causing decomposition. 2. Base is too strong, causing E2 elimination to form a styrene derivative. 3. Nucleophile is also acting as a strong base.1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Switch to a milder base such as K₂CO₃ or an organic base like triethylamine (TEA). 3. If possible, use the salt of the nucleophile rather than the free base.
Aryl Bromide Reactivity Observed This is highly unlikely under standard nucleophilic substitution conditions. If observed, it suggests either extreme reaction conditions (very high temp/pressure) or a misinterpretation of analytical data.Re-verify reaction conditions and confirm product structures with NMR and MS analysis. Ensure you are not inadvertently running a metal-catalyzed process (e.g., copper contamination).
Guide 2: Issues with Cross-Coupling at the Aryl Position (e.g., Suzuki, Buchwald-Hartwig)
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Catalyst system (precatalyst/ligand) is inactive or inappropriate for the substrate. 2. Insufficient degassing, leading to oxygen poisoning the Pd(0) catalyst.[9] 3. Base is too weak or insoluble.1. Screen different phosphine ligands (e.g., SPhos, XPhos for Buchwald-Hartwig; SPhos, RuPhos for Suzuki). Use a pre-formed catalyst to ensure activity.[10][11] 2. Thoroughly degas the solvent and reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 20-30 min).[9] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).
Loss of Benzylic Bromide 1. Reaction temperature is too high. 2. The chosen base is too strong/nucleophilic. 3. Reaction time is excessively long.1. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a more active catalyst system. 2. For Suzuki, use a milder base like K₃PO₄ or K₂CO₃. For Buchwald-Hartwig, screen weaker bases if possible, though this can be challenging. 3. Monitor the reaction closely by TLC/GC-MS and stop the reaction as soon as the starting material is consumed.
Dehalogenation of Aryl Bromide The aryl bromide is reduced to -H instead of coupling. This is often caused by hydride sources in the reaction.[9]Ensure you are using high-purity, anhydrous solvents. Alcohols or water in excess can sometimes be hydride sources.[9]

Decision & Troubleshooting Workflow

This diagram provides a logical path for planning your experiment and addressing common issues.

G start What is your desired transformation? target_benzyl React at Benzylic C-Br start->target_benzyl target_aryl React at Aryl C-Br start->target_aryl cond_sn2 Use Nucleophilic Substitution (e.g., Nu⁻, mild base, DMF, 25-60°C) target_benzyl->cond_sn2 cond_coupling Use Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, B-H) (Pd Catalyst, Ligand, Base, Toluene, 80-110°C) target_aryl->cond_coupling outcome Analyze Outcome cond_sn2->outcome cond_coupling->outcome success Success! outcome->success Desired Product Obtained problem Problem Occurred outcome->problem Undesired Result troubleshoot_selectivity Poor Selectivity (Mixture of Products) problem->troubleshoot_selectivity troubleshoot_yield Low Yield / No Reaction problem->troubleshoot_yield solution_selectivity 1. Lower Temperature 2. Use Milder Base 3. Check for Contaminants troubleshoot_selectivity->solution_selectivity solution_yield 1. Check Catalyst/Reagent Activity 2. Degas System Thoroughly 3. Screen Solvents/Ligands troubleshoot_yield->solution_yield

Caption: Workflow for reaction planning and troubleshooting.

Validated Experimental Protocols

Protocol 1: Selective Benzylic Substitution with Sodium Azide

This protocol details a standard SN2 reaction at the benzylic position.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Stir the solution until the starting material is fully dissolved.

  • Add sodium azide in one portion.

  • Stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 2-4 hours).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 4-(azidomethyl)-2-bromobenzonitrile.

Protocol 2: Selective Suzuki Coupling at the Aryl Position

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling at the aryl C-Br bond.[7][12]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), aqueous solution (2 M)

  • Toluene

  • Standard laboratory glassware for reflux and inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound, the desired arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene, followed by the 2M aqueous solution of K₂CO₃.

  • Thoroughly degas the resulting biphasic mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this important chemical intermediate.

I. Overview of the Synthesis

The most common and efficient method for synthesizing this compound is through the radical bromination of 2-Bromo-4-methylbenzonitrile. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as Azobisisobutyronitrile (AIBN).[1][2] The reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[3]

II. Experimental Protocol: Lab-Scale Synthesis

This protocol outlines a representative lab-scale synthesis of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Bromo-4-methylbenzonitrile196.0510.0 g51.01.0
N-Bromosuccinimide (NBS)177.989.98 g56.11.1
Azobisisobutyronitrile (AIBN)164.210.42 g2.550.05
Carbon Tetrachloride (CCl₄), dry-200 mL--

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-Bromo-4-methylbenzonitrile (1.0 eq) in dry carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 8-16 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[5] A final wash with brine is recommended.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as hexane or a mixture of ethyl acetate and hexane, to obtain a white to off-white crystalline solid.[6][7]

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive initiator (AIBN).2. Insufficient reaction time or temperature.3. Presence of radical inhibitors (e.g., oxygen, water).1. Use fresh AIBN. AIBN decomposes over time, especially when not stored properly.2. Ensure the reaction is at a vigorous reflux and extend the reaction time, monitoring by TLC/GC.3. Ensure the solvent is anhydrous and the reaction is maintained under an inert atmosphere.[1][8]
Formation of Dibrominated Side Product 1. Excess NBS.2. Prolonged reaction time after consumption of starting material.1. Use a stoichiometric amount of NBS (1.05-1.1 equivalents).[9]2. Carefully monitor the reaction and stop it once the starting material is consumed.
Reaction Mixture Turns Deep Red/Brown and Stalls 1. Decomposition of NBS, releasing bromine (Br₂).2. Presence of impurities in the starting material or solvent.1. Recrystallize the NBS from water before use to ensure its purity.[8][10] Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine.[8]2. Use high-purity, anhydrous solvents.
Difficulty in Removing Succinimide Byproduct 1. Succinimide is partially soluble in some organic solvents.1. After the reaction, cool the mixture in an ice bath to maximize the precipitation of succinimide before filtration.2. Washing the organic layer with water during work-up can help remove residual succinimide.[5]
Product Decomposes During Purification 1. Exposure to high temperatures for extended periods.2. Presence of nucleophiles or bases.1. Use a rotovap with a water bath at a moderate temperature (e.g., 40-50°C) for solvent removal.2. Ensure all glassware is clean and free of contaminants. Perform purification steps promptly.

IV. Frequently Asked Questions (FAQs)

Q1: Why is NBS preferred over liquid bromine for this reaction? A1: NBS is a safer and more convenient source of bromine for radical reactions.[8] It provides a low, constant concentration of bromine radicals, which favors the desired benzylic bromination over competing electrophilic addition to the aromatic ring.[2]

Q2: What is the role of AIBN in the reaction? A2: AIBN is a radical initiator. Upon heating, it decomposes to form nitrogen gas and two 2-cyanoprop-2-yl radicals, which then initiate the radical chain reaction for bromination.[11][12]

Q3: Can I use a different solvent instead of carbon tetrachloride? A3: Yes, due to the toxicity and environmental concerns of carbon tetrachloride, alternative solvents such as cyclohexane, chloroform, or acetonitrile can be used.[9][13] The choice of solvent can influence the reaction rate and selectivity, so it may require some optimization.

Q4: What are the key safety precautions when handling the reagents for this synthesis? A4:

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[14][15] It is also an oxidizing agent. Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid that can decompose upon heating, releasing toxic gases.[11][18][19] It should be stored in a cool, dry place away from heat and sources of ignition.[20] Handle with appropriate PPE in a fume hood.

  • This compound: As a brominated organic compound, the product should be handled with care. It is likely to be a lachrymator and an irritant. Avoid inhalation and skin contact.

Q5: How can I monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is a common method. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 2-Bromo-4-methylbenzonitrile, will have a different Rf value than the product, this compound. Staining with potassium permanganate can help visualize the spots. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q6: What are the main considerations for scaling up this reaction? A6:

  • Heat Transfer: The reaction is exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. Use a reactor with good heat transfer capabilities and consider controlled addition of the initiator.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Off-gassing: The decomposition of AIBN produces nitrogen gas, so the reactor must be properly vented.

  • Work-up and Purification: Handling large volumes of solvents and solids requires appropriate equipment. Recrystallization on a large scale may require specialized crystallization vessels.

V. Visualizing the Process

Reaction Workflow

Synthesis_Workflow Start Start Dissolve Starting Material Dissolve 2-Bromo-4-methylbenzonitrile in dry CCl4 Start->Dissolve Starting Material Add Reagents Add NBS and AIBN Dissolve Starting Material->Add Reagents Reflux Heat to reflux (8-16h) under Nitrogen Add Reagents->Reflux Monitor Reaction Monitor by TLC/GC Reflux->Monitor Reaction Work-up Cool, filter, wash with H2O and NaHCO3, dry, and concentrate Monitor Reaction->Work-up Reaction Complete Purification Recrystallize from Hexane/EtOAc Work-up->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Potential Side Reactions

Side_Reactions Starting Material 2-Bromo-4-methylbenzonitrile Desired Product This compound Starting Material->Desired Product + NBS/AIBN Ring Bromination Ring Brominated Isomers Starting Material->Ring Bromination Ionic Conditions (e.g., presence of acid) Dibrominated Product 2-Bromo-4-(dibromomethyl)benzonitrile Desired Product->Dibrominated Product Excess NBS

Caption: Potential side reactions in the bromination of 2-Bromo-4-methylbenzonitrile.

VI. References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Available at: --INVALID-LINK--

  • N-Bromosuccinimide - Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • AIBN initiator - HPMC manufacturer - Cellulose ethers. Available at: --INVALID-LINK--

  • Azobisisobutyronitrile - Wikipedia. Available at: --INVALID-LINK--

  • Safety Data Sheet: N-Bromosuccinimide - ChemScience. Available at: --INVALID-LINK--

  • 2-Bromomethyl-4-methoxy-benzonitrile synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • NBS N-bromosuccinimide.pdf - Safety Data Sheet. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. Available at: --INVALID-LINK--

  • N-Bromosuccinimide - Wikipedia. Available at: --INVALID-LINK--

  • Aibn Safety Data Sheet - Calaméo. Available at: --INVALID-LINK--

  • The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Available at: --INVALID-LINK--

  • 2-(Bromomethyl)benzonitrile = 97 22115-41-9 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Toluene - Wikipedia. Available at: --INVALID-LINK--

  • Mastering Allylic and Benzylic Bromination with NBS. Available at: --INVALID-LINK--

  • 2-broMo-4-hydroxybenzonitrile synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. 1994 Jan 14;263(5144):203-5. Available at: --INVALID-LINK--

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: --INVALID-LINK--

  • Benzylic Bromination - Chemistry Steps. Available at: --INVALID-LINK--

  • What is the major product when toluene reacts with bromine using cyclohexane as the solvent? - Quora. Available at: --INVALID-LINK--

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. Available at: --INVALID-LINK--

  • When toluene is used in free radical bromination, a very small amount of product is formed that... - Homework.Study.com. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine - Benchchem. Available at: --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: --INVALID-LINK--

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • 4-bromomethyl Benzonitrile - LIFECHEM PHARMA. Available at: --INVALID-LINK--

  • In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+. Available at: --INVALID-LINK--

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: --INVALID-LINK--

  • recrystallization & purification of N-bromosuccinimide - YouTube. Available at: --INVALID-LINK--

  • Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents. Available at: --INVALID-LINK--

  • How to do workup after doing bromination with NBS? - ResearchGate. Available at: --INVALID-LINK--

  • 2-Bromo-4-methylbenzonitrile - PMC - NIH. Available at: --INVALID-LINK--

  • p-bromoacetanilide after 1 recrystallisation. The compound was prepared by using a novel brominating agent , much more greener way by avoiding the toxicity of using liquid bromine directly. I used a mixture of Ceric ammonium nitrate and Potassium bromide. The prep link is in the comments section : r/OrganicChemistry - Reddit. Available at: --INVALID-LINK--

  • US4954648A - Method for the bromination of aromatic compound - Google Patents. Available at: --INVALID-LINK--

  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents. Available at: --INVALID-LINK--

  • 89892-38-6|this compound|BLD Pharm. Available at: --INVALID-LINK--

  • 2-Bromo-4-methyl-benzonitrile - PubMed. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of 3-Bromo-2-(bromomethyl)benzonitrile by Recrystallization - Benchchem. Available at: --INVALID-LINK--

  • CN1252043C - Process for preparing para-bromo benzonitrile - Google Patents. Available at: --INVALID-LINK--

  • (PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine - Benchchem. Available at: --INVALID-LINK--

  • CAS No : 22115-41-9 | Product Name : 2-(Bromomethyl)benzonitrile | Pharmaffiliates. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Benzylic Bromides in Synthesis: The Unique Utility of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, benzylic bromides are indispensable reagents, prized for their ability to introduce the versatile benzyl group into a wide array of molecular scaffolds. Their reactivity, governed by the stability of the transient benzylic carbocation or the resonance-stabilized transition state, makes them potent electrophiles in nucleophilic substitution reactions.[1] While simple benzyl bromide serves as a foundational tool, its substituted counterparts offer a more nuanced and powerful synthetic utility. This guide provides an in-depth comparison of 2-Bromo-4-(bromomethyl)benzonitrile against benchmark benzylic bromides—benzyl bromide and 4-bromobenzyl bromide—supported by an analysis of their electronic properties, synthetic accessibility, and strategic applications.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of a benzylic bromide is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These substituents can alter the stability of the reaction intermediates and transition states in both SN1 and SN2 pathways.[2]

  • Benzyl Bromide (Unsubstituted): This is the archetypal benzylic halide. It readily participates in both SN1 and SN2 reactions. The phenyl group stabilizes the developing positive charge in the SN1 transition state and the carbocation intermediate through resonance.[1] For SN2 reactions, the π-system of the benzene ring stabilizes the transition state through conjugation.[2]

  • 4-Bromobenzyl Bromide (Electron-Withdrawing Group): The bromine atom at the para-position exerts a dual electronic effect: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+R). Overall, it acts as a deactivating group. This net electron-withdrawing character destabilizes the benzylic carbocation, thereby reducing the rate of SN1 reactions compared to unsubstituted benzyl bromide.

  • This compound (Multiple Electron-Withdrawing Groups): This molecule presents a more complex electronic profile.

    • Ortho-Bromo Group: This group primarily exerts a strong electron-withdrawing inductive effect due to its proximity to the benzylic carbon. It also introduces significant steric hindrance around the reaction center.

    • Para-Cyano Group: The nitrile (cyano) group is a powerful electron-withdrawing group through both induction and resonance (-I, -R). It strongly destabilizes a developing positive charge at the benzylic position.

The cumulative effect of the ortho-bromo and para-cyano groups makes this compound significantly less reactive in SN1-type reactions than both benzyl bromide and 4-bromobenzyl bromide. However, the strong electron-withdrawing nature of these substituents increases the electrophilicity of the benzylic carbon, which can be favorable for SN2 reactions, though this is counteracted by the steric hindrance from the ortho-bromo group. This moderated reactivity can be synthetically advantageous, allowing for more controlled reactions and selectivity.

G cluster_0 Electronic Effects on Benzylic Position bb Benzyl Bromide (Baseline Reactivity) bbb 4-Bromobenzyl Bromide (Moderately Deactivated) bb->bbb -I, +R effect of p-Br (Net EWG) bbbn This compound (Strongly Deactivated for SN1) bbb->bbbn -I effect of o-Br -I, -R effect of p-CN (Strong EWG)

Caption: Electronic deactivation of the benzylic position.

Synthesis and Accessibility

The practicality of a reagent is directly tied to its synthetic accessibility. All three compared benzylic bromides are typically synthesized via free-radical bromination of the corresponding methylarene precursor.[3]

The core reaction involves the treatment of a methyl-substituted benzene ring with a bromine source, most commonly N-bromosuccinimide (NBS), in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light.[4] The selectivity for the benzylic position is due to the high stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring.[5]

G start 2-Bromo-4-methylbenzonitrile reagents NBS, AIBN CCl4, Reflux start->reagents Free-Radical Bromination product This compound reagents->product

Caption: Synthesis of this compound.

While the bromination step is common, the synthesis of the precursor for this compound, which is 2-bromo-4-methylbenzonitrile, is more involved than for the other reagents. It is often prepared from commercially available starting materials like 3-bromo-4-aminotoluene via multi-step sequences, including Sandmeyer reactions.[6][7] This multi-step preparation can impact its cost and availability compared to benzyl bromide (from toluene) and 4-bromobenzyl bromide (from 4-bromotoluene).

Comparative Performance: Reactivity and Applications

The true value of these reagents is revealed in their synthetic applications, particularly where multi-functional scaffolds are required.

FeatureBenzyl Bromide4-Bromobenzyl BromideThis compound
Structure C₇H₇BrC₇H₆Br₂C₈H₅Br₂N
Primary Use General Benzylating AgentBifunctional LinkerTrifunctional Synthetic Platform
Reactivity Profile High reactivity in SN1 & SN2Moderated reactivity; SN1 slowerLower SN1 reactivity; useful for controlled SN2
Orthogonal Handles NoneAromatic Bromine (for cross-coupling)[8]Aromatic Bromine (cross-coupling), Nitrile (hydrolysis, reduction)[9]
Key Advantage Simplicity, high reactivitySequential functionalization[10]High degree of synthetic versatility

Benzyl Bromide: Serves as the workhorse for introducing a simple benzyl protecting group onto alcohols, phenols, and amines. Its high reactivity ensures efficient reactions but can sometimes lead to over-alkylation or side reactions if not carefully controlled.

4-Bromobenzyl Bromide: This reagent introduces the concept of orthogonality . The benzylic bromide moiety is highly susceptible to nucleophilic substitution, allowing for the attachment of the 4-bromobenzyl group to a substrate.[10] The remaining aromatic bromine is relatively inert under these conditions but serves as a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8] This allows for a two-step, sequential construction of complex molecules.

This compound: This molecule elevates the concept of synthetic versatility further by offering three distinct points for functionalization.

  • Benzylic Bromide: Acts as the primary electrophilic site for alkylation reactions.

  • Aromatic Bromide: Provides a site for late-stage cross-coupling reactions, similar to 4-bromobenzyl bromide.

  • Nitrile Group: A highly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions. This third handle dramatically expands the synthetic possibilities, enabling the construction of highly complex and diverse molecular architectures. It is a key intermediate in the synthesis of various pharmaceuticals.[9]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in reactivity, we present a representative protocol for the O-alkylation of 4-methoxyphenol. The moderated reactivity of the substituted bromides often necessitates slightly more forcing conditions to achieve comparable results to benzyl bromide.

Objective: Synthesize the corresponding benzyl ether of 4-methoxyphenol using each of the three benzylic bromides.

General Procedure: To a stirred solution of 4-methoxyphenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF (0.2 M) is added the respective benzylic bromide (1.1 eq). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

ReagentTemperatureTypical Reaction TimeExpected YieldNotes
Benzyl BromideRoom Temp2-4 hours>95%Highly efficient, reaction is often complete at RT.
4-Bromobenzyl Bromide50 °C6-8 hours~90%Requires heating to overcome the deactivating effect of the p-Br.
This compound60-70 °C12-16 hours~85%Requires higher temperature and longer reaction time due to electronic deactivation and steric hindrance.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild base suitable for phenol alkylation, preventing side reactions. Acetone is a good solvent for SN2 reactions, but DMF may be used for less reactive substrates to increase the reaction rate due to its polar aprotic nature.

  • Temperature: The increased temperature required for the substituted bromides provides the necessary activation energy to overcome the higher energy barrier for the nucleophilic attack, a direct consequence of the electronic deactivation of the benzylic carbon.

Conclusion and Outlook

While benzyl bromide remains a fundamental reagent for simple benzylation, the field of complex molecule synthesis demands more sophisticated tools. This comparative guide demonstrates that the choice of a benzylic bromide should be a strategic one, based on the overall synthetic plan.

  • Benzyl Bromide is ideal for straightforward benzyl group installation.

  • 4-Bromobenzyl Bromide is the reagent of choice when a two-directional synthetic strategy involving subsequent cross-coupling is desired.[8][10]

  • This compound represents a superior choice for multi-dimensional synthetic strategies. Its trifunctional nature, combining a moderately reactive alkylating agent with two other orthogonally reactive sites, provides unparalleled versatility for building complex pharmaceutical and materials science targets.[9]

The attenuated reactivity of this compound, far from being a disadvantage, allows for greater control and selectivity in complex synthetic sequences, making it an invaluable tool for the modern synthetic chemist.

References

A Researcher's Guide to the Comparative Reactivity of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Chemoselectivity and Synthetic Utility

In the landscape of medicinal chemistry and materials science, bifunctional molecules serve as powerful scaffolds for constructing complex molecular architectures. 2-Bromo-4-(bromomethyl)benzonitrile is a prime example, possessing two distinct bromine moieties whose reactivities are governed by their unique chemical environments. This guide provides a comprehensive comparison of the reactivity of the aryl bromide at the C2 position versus the benzylic bromide at the C4-methyl position, supported by mechanistic principles and strategic synthetic applications.

Theoretical Framework: Unpacking the Sources of Differential Reactivity

The profound difference in reactivity between the two bromine atoms in this compound is rooted in the hybridization of the carbon atoms to which they are attached and the subsequent stability of reaction intermediates.

The Highly Reactive Benzylic Bromide (-CH₂Br)

The bromine atom of the bromomethyl group is attached to an sp³-hybridized carbon. This benzylic position is renowned for its high reactivity in nucleophilic substitution reactions.[1] This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions through resonance.

  • Sₙ1 Pathway: In the case of a unimolecular (Sₙ1) mechanism, the rate-determining step is the formation of a carbocation. A benzylic carbocation is significantly stabilized by delocalizing the positive charge across the aromatic ring, making it a favorable intermediate.[2][3]

  • Sₙ2 Pathway: For a bimolecular (Sₙ2) mechanism, the p-orbitals of the benzene ring overlap with the p-orbital of the carbon atom undergoing backside attack, lowering the energy of the transition state.[1][2] Primary benzylic halides, such as the one in the title compound, typically favor the Sₙ2 pathway.[2]

The Less Reactive Aryl Bromide (C-Br)

In stark contrast, the bromine atom at the C2 position is bonded to an sp²-hybridized carbon of the benzene ring. Aryl halides are characteristically unreactive towards traditional nucleophilic substitution reactions.[4][5] Several factors contribute to this inertness:

  • C(sp²)-Br Bond Strength: The C(sp²)-Br bond is stronger and shorter than a C(sp³)-Br bond due to the increased s-character of the carbon orbital, making it more difficult to break.[4]

  • Phenyl Cation Instability: An Sₙ1-type reaction is highly unfavorable because it would require the formation of a very unstable and high-energy phenyl cation.[6][7]

  • Steric Hindrance: The benzene ring sterically hinders the backside attack required for an Sₙ2 reaction.[5][8]

While classical nucleophilic substitution is difficult, the aryl bromide can be activated towards nucleophilic aromatic substitution (SₙAr) if strong electron-withdrawing groups are positioned ortho or para to it.[6][9] In this compound, the cyano group (-CN) is a powerful electron-withdrawing group, yet it is in the para position to the bromomethyl group, not the aryl bromide, thus its activating effect on the C2-Br is limited.

Experimental Comparison: A Case Study in Chemoselective Nucleophilic Substitution

The differential reactivity can be practically demonstrated in a competitive reaction. When this compound is treated with a nucleophile under mild conditions, the reaction is expected to occur exclusively at the benzylic position.

Hypothetical Experiment: Reaction with Sodium Azide

A reaction with sodium azide (NaN₃) serves as a clear example. The azide ion is a good nucleophile that will readily participate in an Sₙ2 reaction.

Expected Outcome: The azide nucleophile will selectively displace the benzylic bromide, leaving the aryl bromide untouched, to form 2-bromo-4-(azidomethyl)benzonitrile.

ParameterConditionRationale
Substrate This compoundContains both aryl and benzylic bromide sites.
Nucleophile Sodium Azide (NaN₃)Good nucleophile for Sₙ2 reactions.
Solvent Acetone or DMFPolar aprotic solvents favor Sₙ2 kinetics.
Temperature Room Temperature to 50 °CMild conditions are sufficient for the benzylic reaction and prevent side reactions.
Major Product 2-Bromo-4-(azidomethyl)benzonitrileSelective substitution at the more reactive benzylic position.
Aryl Substitution Not ObservedConditions are too mild to promote reaction at the inert aryl bromide site.
Experimental Protocol: Selective Azidation
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous acetone.

  • Reagent Addition: Add 1.1 equivalents of sodium azide to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove sodium bromide precipitate. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the crude product in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Characterization: Confirm the structure of 2-Bromo-4-(azidomethyl)benzonitrile using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 Stage 1: Benzylic Substitution cluster_1 Stage 2: Aryl Cross-Coupling A This compound B Intermediate Product (e.g., Ether, Amine, etc.) A->B  Nucleophile (Nu-)  Mild Conditions C Final Product (Disubstituted) B->C  R-B(OH)2 or R2NH  Pd Catalyst, Base

References

A Comparative Spectroscopic and Validation Guide to 2-Bromo-4-(bromomethyl)benzonitrile and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-Bromo-4-(bromomethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available, experimentally verified data for this specific compound, this guide presents a robust analytical framework. We combine predicted spectroscopic data for the target molecule with a detailed comparative analysis of experimentally validated data from its structural isomers and related precursors. This approach offers researchers a reliable reference for characterization and quality control. Furthermore, we outline standardized validation protocols for chromatographic methods, ensuring the scientific rigor required in drug development and quality assurance environments.

Introduction: The Analytical Challenge of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents. The compound this compound (CAS 89892-38-6) is a prime example, possessing two reactive bromine sites that allow for sequential, site-selective modifications. Its utility, however, is predicated on the ability to unambiguously confirm its structure and purity, and to distinguish it from potential isomeric impurities that may arise during synthesis.

The primary analytical challenge lies in the structural similarity between this compound and its isomers, such as 4-Bromo-2-(bromomethyl)benzonitrile, 2-(Bromomethyl)benzonitrile, and 4-(Bromomethyl)benzonitrile. These subtle structural differences can significantly impact downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a meticulous spectroscopic and chromatographic validation is not merely a procedural step but a critical component of ensuring product quality and safety.

This guide addresses this challenge by providing a comparative framework. In the absence of a complete, publicly accessible dataset for this compound, we leverage predictive methodologies and validated data from closely related analogues to establish a reliable analytical benchmark.

Spectroscopic Characterization: A Comparative Approach

The core of structural elucidation lies in the synergistic use of multiple spectroscopic techniques. Here, we compare the expected spectroscopic signatures of this compound with the known data of its key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The substitution pattern on the benzene ring creates a unique fingerprint in both ¹H and ¹³C NMR spectra.

The following data are predicted based on established principles of chemical shifts and substituent effects. The primary causality for the predicted shifts is the electron-withdrawing nature of the nitrile (-CN) and bromine (-Br) substituents, which deshield adjacent protons and carbons, shifting their signals downfield.

Parameter Predicted ¹H NMR Data Predicted ¹³C NMR Data
Solvent CDCl₃CDCl₃
Reference TMS (0.00 ppm)CDCl₃ (77.16 ppm)
Assignments ~7.85 ppm (d, 1H, H6)~135 ppm (C4)
~7.65 ppm (dd, 1H, H5)~134 ppm (C6)
~7.50 ppm (d, 1H, H3)~132 ppm (C5)
~4.60 ppm (s, 2H, -CH₂Br)~130 ppm (C3)
~125 ppm (C2)
~117 ppm (CN)
~115 ppm (C1)
~31 ppm (-CH₂Br)

A comparison with the experimentally determined NMR data of related compounds from public databases like PubChem provides a crucial validation checkpoint.[1][2]

Compound ¹H NMR (CDCl₃, δ ppm) Key Distinguishing Features
2-(Bromomethyl)benzonitrile 7.70-7.30 (m, 4H, Ar-H), 4.80 (s, 2H, -CH₂Br)A more complex aromatic multiplet due to a different symmetry. The benzylic protons are slightly more deshielded.
4-(Bromomethyl)benzonitrile 7.65 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.50 (s, 2H, -CH₂Br)A highly symmetric AA'BB' system in the aromatic region, resulting in two distinct doublets.

The key takeaway for the researcher is that the splitting pattern and integration in the aromatic region of the ¹H NMR spectrum are the most diagnostic features for distinguishing these isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For benzonitrile derivatives, the characteristic nitrile stretch is a key diagnostic peak.

Compound Key IR Absorptions (cm⁻¹) Interpretation
This compound (Predicted) ~2230-2220C≡N stretch
~1600-1450C=C aromatic ring stretches
~1250C-Br stretch (aryl)
~850-800C-H out-of-plane bend (substituted benzene)
~700-600C-Br stretch (alkyl)
2-(Bromomethyl)benzonitrile (Experimental) 2225 (C≡N), 1470, 1445 (C=C), 660 (C-Br)Confirms the presence of the nitrile and bromomethyl groups.[1]
4-(Bromomethyl)benzonitrile (Experimental) 2228 (C≡N), 1610, 1500 (C=C), 820 (C-H bend), 680 (C-Br)Similar to the 2-isomer, but with shifts in the fingerprint region due to the different substitution pattern.[2]

The nitrile stretch is consistently observed around 2225 cm⁻¹. While subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be observed, IR is best used as a confirmatory technique for the presence of key functional groups rather than for definitive isomer identification.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which can aid in structural confirmation. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a critical diagnostic tool.

Compound Molecular Weight Expected Key Fragments (m/z) Isotopic Pattern
This compound 274.94 g/mol 275/277/279 (M⁺), 196/198 ([M-Br]⁺), 116 ([M-2Br]⁺)The molecular ion peak (M⁺) will appear as a characteristic triplet due to the presence of two bromine atoms.
2-(Bromomethyl)benzonitrile 196.04 g/mol 195/197 (M⁺), 116 ([M-Br]⁺)The molecular ion peak will be a doublet with a ~1:1 intensity ratio.[1]
4-(Bromomethyl)benzonitrile 196.04 g/mol 195/197 (M⁺), 116 ([M-Br]⁺)Identical to the 2-isomer in terms of mass, requiring chromatographic separation prior to MS analysis.[2]

The most definitive feature for this compound is the unique isotopic pattern of its molecular ion, which immediately confirms the presence of two bromine atoms.

Analytical Method Validation: A Protocol for Chromatographic Purity

For quantitative analysis and purity determination, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable. A validated method ensures accuracy, precision, and robustness.

Method Selection Causality
  • HPLC (with UV detection) is the preferred method for purity analysis and quantification of these compounds. Its advantages include high resolution, reproducibility, and the ability to analyze thermally labile compounds without degradation. The aromatic nature of these molecules provides strong UV chromophores, enabling sensitive detection.

  • GC-MS is a powerful tool for identifying volatile impurities and confirming the identity of the main peak. However, the relatively high boiling points and potential for thermal degradation of benzylic bromides make it more suitable as a secondary, confirmatory technique rather than for routine purity assessment.

Experimental Protocol: HPLC Method Validation

This protocol describes a self-validating system for the purity determination of substituted benzonitriles.

Objective: To validate an HPLC method for the determination of purity and the separation of this compound from its key isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water (with 0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid)

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters (based on ICH Q2(R1) Guidelines):

  • Specificity: Inject individual solutions of this compound and its isomers (4-Bromo-2-(bromomethyl)benzonitrile, 2-(Bromomethyl)benzonitrile, 4-(Bromomethyl)benzonitrile) to demonstrate baseline separation. A spiked sample containing all components should be analyzed to confirm peak identity and resolution.

  • Linearity: Prepare a series of at least five concentrations of the this compound standard (e.g., 10-200 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Analyze a sample of known concentration (e.g., a matrix spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Perform six replicate injections of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Analytical Workflow

Diagrams provide a clear, at-a-glance understanding of the relationships between the compounds and the validation process.

cluster_compounds Compounds Under Comparison cluster_analysis Spectroscopic Analysis cluster_validation Chromatographic Validation Target This compound (Target Molecule) NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR Characterization IR IR Spectroscopy Target->IR Characterization MS Mass Spectrometry Target->MS Characterization HPLC HPLC Method Development Target->HPLC Separation Isomer1 4-Bromo-2-(bromomethyl)benzonitrile Isomer1->NMR Comparative Data Isomer1->IR Comparative Data Isomer1->MS Comparative Data Isomer1->HPLC Separation Isomer2 2-(Bromomethyl)benzonitrile Isomer2->NMR Comparative Data Isomer2->IR Comparative Data Isomer2->MS Comparative Data Isomer2->HPLC Separation Isomer3 4-(Bromomethyl)benzonitrile Isomer3->NMR Comparative Data Isomer3->IR Comparative Data Isomer3->MS Comparative Data Isomer3->HPLC Separation Validation Method Validation (ICH Q2(R1)) HPLC->Validation Protocol Purity Purity & Assay Report Validation->Purity

Caption: Workflow for the analysis of this compound.

cluster_validation_flow HPLC Validation Logic Specificity Specificity (Peak Resolution) Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision LOQ LOQ (S/N ≥ 10) Precision->LOQ Validated Validated Method LOQ->Validated

Caption: Key parameters for a self-validating HPLC method.

Conclusion and Recommendations

The structural characterization and purity assessment of this compound require a multi-faceted analytical approach. While direct experimental data for this compound is not widely published, a robust analytical profile can be established through a combination of predictive analysis and direct comparison with its readily characterizable isomers.

For researchers in drug development, we recommend the following:

  • Prioritize ¹H NMR: Use the aromatic region's splitting pattern as the primary determinant for isomeric identity.

  • Use MS for Confirmation: The unique isotopic signature from two bromine atoms is a definitive confirmation of the target molecule's elemental composition.

  • Employ Validated HPLC for Purity: Do not rely on a single spectroscopic technique for purity assessment. A validated reverse-phase HPLC method, as outlined, is the gold standard for quantitative analysis and ensures compliance with regulatory expectations.

By integrating these techniques and validation principles, scientists can proceed with confidence in the quality and identity of this critical synthetic intermediate.

References

A Researcher's Guide to Chemoselective Coupling of 2-Bromo-4-(bromomethyl)benzonitrile: A Catalyst Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, bifunctional scaffolds that allow for sequential, controlled elaboration are of paramount importance. 2-Bromo-4-(bromomethyl)benzonitrile is one such molecule, presenting researchers with two distinct and valuable reactive handles: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. This duality, however, introduces a significant synthetic challenge: chemoselectivity . How can one selectively functionalize one bromine atom in the presence of the other?

This guide provides an in-depth comparison of catalytic systems designed to control the efficacy and selectivity of coupling reactions with this substrate. We will move beyond simple protocols to explore the mechanistic underpinnings of catalyst behavior, empowering researchers to make informed decisions for their synthetic campaigns. The narrative is built upon established principles and experimental data from closely related systems, offering a robust framework for achieving predictable and high-yielding transformations.

The Core Challenge: A Tale of Two Bromides

The crux of the synthetic problem lies in the differential reactivity of the aryl and benzylic bromides toward common transition-metal catalysts, particularly palladium. The oxidative addition of a Pd(0) complex to the C-Br bond is the typical initiating step in most cross-coupling cycles. However, the mechanism of this addition differs for the two positions, and this difference is the key to controlling selectivity.

  • Aryl C(sp²)-Br Bond: Activation typically proceeds through a concerted oxidative addition mechanism.

  • Benzylic C(sp³)-Br Bond: Activation can occur via an Sₙ2-type pathway.

The relative rates of these two competing pathways can be influenced dramatically by the catalyst system, most notably by the choice of phosphine ligand. This allows for a "catalyst-control" strategy where the ligand structure dictates the site of reactivity.

cluster_Aryl Aromatic C(sp²)-Br Coupling cluster_Benzyl Benzylic C(sp³)-Br Coupling A_Start Ar-Br A_Complex L-Pd(II)(Ar)(Br) A_Start->A_Complex Oxidative Addition A_Pd0 L-Pd(0) A_Pd0->A_Complex A_Product Ar-Nu A_Complex->A_Product Transmetalation & Reductive Elimination B_Start Bn-Br B_Complex [L₂-Pd(II)-Bn]⁺Br⁻ B_Start->B_Complex Sₙ2 Pathway B_Pd0 L₂-Pd(0) B_Pd0->B_Complex B_Product Bn-Nu B_Complex->B_Product Transmetalation & Reductive Elimination Start This compound Start->A_Start Site 1 Start->B_Start Site 2

Caption: Competing catalytic pathways for the coupling of this compound.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust C-C bond-forming method and serves as an excellent case study for controlling chemoselectivity in our target substrate. Groundbreaking experimental and theoretical work by Maseras and colleagues on a similar dibromo sulfoxide substrate has demonstrated that phosphine ligand sterics are the critical determinant of reaction site.[1]

Strategy 1: Selective Coupling at the Benzylic C(sp³)-Br Position

To favor reaction at the more flexible benzylic position, the catalytic system should promote the Sₙ2 pathway. This is achieved by using a palladium center that is less sterically encumbered and can readily exist in a bis-ligated state.

  • Mechanistic Rationale: Less-hindered phosphine ligands, such as triphenylphosphine (PPh₃) or bidentate ligands like Xantphos, form a more stable L₂-Pd(0) complex. This species is a softer, more nucleophilic metal center that preferentially attacks the benzylic C(sp³)-Br bond in an Sₙ2 fashion.[1]

  • Recommended Catalyst Systems: Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with unhindered monodentate or bidentate phosphine ligands.

Strategy 2: Selective Coupling at the Aromatic C(sp²)-Br Position

Conversely, to direct the reaction to the aromatic ring, the Sₙ2 pathway must be suppressed while favoring the concerted oxidative addition at the C(sp²)-Br bond.

  • Mechanistic Rationale: The use of bulky, sterically demanding phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), favors the formation of a highly reactive, mono-ligated L-Pd(0) species. This coordinatively unsaturated complex is more electrophilic and preferentially undergoes the traditional oxidative addition into the aryl C-Br bond, a pathway that is less sensitive to steric hindrance on the catalyst itself.[1]

  • Recommended Catalyst Systems: Palladium precursors combined with bulky, electron-rich phosphine ligands.

Data Summary: Catalyst-Controlled Suzuki-Miyaura Selectivity
ParameterSystem A: Benzylic C(sp³)-Br SelectiveSystem B: Aromatic C(sp²)-Br Selective
Target Site 4-(bromomethyl) group2-bromo position
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃
Recommended Ligand PPh₃, DPEPhos, XantphosP(o-tol)₃, P(1-naphthyl)₃, Buchwald-type biaryl phosphines
Key Ligand Feature Low to moderate steric bulkHigh steric bulk, electron-rich
Active Catalyst L₂-Pd(0) (Bis-ligated)L-Pd(0) (Mono-ligated)
Mechanism Sₙ2-type oxidative additionConcerted oxidative addition
Reference [1][1]

Experimental Protocols

The following protocols are adapted from established methodologies for selective Suzuki-Miyaura couplings and serve as a robust starting point for optimization.[1][2][3][4][5]

A Inert Atmosphere Setup (Schlenk flask/glovebox) B Add Substrate, Boronic Acid, Base (e.g., K₂CO₃, Cs₂CO₃) A->B C Add Pd Precatalyst & Selective Ligand B->C D Add Degassed Solvent (e.g., Toluene, Dioxane, DMF/H₂O) C->D E Heat to Reaction Temp (e.g., 80-110 °C) D->E F Monitor Reaction (TLC, GC-MS, LC-MS) E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H

Caption: General experimental workflow for selective Suzuki-Miyaura cross-coupling reactions.

Protocol A: Selective Suzuki Coupling at the Benzylic Position
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a less-hindered phosphine ligand (e.g., PPh₃, 4-8 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., Toluene or a DMF/Water mixture).[2]

  • Reaction: Heat the mixture to 80-100 °C and stir until starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Protocol B: Selective Suzuki Coupling at the Aromatic Position
  • Reaction Setup: Follow step 1 from Protocol A.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a sterically hindered phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).

  • Solvent and Reaction: Follow steps 3 and 4 from Protocol A. The optimal temperature may vary and requires screening.

  • Workup and Purification: Follow step 5 from Protocol A.

Orthogonal Strategy: Transition-Metal-Free Coupling

An innovative approach to achieve perfect selectivity for the benzylic position involves circumventing transition metal catalysis altogether. A recently developed method utilizes an organic sulfide catalyst to mediate a Suzuki-type coupling of benzyl halides, which demonstrates complete orthogonality, leaving aryl halides untouched.[6]

  • Catalyst and Mechanism: The reaction is catalyzed by an organic sulfide. It is proposed to proceed via the formation of a zwitterionic boron "ate" intermediate, which then undergoes a 1,2-metalate shift to form the C-C bond.[6]

  • Key Advantage: This system offers an elegant solution for exclusively targeting the C(sp³)-Br bond, providing a product that can then be subjected to traditional palladium-catalyzed coupling at the remaining C(sp²)-Br site.

Efficacy of Other Coupling Reactions: A Predictive Outlook

While Suzuki coupling offers a tunable system, other common cross-coupling reactions are generally expected to show a strong intrinsic preference for the aromatic C(sp²)-Br bond due to the favorability of the concerted oxidative addition mechanism.

Reaction TypeTypical Catalyst SystemPredicted Primary Site of ReactivityRationale & References
Heck Coupling Pd(OAc)₂, PPh₃ or NHC Ligand, Base (e.g., Et₃N)Aromatic C(sp²)-BrThe Heck reaction is canonical for aryl halides; coupling with benzylic halides is less common and often requires specific conditions.[7][8][9]
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI, Amine BaseAromatic C(sp²)-BrThe mechanism heavily favors oxidative addition to sp²-hybridized carbons. The reactivity trend of I > Br > Cl is well-established for aryl halides.[10][11][12][13]
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂, Biarylphosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu)Aromatic C(sp²)-BrA cornerstone reaction for aryl amine synthesis; the mechanism is initiated by oxidative addition to the aryl halide.[14][15][16][17]

Conclusion and Future Outlook

The selective functionalization of this compound is a solvable and fascinating challenge in modern organic synthesis. For Suzuki-Miyaura reactions, a clear dichotomy exists: less-hindered phosphine ligands direct the coupling to the benzylic C(sp³)-Br bond, while bulky phosphines favor the aromatic C(sp²)-Br bond. This catalyst-controlled selectivity provides a powerful tool for synthetic planning. Furthermore, the emergence of orthogonal, transition-metal-free methods offers an exceptionally clean alternative for selective benzylic coupling. For other transformations like Heck, Sonogashira, and Buchwald-Hartwig aminations, the prevailing mechanisms strongly suggest an inherent preference for reaction at the more reactive aromatic C(sp²)-Br position under standard conditions. By understanding the mechanistic principles that govern catalyst behavior, researchers can strategically select the optimal conditions to forge the desired bond with precision and efficiency.

References

A Technical Guide to the In-Silico and Computational Reactivity of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of 2-bromo-4-(bromomethyl)benzonitrile, a versatile building block in organic synthesis. By leveraging both established principles of physical organic chemistry and modern computational methods, we aim to provide a predictive framework for its behavior in various chemical transformations. This document will explore the molecule's distinct reactive sites, compare its reactivity with relevant alternatives, and provide detailed experimental and computational protocols to facilitate its use in research and development.

Introduction: A Molecule with Orthogonal Reactivity

This compound is a trifunctional aromatic compound featuring a benzylic bromide, an aryl bromide, and a nitrile group. This unique arrangement of functional groups imparts a highly valuable and predictable orthogonal reactivity, allowing for selective chemical modifications at different positions of the molecule. The primary reactive center for nucleophilic substitution is the benzylic bromide, while the aryl bromide is amenable to transition-metal-catalyzed cross-coupling reactions. The nitrile group, being relatively inert under many conditions, can be carried through several synthetic steps before its own transformation.

This guide will systematically dissect the reactivity of each functional group, supported by data from analogous systems and computational modeling, to provide a comprehensive understanding of this reagent's synthetic potential.

Comparative Analysis of Reactive Sites

The reactivity of this compound is dominated by the interplay of its three key functional groups. Understanding the electronic effects of these groups is crucial for predicting the molecule's behavior.

The Benzylic Bromide: The Primary Site of Nucleophilic Attack

The bromomethyl group is the most reactive site for nucleophilic substitution. Benzylic halides are known to readily undergo both SN1 and SN2 reactions. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the stability of the potential benzylic carbocation intermediate.

The presence of the electron-withdrawing bromo and cyano groups on the aromatic ring is expected to have a significant impact on the reactivity of the benzylic bromide. These groups, through their negative inductive (-I) and resonance (-M) effects, decrease the electron density of the benzene ring. This, in turn, makes the benzylic carbon more electrophilic, thereby increasing its susceptibility to nucleophilic attack. Consequently, SN2 reactions are generally favored.

Table 1: Comparison of Benzylic Bromide Reactivity with Alternatives

CompoundRelative Reactivity (Predicted)Dominant Mechanism (with strong nucleophiles)Rationale
Benzyl bromideBaselineSN2Unsubstituted aromatic ring.
4-Nitrobenzyl bromideHigherSN2Strong electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon.
This compound Higher SN2 Electron-withdrawing bromo and cyano groups increase the electrophilicity of the benzylic carbon.
4-Methoxybenzyl bromideLower (for SN2), Higher (for SN1)SN1/SN2Electron-donating methoxy group destabilizes the SN2 transition state but stabilizes the benzylic carbocation for SN1.
The Aryl Bromide: A Gateway to Cross-Coupling Chemistry

The bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic aromatic substitution (SNAr) due to the high energy of the intermediate Meisenheimer complex. However, this C-Br bond is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This differential reactivity between the benzylic and aryl bromides allows for selective functionalization.

Table 2: Comparison of Aryl Halide Reactivity in Cross-Coupling Reactions

CompoundCommon Cross-Coupling ReactionsRelative Reactivity (Predicted)Rationale
BromobenzeneSuzuki, Sonogashira, Buchwald-HartwigBaselineStandard aryl bromide reactivity.
This compound Suzuki, Sonogashira, Buchwald-Hartwig Similar to Bromobenzene The reactivity of the aryl bromide in cross-coupling is primarily dictated by the C-Br bond strength and the catalyst system, with less influence from the remote bromomethyl and cyano groups.
4-BromoanisoleSuzuki, Sonogashira, Buchwald-HartwigSlightly LowerThe electron-donating methoxy group can slightly hinder oxidative addition to the palladium catalyst.
The Nitrile Group: A Versatile but More Robust Functionality

The cyano group is a versatile functional handle that is generally stable under the conditions required for modifying the benzylic and aryl bromide positions. Its strong electron-withdrawing nature is a key contributor to the enhanced reactivity of the benzylic position. The nitrile group itself can be transformed into other functionalities, such as carboxylic acids (via hydrolysis) or primary amines (via reduction), typically under more forcing conditions.

Experimental Protocols

While specific experimental data for this compound is not extensively published, reliable protocols can be derived from closely related analogues.

Synthesis of this compound

The target molecule can be synthesized from 2-bromo-4-methylbenzonitrile via a free-radical bromination reaction.

Protocol: Radical Bromination of 2-Bromo-4-methylbenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide readily reacts with a variety of nucleophiles. The following is a general protocol for N-alkylation.

Protocol: N-Alkylation with a Primary Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Addition of Reagents: Add a primary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

In-Silico and Computational Workflow

Computational chemistry provides a powerful tool for predicting and understanding the reactivity of this compound. Density Functional Theory (DFT) is particularly well-suited for this purpose.

Computational Methodology

A typical computational workflow to investigate the reactivity of this compound would involve the following steps:

  • Geometry Optimization: The ground state geometries of the reactants, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Search: The transition state for the reaction of interest (e.g., SN2 reaction with a nucleophile) is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Calculation of Activation Energies: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. This provides a quantitative measure of the reaction rate.

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the electron-rich and electron-poor regions of the molecule, providing a qualitative indication of the sites susceptible to nucleophilic and electrophilic attack.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a computational study of the SN2 reaction of this compound with a generic nucleophile (Nu⁻).

computational_workflow cluster_pre Pre-computation cluster_dft DFT Calculations cluster_post Post-computation Analysis mol_setup Define Molecular Structures (Reactants, Nucleophile) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (STQN) geom_opt->ts_search mep_map Generate MEP Map geom_opt->mep_map ts_search->freq_calc energy_calc Single Point Energy Calculation ts_search->energy_calc act_energy Calculate Activation Energy (ΔG‡) energy_calc->act_energy react_pred Predict Reactivity act_energy->react_pred mep_map->react_pred

Caption: Computational workflow for reactivity analysis.

Predicted Reaction Mechanism: SN2 Pathway

The reaction of this compound with a strong nucleophile is predicted to proceed via an SN2 mechanism. The following diagram illustrates this pathway.

sn2_mechanism reactant NC-C₆H₃(Br)-CH₂Br + Nu⁻ ts [NC-C₆H₃(Br)-CH₂---Nu---Br]⁻‡ (Transition State) reactant->ts k (rate constant) product NC-C₆H₃(Br)-CH₂Nu + Br⁻ ts->product

Caption: Predicted SN2 reaction mechanism.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its orthogonal reactivity, stemming from the differential reactivity of the benzylic bromide, aryl bromide, and nitrile functionalities, allows for a wide range of selective chemical transformations. The electron-withdrawing nature of the bromo and cyano substituents enhances the reactivity of the benzylic position towards nucleophilic attack, primarily through an SN2 mechanism. While the aryl bromide is relatively inert to nucleophilic substitution, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

The experimental protocols and computational workflows presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this molecule. By combining empirical knowledge with in-silico predictions, the design of novel and efficient synthetic routes to complex target molecules can be significantly accelerated.

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 2-Bromo-4-(bromomethyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the benzonitrile moiety is a privileged scaffold, appearing in numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial effects.[1] The compound 2-Bromo-4-(bromomethyl)benzonitrile presents a particularly intriguing starting point for drug discovery. It is a trifunctional aromatic building block, featuring a nitrile group, a stable aryl bromide, and a highly reactive benzylic bromide.[2] This unique arrangement offers multiple points for chemical modification, making it an ideal candidate for the development of extensive chemical libraries and subsequent structure-activity relationship (SAR) studies.

SAR analysis is a cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[3] By identifying which structural features are crucial for potency, selectivity, and desirable pharmacokinetic properties, SAR studies guide the rational design of more effective and safer therapeutic agents.[4] This guide provides a comprehensive framework for researchers embarking on SAR studies of this compound analogs. We will delve into synthetic strategies, propose a logical progression for analog design, detail essential biological evaluation protocols, and contextualize the potential mechanisms of action, thereby offering a roadmap from initial scaffold to optimized lead compound.

The Core Scaffold: Physicochemical Properties and Synthetic Versatility

The therapeutic potential of this compound analogs is rooted in the distinct chemical properties of the parent molecule. Understanding the role of each functional group is critical to designing a successful SAR campaign.

  • Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule, highly susceptible to nucleophilic substitution (SN2) reactions.[2] This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, and ethers, providing a primary handle for exploring the chemical space around the scaffold.

  • Aryl Bromide (-Br): Located at the 2-position, this group is less reactive than its benzylic counterpart. It serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents. Furthermore, its steric bulk and electronegativity influence the overall conformation and electronic properties of the molecule.

  • Nitrile Group (-CN): The cyano group is a versatile functional group. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other groups. It can also be chemically transformed into other functionalities, such as tetrazoles or amides, to modulate physicochemical properties.

General Synthetic Strategies for Analog Development

A robust SAR study requires efficient and versatile synthetic routes to access a diverse library of analogs. The differential reactivity of the this compound scaffold allows for a logical and stepwise approach to modification.

Workflow for Analog Synthesis

The following diagram outlines a general workflow for synthesizing analogs by leveraging the scaffold's reactive sites. The initial and most common approach is to functionalize the highly reactive benzylic bromide, followed by modification of the less reactive aryl bromide.

Synthetic_Workflow Start This compound (Core Scaffold) Step1 Nucleophilic Substitution at Benzylic Position (S(N)2) Start->Step1 Step1_reagents Reagents: Primary/Secondary Amines, Phenols, Thiols, etc. Base: K2CO3, Et3N Solvent: DMF, ACN Step1->Step1_reagents Intermediate1 Intermediate A: Functionalized at C4-methyl position Step1->Intermediate1 Step2 Cross-Coupling at Aryl Bromide Position Intermediate1->Step2 Step2_reagents Reagents: Boronic Acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald) Catalyst: Pd(OAc)2, Pd(dppf)Cl2 Step2->Step2_reagents Final_Product Final Analog: Diversified at C2 and C4-methyl Step2->Final_Product

Caption: General workflow for the synthesis of diverse analogs.

Comparative Analysis: A Proposed SAR Exploration

Given the scaffold's potential, we can hypothesize a systematic SAR exploration. The following table outlines potential modifications and the rationale behind them, providing a framework for comparing analog performance. This hypothetical comparison is based on established principles in medicinal chemistry, where substitutions are designed to probe for interactions with a hypothetical biological target (e.g., an enzyme active site).

Modification Site Analog Series Rationale & Predicted Impact Key Experimental Data to Collect
Benzylic Position Series A: Alkyl/Aryl Amines Introduce basic centers to form salt bridges; explore steric tolerance with bulky groups (e.g., benzylamine vs. tert-butylamine).[2]IC₅₀/EC₅₀, aqueous solubility, cell permeability.
Series B: Phenols/Thiols Introduce hydrogen bond donors/acceptors; modulate lipophilicity.IC₅₀/EC₅₀, logD, metabolic stability.
Aryl Bromide (C2) Series C: Aryl/Heteroaryl Groups (Suzuki Coupling) Explore additional binding pockets; introduce groups capable of π-π stacking.IC₅₀/EC₅₀, selectivity against related targets.
Series D: Small Alkyl Groups Probe for small hydrophobic pockets; fine-tune molecular shape.IC₅₀/EC₅₀, protein binding.
Nitrile Group (C1) Series E: Bioisosteres (e.g., Tetrazole) Modify acidity and metabolic stability; improve pharmacokinetic properties.IC₅₀/EC₅₀, pKa, in vivo efficacy.
Aromatic Ring Series F: Additional Substituents Modulate electronics (electron-donating vs. withdrawing groups); alter metabolic profile.IC₅₀/EC₅₀, microsomal stability assays.

Key Biological Evaluation Protocols

Once analogs are synthesized, a cascade of biological assays is required to determine their activity and establish the SAR.[5] The choice of assays depends on the therapeutic goal, but a general screening funnel often starts with in vitro cytotoxicity and progresses to more specific target-based assays.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Analog Library Assay1 Primary Screening: In Vitro Cytotoxicity (MTT Assay) Against Cancer Cell Line Panel Start->Assay1 Decision1 Active 'Hits' Identified? (e.g., IC50 < 10 µM) Assay1->Decision1 Assay2 Secondary Screening: Target-Based Enzymatic Assay (e.g., Kinase Inhibition Assay) Decision1->Assay2 Yes Inactive Inactive / Cytotoxic Decision1->Inactive No Decision2 Potent & Selective? (e.g., IC50 < 1 µM, >10-fold selectivity) Assay2->Decision2 Assay3 Cell-Based Mechanistic Assays (e.g., Western Blot for Pathway Modulation, Immunofluorescence) Decision2->Assay3 Yes Decision2->Inactive No Lead_Candidate Lead Candidate for In Vivo Studies Assay3->Lead_Candidate Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 Receptor P1 RAS RTK->P1 Activates Ligand VEGF Ligand Ligand->RTK Binds & Dimerizes Analog 2-Bromo-4-(bromomethyl) benzonitrile Analog Analog->RTK Inhibits ATP Binding P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors (e.g., c-Fos, c-Jun) P4->TF Translocates Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Activates

References

A Comparative Benchmarking Guide: The Performance of 2-Bromo-4-(bromomethyl)benzonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is a critical determinant of reaction efficiency, yield, and the overall elegance of a synthetic route. This guide offers an in-depth technical comparison of 2-Bromo-4-(bromomethyl)benzonitrile, a bifunctional reagent, against viable alternatives in specific, high-impact synthetic applications. By presenting a synthesis of experimental data, mechanistic insights, and detailed protocols, we aim to provide a comprehensive resource for chemists engaged in the design and execution of complex molecular architectures, particularly in the realm of pharmaceutical development.

The Strategic Advantage of a Bifunctional Reagent: this compound

This compound is a substituted toluene derivative featuring two distinct reactive sites: a benzylic bromide and an aryl bromide. This duality is the cornerstone of its synthetic utility. The bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the bromo substituent on the aromatic ring provides a handle for subsequent transformations, such as cross-coupling reactions. The presence of the electron-withdrawing nitrile group further modulates the reactivity of the benzylic bromide, a factor we will explore in the following sections.

Performance in the Synthesis of PARP Inhibitor Precursors: A Case Study

The synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics, often involves the N-alkylation of a phthalazinone core. This crucial step provides an excellent platform to benchmark the performance of this compound and its analogs.

Case Study: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

A key intermediate in the synthesis of several PARP inhibitors is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile.[1][2] This transformation typically involves the N-alkylation of a phthalazinone with a substituted benzyl bromide.

Reaction Scheme:

Phthalazinone Phthalazinone Product 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile Phthalazinone->Product N-Alkylation BenzylBromide This compound (or alternative) BenzylBromide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for the N-alkylation of phthalazinone.

While direct side-by-side comparative studies with this compound in this specific reaction are not extensively documented in single publications, a comparative analysis can be constructed from existing literature and an understanding of chemical principles. The primary alternatives for this benzylation step would be other substituted benzyl halides.

Table 1: Comparative Performance of Benzylating Agents in N-Alkylation of Heterocycles

ReagentNucleophileProductTypical Yield (%)Key Considerations & References
This compound Phthalazinone2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrileHigh (Expected)The benzylic bromide is highly reactive. The aryl bromide and nitrile groups are electron-withdrawing, which can slightly enhance the electrophilicity of the benzylic carbon in SN2 reactions.[3]
4-(Bromomethyl)benzonitrile2H-tetrazole4-[(2H-tetrazol-2-yl)methyl]benzonitrileNot specifiedDemonstrates the reactivity of a similar cyanobenzyl bromide in N-alkylation.[4]
Benzyl BromideN-benzoyl 5-(aminomethyl)tetrazoleN-benzylated tetrazole regioisomersGoodA baseline for unsubstituted benzyl bromide reactivity in N-alkylation.[5]
Ethyl Chloroacetate4-Benzyl-2H-phthalazin-1-one(4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetateGoodAn example of N-alkylation on a similar phthalazinone core, albeit with a less reactive alkylating agent.[6]

Expertise & Experience Insights:

The choice of the benzylating agent is a balance between reactivity and selectivity. While a more reactive agent like a benzyl bromide derivative generally leads to higher yields and shorter reaction times, it can also increase the risk of side reactions. The electron-withdrawing groups on this compound are expected to slightly increase its reactivity in SN2 reactions compared to an unsubstituted benzyl bromide by making the benzylic carbon more electrophilic.[3] This enhanced reactivity is advantageous in ensuring the complete consumption of the often valuable nucleophilic partner.

Furthermore, the presence of the aryl bromide offers a distinct advantage for downstream functionalization. This allows for a modular synthetic approach where the core structure is first assembled via N-alkylation, followed by diversification through cross-coupling reactions at the aryl bromide position.

Alternative Synthetic Strategies and Comparative Analysis

While direct alkylation is a common strategy, other methods can be employed to achieve similar molecular frameworks. A pertinent comparison is with strategies that build the cyanobenzyl moiety through different synthetic disconnections.

Alternative: Suzuki Coupling Approach

An alternative approach to forming the C-C bond between the phthalazinone and the benzonitrile ring involves a Suzuki coupling reaction. This would typically involve a brominated phthalazinone and a boronic acid derivative of toluene, followed by benzylic bromination.

cluster_0 Suzuki Coupling Route cluster_1 N-Alkylation Route BromoPhthalazinone Brominated Phthalazinone CoupledProduct Coupled Product BromoPhthalazinone->CoupledProduct Suzuki Coupling TolueneBoronicAcid Toluene Boronic Acid Derivative TolueneBoronicAcid->CoupledProduct FinalProduct_Suzuki Final Product CoupledProduct->FinalProduct_Suzuki Benzylic Bromination NBS_AIBN NBS, AIBN NBS_AIBN->FinalProduct_Suzuki Phthalazinone Phthalazinone FinalProduct_Alkylation Final Product Phthalazinone->FinalProduct_Alkylation N-Alkylation BromoBenzonitrile This compound BromoBenzonitrile->FinalProduct_Alkylation

Caption: Comparison of synthetic strategies.

Table 2: Qualitative Comparison of Synthetic Routes

FeatureN-Alkylation with this compoundSuzuki Coupling followed by Bromination
Convergence ConvergentLinear
Step Economy More step-economicalGenerally involves more steps
Atom Economy HigherLower due to the use of protecting groups and stoichiometric reagents
Key Reagents This compound, BaseBrominated phthalazinone, Boronic acid, Palladium catalyst, NBS/AIBN
Potential Challenges Potential for O-alkylation as a side reaction.Palladium catalyst residues, purification of intermediates.

Trustworthiness through Self-Validating Protocols:

The protocols described below are designed to be self-validating systems. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final products can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm their identity and purity.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Phthalazinone

This protocol is a generalized procedure based on common practices for the N-alkylation of heterocyclic compounds.[5][6]

Materials:

  • Phthalazinone derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of the phthalazinone derivative in anhydrous DMF, add anhydrous potassium carbonate.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol is a generalized procedure for the Suzuki cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., brominated phthalazinone) (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

  • Base (e.g., K3PO4) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the aryl bromide, aryl boronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: An Informed Choice for Synthetic Efficiency

This compound stands out as a highly effective and versatile reagent, particularly in the synthesis of complex heterocyclic structures pertinent to pharmaceutical research. Its bifunctional nature, allowing for selective N-alkylation followed by potential downstream modifications via its aryl bromide handle, offers a strategic advantage in terms of synthetic efficiency and molecular diversity.

While alternative multi-step linear syntheses exist, the directness of the N-alkylation approach using this compound often translates to higher overall yields and better step economy. The slightly enhanced reactivity due to its electronic profile makes it a reliable choice for ensuring complete reaction with valuable substrates. For researchers and drug development professionals, a thorough understanding of these comparative performance metrics is crucial for designing robust, scalable, and economically viable synthetic routes.

References

A Cost-Benefit Analysis of 2-Bromo-4-(bromomethyl)benzonitrile in Large-Scale Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and intermediates is a critical decision point with far-reaching implications for process efficiency, cost-effectiveness, and overall sustainability. This guide provides an in-depth cost-benefit analysis of a key building block, 2-Bromo-4-(bromomethyl)benzonitrile , in the context of large-scale synthesis, particularly for the burgeoning class of anticancer drugs known as PARP (poly ADP-ribose polymerase) inhibitors. We will objectively compare its performance with a prominent alternative, 4-(bromomethyl)-3-fluorobenzonitrile , and other synthetic strategies, supported by experimental data and process analysis.

Introduction: The Pivotal Role of Brominated Benzonitriles in PARP Inhibitor Synthesis

PARP inhibitors, such as Olaparib and Talazoparib, have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[1] The chemical architecture of these drugs often features a phthalazinone core, and the efficient construction of this moiety is a key focus of process chemistry. Both this compound and its fluorinated analog serve as crucial electrophilic intermediates, providing the necessary functionality to build the core structure of these complex molecules. The choice between these and other synthetic routes can significantly impact the overall process economics, safety profile, and environmental footprint.

Comparative Analysis: this compound vs. Alternatives

Our analysis will focus on a comparative evaluation of synthetic routes utilizing this compound and its common alternative, 4-(bromomethyl)-3-fluorobenzonitrile, as well as a brief overview of alternative strategies that bypass these specific intermediates.

Cost Analysis
IntermediateCAS NumberIndicative Lab-Scale Pricing (USD/g)Estimated Bulk Price (USD/kg)
This compound89892-38-6240-959[2]100 - 300 (estimated)
4-(bromomethyl)-3-fluorobenzonitrile105942-09-431-93[3][4]93 (from one supplier)[5]
2-Fluoro-4-methylbenzonitrile (precursor)85070-67-337-47[6][7]Contact for Quote[8]

Disclaimer: Bulk pricing is an estimation and can vary significantly based on supplier, purity, and volume.

While lab-scale pricing for this compound is notably high, this is likely due to lower demand for research purposes. In a large-scale manufacturing scenario, its price would be expected to be significantly lower. The precursor for the alternative, 2-fluoro-4-methylbenzonitrile, is commercially available in bulk, suggesting a well-established supply chain. The single data point for bulk pricing of 4-(bromomethyl)-3-fluorobenzonitrile at ₹ 93/kg (approximately $1.12/kg) from an Indian supplier appears unusually low and may not be representative of the global market. A more realistic price is likely in a similar range to the estimated price of the non-fluorinated analogue.

The cost of the starting material is only one facet of the overall economic picture. The efficiency of subsequent synthetic steps, including yields, reaction times, and purification requirements, plays a more significant role in the final cost of the API.

Synthetic Efficiency and Process Performance

The primary application of these intermediates is in the construction of the phthalazinone core of PARP inhibitors. Below is a generalized workflow comparing the use of these two key intermediates in the synthesis of a common precursor to Olaparib.

cluster_0 Route A: Using this compound cluster_1 Route B: Using 4-(bromomethyl)-3-fluorobenzonitrile (Alternative) A1 2-Bromo-4-methylbenzonitrile A2 Benzylic Bromination (NBS, initiator) A1->A2 Step 1 A3 This compound A2->A3 A4 Coupling with Phthalazinone Precursor A3->A4 Step 2 A5 Olaparib Intermediate A4->A5 B1 2-Fluoro-4-methylbenzonitrile B2 Benzylic Bromination (NBS, initiator) B1->B2 Step 1 B3 4-(bromomethyl)-3-fluorobenzonitrile B2->B3 B4 Coupling with Phthalazinone Precursor B3->B4 Step 2 B5 Olaparib Intermediate B4->B5

Caption: Comparative synthetic workflows.

While both routes appear similar, the nature of the substituents (bromo vs. fluoro) can influence reactivity and selectivity in subsequent steps. Fluorine substitution can sometimes lead to cleaner reactions and higher yields due to its electronic effects, but it can also complicate purification.

A more detailed examination of a patented large-scale synthesis of an Olaparib intermediate provides valuable insights.[9] In this process, a key step involves the benzylic bromination of a toluene derivative.

Experimental Protocol: Large-Scale Benzylic Bromination [9]

  • Materials:

    • Ethyl 2-fluoro-4-methylbenzoate (starting material)

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) (radical initiator)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • To a solution of ethyl 2-fluoro-4-methylbenzoate in dichloromethane, add N-bromosuccinimide (1.05 equivalents) and benzoyl peroxide (0.05 equivalents).

    • Heat the mixture to reflux (approximately 40 °C) and monitor the reaction by HPLC.

    • Upon completion (typically 12 hours), cool the reaction mixture.

    • Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by crystallization or chromatography to obtain the desired monobromide aryl formate with a yield of up to 96%.[10]

This protocol highlights a common industrial approach to benzylic bromination. The choice of brominating agent and reaction conditions is critical for achieving high selectivity for the desired monobrominated product over the dibrominated byproduct.

Comparison of Brominating Agents

The benzylic bromination step is a pivotal part of the synthesis. The two most common reagents for this transformation on a large scale are N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) - Solid, easier, and safer to handle than liquid Br₂[11]- Provides a low, constant concentration of Br₂, leading to higher selectivity for benzylic bromination[11]- Less corrosive than Br₂- Higher molecular weight, leading to lower atom economy- Generates succinimide as a byproduct, which needs to be removed- Can be hazardous when mixed with certain solvents like DMF[12]
Elemental Bromine (Br₂) - High atom economy- Lower cost per mole of bromine- Highly corrosive, toxic, and volatile liquid, requiring specialized handling and equipment[11]- Can lead to undesired side reactions, such as aromatic bromination, reducing selectivity[11]

Recent advancements in green chemistry have focused on developing safer and more sustainable bromination methods. These include using H₂O₂-HBr systems and continuous flow photochemical brominations, which can improve safety and reduce waste.[7][13]

Environmental, Health, and Safety (EHS) Considerations

The EHS profile of a synthetic route is a critical factor in its large-scale feasibility.

  • This compound: The synthesis of this compound involves a dibromination, which can lead to the formation of multiple byproducts and more complex waste streams. The presence of two bromine atoms also increases the molecular weight and potential for bioaccumulation.

  • 4-(bromomethyl)-3-fluorobenzonitrile: The synthesis involves a monobromination, which is generally a cleaner reaction. However, the use of fluorinated starting materials can introduce its own set of environmental considerations, as some organofluorine compounds can be persistent.

  • Waste Management: The primary waste stream from benzylic bromination using NBS is the succinimide byproduct, which is a solid and relatively easy to handle. Processes using Br₂ generate HBr as a byproduct, which is a corrosive gas that needs to be scrubbed. The choice of solvent also has a significant impact on the environmental footprint. Chlorinated solvents like dichloromethane are effective but are coming under increasing regulatory scrutiny. Greener alternatives like acetonitrile or even solvent-free conditions are being explored.[14]

A key metric for evaluating the "greenness" of a chemical process is the Process Mass Intensity (PMI) , which is the total mass of materials used (water, organic solvents, raw materials, reagents) to produce a kilogram of the desired product. Lower PMI values indicate a more efficient and less wasteful process. For the synthesis of a key Olaparib intermediate, a newer, optimized route was reported to have a PMI of 34.04 kg/kg , a significant improvement over the original route's PMI of 41.73 kg/kg .[10] This demonstrates the substantial impact that process optimization, including the choice of intermediates and reagents, can have on sustainability.

cluster_0 Decision-Making Framework for Intermediate Selection Cost Cost (Raw Materials, Reagents, Solvents, Waste Disposal) Selection Optimal Intermediate Selection Cost->Selection Efficiency Process Efficiency (Yield, Cycle Time, Throughput) Efficiency->Selection Safety Safety & Handling (Toxicity, Corrosivity, Reactivity) Safety->Selection Environment Environmental Impact (PMI, Waste Streams, Solvent Choice) Environment->Selection

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-(bromomethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis and application of novel compounds are only part of the lifecycle of a chemical. The safe and compliant disposal of reagents and byproducts is a critical, yet often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-(bromomethyl)benzonitrile, a compound that, due to its reactive brominated and nitrile functionalities, requires meticulous handling from bench to final disposal. Our focus is to provide actionable intelligence that ensures the safety of personnel and the preservation of our environment.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It is also a respiratory sensitizer and may cause respiratory irritation.[1] The presence of two bromine atoms and a nitrile group necessitates careful handling to prevent harmful exposure and unintended reactions.

A summary of the key hazard and physical data is presented below for quick reference:

PropertyValueSource
CAS Number 89892-38-6[1]
Molecular Formula C8H5Br2N[1]
Appearance SolidN/A
Hazards Causes severe skin burns and eye damage, May cause respiratory irritation, Respiratory Sensitization[1]
Incompatible Materials Bases, Alcohols, Amines, Metals[1]

The primary directive in handling this compound is to minimize exposure. Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is not optional; it is the first line of defense.

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

Adherence to a strict PPE protocol is the cornerstone of safely managing this compound. The following PPE is mandatory when handling this chemical, including during disposal preparation:

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Given the corrosive nature of the compound, consider double-gloving.

  • Skin and Body Protection: A flame-retardant lab coat is the minimum requirement. For tasks with a higher risk of spillage, chemical-resistant coveralls should be worn.

  • Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions should be used.[1]

Step-by-Step Disposal Protocol: From Laboratory Bench to Waste Collection

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] As a halogenated organic compound, it requires segregation into a specific waste stream.[3][4]

Phase 1: In-Lab Waste Collection
  • Select the Appropriate Waste Container:

    • Utilize a designated, leak-proof container compatible with halogenated organic waste. High-density polyethylene (HDPE) or other suitable plastic containers are recommended.[2][5] Avoid metal containers, as halogenated compounds can degrade and produce acidic byproducts that corrode metal.[2]

    • Ensure the container has a secure, screw-top cap to prevent the release of vapors.[6]

  • Label the Waste Container:

    • Proper labeling is a regulatory requirement and a critical safety measure.[7][8][9][10] The label must be affixed to the container before any waste is added.[6]

    • The label must include:

      • The words "Hazardous Waste" prominently displayed.[7][9][10]

      • The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.[6][8]

      • A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Respiratory Sensitizer").[7][10]

      • The accumulation start date (the date the first drop of waste is added).[7][9][10]

      • The name and contact information of the generating researcher or lab.[8]

  • Waste Segregation:

    • This waste stream must be kept separate from non-halogenated organic waste.[3][4][5][6] Mixing these waste streams can complicate the disposal process and increase costs.[3]

    • Do not mix with incompatible materials such as strong bases, alcohols, amines, or metals.[1]

Phase 2: Storage and Preparation for Pickup
  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[6]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.

    • Store the container in a designated, well-ventilated hazardous waste accumulation area, such as a secondary containment tray within a ventilated cabinet.[5]

  • Requesting Disposal:

    • Once the container is full or has reached the end of its accumulation period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe Assess Hazards container Select Labeled, Compatible Halogenated Waste Container ppe->container transfer Transfer Waste to Container in Fume Hood container->transfer seal Securely Seal Container transfer->seal store Store in Designated Hazardous Waste Area seal->store request Request Pickup by EHS/Contractor store->request Container Full or Time Limit Reached end End: Compliant Disposal request->end

Caption: Disposal Workflow for this compound.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and decisive action is crucial to mitigate risks.

Small Spills (manageable by lab personnel):
  • Alert and Evacuate: Notify personnel in the immediate area and restrict access.

  • Assess the Situation: Ensure you have the correct PPE and spill cleanup materials before proceeding.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[11]

  • Cleanup: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with soap and water.[12] All cleanup materials must be disposed of as hazardous waste.[12]

Large Spills (requiring external assistance):
  • Evacuate: Immediately evacuate the laboratory, closing all doors behind you.

  • Activate Alarm: Activate the nearest fire alarm to alert building occupants.

  • Call for Help: From a safe location, call your institution's emergency number and provide details of the spill.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility. The proper disposal of this compound is not merely a procedural task but a professional obligation.

References

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Bromo-4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for handling 2-Bromo-4-(bromomethyl)benzonitrile (CAS No. 89935-17-1), a reactive bifunctional building block frequently used in synthetic chemistry. While this compound is invaluable for introducing the 2-bromo-4-cyanobenzyl moiety in drug discovery and materials science, its chemical nature demands a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to provide a framework of understanding, ensuring that every action you take in the lab is grounded in a deep awareness of the "why" behind the protocol. Our objective is to empower you with the knowledge to handle this reagent not just safely, but with the confidence that comes from expert-level preparedness.

Hazard Analysis: Understanding the Reactivity and Risks

This compound is not a benign powder. Its hazard profile is dominated by two key features: its corrosive nature and its function as a potent lachrymator and alkylating agent.

  • Severe Corrosivity (H314): The primary and most immediate danger is its classification as a substance that "Causes severe skin burns and eye damage"[1][2]. Contact with skin or mucous membranes will lead to rapid tissue damage. This is not a simple irritation; it is a chemical burn. The benzylic bromide moiety is highly reactive and can readily react with biological nucleophiles in your skin and eyes.

  • Lachrymatory Properties: As a lachrymator, exposure to even small amounts of its dust or vapor will cause an immediate and intense tearing response, irritation, and pain in the eyes[3]. This involuntary reaction can be disorienting and increases the risk of secondary accidents, such as spills or dropping glassware.

  • Respiratory Irritation: Inhalation of dust can cause severe irritation and potential burns to the respiratory tract[4][5]. The precautionary statement P260, "Do not breathe dust," underscores this significant risk.

  • Potential Alkylating Agent: The bromomethyl group makes this compound an active alkylating agent. While specific mutagenicity data is not prominently available, compounds of this class should be handled with the assumption that they can alkylate DNA, posing a long-term health risk.

Understanding these hazards is the foundation of a robust safety plan. Every subsequent step is designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your Essential Barrier

Your Personal Protective Equipment (PPE) is your last line of defense. For this compound, there is no room for compromise. The selection of PPE must be comprehensive and tailored to the task at hand. Always inspect your PPE for integrity before each use[6].

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing/Transfer (Solid) Chemical splash goggles AND a full-face shield[7][8][9][10].Double-gloving: Inner nitrile gloves, outer chemical-resistant gloves (e.g., neoprene or butyl rubber)[10][11].Fully-buttoned, flame-resistant lab coat.Required if not in a certified chemical fume hood. Use a NIOSH-approved respirator with particulate filters (e.g., N95 or P100)[12].Highest risk of dust and aerosol generation. A face shield protects the entire face from splashes and airborne particles that goggles alone may not stop[9][10].
Reaction Setup/Sampling (In Solution) Chemical splash goggles. A face shield is strongly recommended[10].Chemical-resistant gloves (e.g., neoprene or butyl rubber). Inspect for any signs of degradation[12].Fully-buttoned, flame-resistant lab coat. Consider a chemical-resistant apron[8].Not required if performed in a certified chemical fume hood with proper airflow.The primary risk shifts from dust to splashes of a corrosive solution. The face shield provides an extra layer of protection against unexpected exothermic events or pressure changes[10].
Spill Cleanup Chemical splash goggles AND a full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or coveralls over a lab coat[8].NIOSH-approved respirator with cartridges for organic vapors and particulates[12].Maximum exposure potential. Respiratory protection is critical to avoid inhaling high concentrations of vapors or dust generated during cleanup.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount. This plan integrates engineering controls and best practices to minimize exposure at every stage.

Preparation and Engineering Controls
  • Designate a Workspace: All work with this compound must be conducted within a certified chemical fume hood to control dust and vapors[13].

  • Verify Hood Performance: Before starting, ensure the fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate working height.

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and placed inside the fume hood before introducing the compound. This minimizes movement in and out of the containment area.

  • Emergency Equipment Check: Confirm the location and operational status of the nearest safety shower and eyewash station[2][4]. Ensure a spill kit is readily accessible.

Weighing and Transfer Protocol

The goal is to prevent the generation of airborne dust.

  • Tare a Sealed Container: Use a vial with a screw cap or a flask with a septum. Tare this container on the balance.

  • Transfer in Hood: Move the container and the stock bottle of this compound into the fume hood.

  • Add Reagent: Carefully scoop or pour the solid from the stock bottle into your tared container inside the hood. Do this slowly and close to the container opening to minimize dust.

  • Seal and Weigh: Securely close your container. You can now safely remove it from the hood to weigh it.

  • Calculate and Return: If you need to adjust the amount, return the sealed container to the hood before re-opening.

  • Dissolution: Add the solvent to the sealed container via a syringe through a septum or by carefully opening it within the hood to dissolve the solid before adding it to the reaction vessel.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert and Evacuate: Alert colleagues in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab and call for an emergency response.

  • Contain the Spill (Small spills in a hood):

    • Ensure your PPE is appropriate for cleanup (see table above).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent[14]. Do not use combustible materials like paper towels initially.

    • Work from the outside of the spill inward to prevent spreading.

  • Neutralization (Optional but Recommended): Prepare a solution of sodium bicarbonate or another weak base to gently neutralize the area after the bulk material has been absorbed. Be mindful of potential gas evolution.

  • Collection and Disposal: Carefully scoop the contaminated absorbent into a pre-labeled, heavy-duty plastic bag or a designated waste container[12].

  • Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., a dilute solution of sodium thiosulfate, followed by soap and water).

  • Dispose of all materials (absorbent, wipes, gloves) as hazardous waste.

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical and non-negotiable part of the experimental process. All waste streams must be considered hazardous.

  • Waste Segregation:

    • Solid Waste: Unused reagent, contaminated absorbents, and grossly contaminated items (e.g., weighing paper, gloves) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."

    • Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a labeled container for "Halogenated Organic Liquid Waste." Never mix incompatible waste streams. This compound is incompatible with bases, alcohols, amines, and some metals[2][3][15].

    • Sharps: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

  • Glassware Decontamination:

    • Initial Rinse: Perform a preliminary rinse of the glassware inside the fume hood with a suitable solvent (e.g., the solvent used in the reaction). This rinseate must be disposed of as halogenated liquid waste.

    • Decomposition Rinse: Rinse the glassware with a solution that can decompose the reactive benzylic bromide. A dilute solution of sodium thiosulfate or sodium bicarbonate can be effective. Let it sit for a period to ensure reaction. This rinseate should also be collected as hazardous waste.

    • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Workflow Visualization

The following diagram outlines the complete, safe handling workflow for this compound.

G Safe Handling Workflow: this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Reaction cluster_cleanup 3. Post-Reaction & Disposal cluster_end 4. Final Steps prep1 Verify Fume Hood Function prep2 Don Full PPE (Goggles, Face Shield, Gloves) prep1->prep2 prep3 Assemble & Pre-label All Equipment in Hood prep2->prep3 weigh Weigh Solid in Sealed Container prep3->weigh Begin Handling dissolve Dissolve in Solvent (Inside Hood) weigh->dissolve spill Spill Occurs! weigh->spill react Perform Reaction & Monitor dissolve->react dissolve->spill quench Quench Reaction (If applicable) react->quench waste_liquid Collect Liquid Waste (Halogenated) react->waste_liquid quench->waste_liquid decon Decontaminate Glassware (Thiosulfate/Bicarb Rinse) quench->decon clean_hood Clean Work Area waste_liquid->clean_hood decon->waste_liquid Collect rinseate decon->clean_hood waste_solid Collect Solid Waste (Gloves, Absorbent) waste_solid->clean_hood doff_ppe Doff PPE & Dispose of Gloves clean_hood->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill_response Execute Spill Protocol: 1. Alert & Evacuate 2. Contain 3. Collect 4. Decontaminate spill->spill_response spill_response->waste_solid Dispose of spill waste

Caption: A comprehensive workflow for the safe handling of this compound.

References

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